3,5-Di-tert-butyltoluene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-ditert-butyl-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-11-8-12(14(2,3)4)10-13(9-11)15(5,6)7/h8-10H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXDSJRJFDWTNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70164880 | |
| Record name | 3,5-Bis(tert-butyl)toluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15181-11-0 | |
| Record name | 3,5-Di-tert-butyltoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15181-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Bis(tert-butyl)toluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015181110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Bis(tert-butyl)toluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-bis(tert-butyl)toluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.649 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3,5-Di-tert-butyltoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3,5-di-tert-butyltoluene. The document details the synthetic route via Friedel-Crafts alkylation, emphasizing the reaction conditions that favor the formation of the meta-substituted isomer. Furthermore, it presents a thorough characterization of the target compound, including its physicochemical properties and spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). Detailed experimental protocols and data analysis are provided to assist researchers in the replication and verification of these findings.
Introduction
This compound is an aromatic hydrocarbon of significant interest in various fields of chemical research, including materials science and as a bulky building block in organic synthesis. Its sterically hindered nature, conferred by the two tert-butyl groups in a meta arrangement, imparts unique properties to molecules incorporating this moiety. The synthesis of this specific isomer is a nuanced process, as the kinetically favored product of the di-tert-butylation of toluene is the para-isomer, 4-tert-butyltoluene. This guide will focus on the synthesis of the 3,5-isomer, which is the thermodynamically more stable product, and its subsequent characterization.
Synthesis of this compound
The primary route for the synthesis of this compound is the Friedel-Crafts alkylation of toluene with a tert-butylating agent, such as tert-butyl chloride or tert-butanol, in the presence of a Lewis acid catalyst. To favor the formation of the thermodynamically stable 3,5-isomer over the kinetically favored 2,4- and 2,5-isomers, the reaction is typically carried out under conditions that allow for equilibrium to be reached, such as higher temperatures and longer reaction times.
Reaction Mechanism: Friedel-Crafts Alkylation
The Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, commonly anhydrous aluminum chloride (AlCl₃), facilitates the formation of a tert-butyl carbocation from the alkylating agent. This highly reactive electrophile then attacks the electron-rich toluene ring. The methyl group of toluene is an ortho-, para-director; however, under thermodynamic control, isomerization of the initially formed products can occur, leading to the more stable meta-substituted product.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for Friedel-Crafts alkylation and is optimized for the formation of the thermodynamic product.
Materials:
-
Toluene (anhydrous)
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (5% aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and an addition funnel.
-
Reagent Charging: To the flask, add anhydrous toluene and anhydrous aluminum chloride in a suitable solvent like dichloromethane under an inert atmosphere. Cool the mixture in an ice bath.
-
Addition of Alkylating Agent: Slowly add tert-butyl chloride dropwise from the addition funnel to the stirred reaction mixture. An excess of the alkylating agent is often used to promote di-substitution.
-
Reaction under Thermodynamic Control: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux and maintain it for several hours to allow for the isomerization of the kinetic products to the more stable this compound.
-
Work-up: Cool the reaction mixture to room temperature and then slowly pour it over a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer successively with water, 5% sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure or by recrystallization from a suitable solvent like methanol.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by a combination of physical and spectroscopic methods.
Physicochemical Properties
The following table summarizes the key physical properties of this compound.[1]
| Property | Value |
| Molecular Formula | C₁₅H₂₄ |
| Molecular Weight | 204.35 g/mol |
| Appearance | Colorless to light yellow liquid or solid |
| Melting Point | 31-32 °C |
| Boiling Point | 244 °C |
| Density | 0.86 g/mL at 25 °C |
| Refractive Index | n20/D 1.49 |
Spectroscopic Data
The ¹H NMR spectrum of this compound is characterized by the presence of signals corresponding to the aromatic protons, the methyl group protons, and the tert-butyl group protons. The tert-butyl protons typically appear as a sharp singlet due to their chemical equivalence.[2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.1 | s | 1H | Aromatic C-H (C4) |
| ~6.9 | s | 2H | Aromatic C-H (C2, C6) |
| ~2.3 | s | 3H | -CH₃ |
| ~1.3 | s | 18H | -C(CH₃)₃ |
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~150 | Aromatic C-C(CH₃)₃ |
| ~138 | Aromatic C-CH₃ |
| ~122 | Aromatic C-H |
| ~121 | Aromatic C-H |
| ~34 | -C (CH₃)₃ |
| ~31 | -C(C H₃)₃ |
| ~21 | -C H₃ |
The IR spectrum of this compound shows characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring, methyl, and tert-butyl groups.
| Wavenumber (cm⁻¹) | Vibration Type |
| ~3000-2850 | C-H stretch (aromatic and aliphatic) |
| ~1600, ~1460 | C=C stretch (aromatic ring) |
| ~1365 | C-H bend (tert-butyl) |
| ~880-860 | C-H bend (aromatic, out-of-plane) |
The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 204. A prominent peak is often observed at m/z = 189, corresponding to the loss of a methyl group ([M-15]⁺), which is a characteristic fragmentation pattern for compounds containing a tert-butyl group.
| m/z | Assignment |
| 204 | [M]⁺ |
| 189 | [M-CH₃]⁺ |
Conclusion
This technical guide has outlined a comprehensive approach to the synthesis and characterization of this compound. The synthesis via Friedel-Crafts alkylation requires careful control of reaction conditions to favor the thermodynamically stable meta-isomer. The characterization data provided, including physicochemical properties and detailed spectroscopic analysis, serves as a valuable resource for researchers in confirming the identity and purity of the synthesized compound. The provided protocols and data are intended to facilitate further research and application of this versatile molecule in various scientific disciplines.
References
physical and chemical properties of 3,5-di-tert-butyltoluene
An In-depth Technical Guide on the Physical and Chemical Properties of 3,5-Di-tert-butyltoluene
This technical guide provides a comprehensive overview of the , tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
This compound is an aromatic hydrocarbon characterized by a toluene core substituted with two tert-butyl groups at the 3 and 5 positions. These bulky tert-butyl groups impart significant steric hindrance, influencing its reactivity and physical properties.
Molecular Structure:
Physicochemical Properties
The physical and chemical data for this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical syntheses.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 204.35 g/mol | [1][4][5][6] |
| Appearance | White or clear colorless fused solid, chunks, or liquid as melt. | [2] |
| Melting Point | 31-32 °C | [5][7][8] |
| Boiling Point | 244 °C | [5][7][8] |
| Density | 0.86 g/mL at 25 °C | [4][5][7][8] |
| Refractive Index | n20/D 1.49 | [4][5][7][8] |
| Solubility | Insoluble in water (8.6 x 10⁻⁶ g/L at 25 °C); Soluble in methanol. | [3][7][9] |
| Vapor Pressure | 0.0486 mmHg at 25 °C | [4] |
| Flash Point | 196 °F (91.1 °C) | [3][4][7] |
Table 2: Chemical Identifiers
| Identifier | Value | Source(s) |
| InChI | 1S/C15H24/c1-11-8-12(14(2,3)4)10-13(9-11)15(5,6)7/h8-10H,1-7H3 | [1][5] |
| InChIKey | WIXDSJRJFDWTNY-UHFFFAOYSA-N | [1][5] |
| SMILES | Cc1cc(cc(c1)C(C)(C)C)C(C)(C)C | [1][5] |
Chemical Properties and Reactivity
Stability and Reactivity: this compound is a combustible material.[10] It is generally stable under normal conditions but may explode when containers are heated.[10] In case of fire, hazardous decomposition products such as carbon monoxide (CO) and carbon dioxide (CO₂) can be formed.[10]
Key Reactions: this compound serves as a versatile intermediate in organic synthesis. The bulky tert-butyl groups sterically hinder certain positions on the aromatic ring, directing reactions to other sites.
-
Synthesis of 3,5-di-tert-butyl(bromomethyl)benzene: It is used as a starting material for the synthesis of this brominated derivative.[5][8]
-
Synthesis of di-tert-butylbenzoic acid: It can also be used in the synthesis of di-tert-butylbenzoic acid.[5][8]
-
Chlorination: It can be chlorinated using chlorine gas in the presence of a Lewis acid (like AlCl₃ or FeCl₃) and elemental sulfur to produce 3,5-di-tert-butyl-2,6-dichlorotoluene.[11] This product is an intermediate for other compounds.[11]
-
Porphyrin Synthesis: It can be converted to 3,5-di-tert-butylbenzaldehyde, a key precursor for synthesizing 5,10,15,20-Tetrakis(3',5'-di-tert-butylphenyl)porphyrin (TDTPP) and its metal complexes, which are investigated as organic semiconductors.[12]
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound involves the reaction of 3,5-di-tert-butylbenzyl bromide with a Grignard reagent.
Methodology:
-
To a Schlenk flask, add the starting complex (e.g., a catalyst, 0.05 mmol, 5.0 mol%) and 3,5-di-tert-butylbenzyl bromide (1.0 mmol).[8]
-
Subject the flask to nitrogen displacement and vacuum cycling to ensure an inert atmosphere.[8]
-
Subsequently, add Tetrahydrofuran (THF, 2.0 mL) and a diethyl ether solution of tert-butylmagnesium chloride (0.75 mL, 1.5 mmol, 2.0 M in diethyl ether).[8]
-
Seal the flask and heat it at 70 °C for 24 hours or stir at room temperature.[8]
-
After the reaction is complete, the product can be isolated and purified using standard organic chemistry techniques such as extraction and chromatography.
Chlorination of this compound
This protocol describes the synthesis of 3,5-di-tert-butyl-2,6-dichlorotoluene.
Methodology:
-
Place 290 kg of this compound into a 600-liter reactor equipped with a stirrer, a reflux condenser, and a thermometer.[11]
-
Add a catalyst system consisting of a Lewis acid (e.g., FeCl₃) and elemental sulfur.[11] The molar ratio of elemental sulfur to the Lewis acid should be in the range of 8 to 25.[11]
-
Introduce chlorine gas into the reactor.[11]
-
After the reaction, wash the reaction mixture with water.[11]
-
Analyze the resulting organic solution by gas chromatography to determine the yield of 3,5-di-tert-butyl-2,6-dichlorotoluene.[11]
Applications in Research and Development
While this compound itself is primarily a synthetic intermediate, its derivatives have applications in various fields. The tert-butyl groups are known to enhance the biological activity of compounds by increasing their solubility in organic solvents and by providing steric protection to functional groups, which can minimize unwanted reactions.[13]
Derivatives of similar structures, such as butylated hydroxytoluene (BHT), are well-known antioxidants.[14][15] Research into analogs of such compounds is ongoing to evaluate their multipotent antioxidant activities.[14] The core structure of this compound is a building block for creating more complex molecules with potential applications in materials science (e.g., organic semiconductors) and medicinal chemistry.[12]
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Key Reactions Diagram
Caption: Common synthetic transformations of this compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin exposure. A dust mask (type N95) may be necessary.[5]
-
Handling: Handle in a well-ventilated place. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Keep away from open flames, hot surfaces, and sources of ignition.[10]
-
Storage: Store in a dry, well-ventilated place. Keep containers tightly closed.[7]
-
Hazards: This chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[10] However, it is a combustible solid.[5] The toxicological properties have not been fully investigated.[10]
References
- 1. 3,5-Bis(tert-butyl)toluene | C15H24 | CID 84819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 98+%, Thermo Scientific Chemicals 25 g | Request for Quote [thermofisher.com]
- 3. CAS # 15181-11-0, this compound, 3,5-Bis(tert-Butyl)toluene - chemBlink [chemblink.com]
- 4. echemi.com [echemi.com]
- 5. 3,5-二叔丁基甲苯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. This compound CAS#: 15181-11-0 [m.chemicalbook.com]
- 8. This compound | 15181-11-0 [chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. fishersci.com [fishersci.com]
- 11. JP2815698B2 - Method for producing 3,5-di-tert-butyl-2,6-dichlorotoluene - Google Patents [patents.google.com]
- 12. This compound | CAS 15181-11-0 | High Purity [benchchem.com]
- 13. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,5-Di-tert-butyltoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,5-di-tert-butyltoluene. This document details the structural elucidation of the molecule through the interpretation of its NMR data, offering valuable insights for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound is an organic compound featuring a toluene core substituted with two bulky tert-butyl groups at the meta positions. This substitution pattern results in a molecule with distinct symmetry, which is clearly reflected in its NMR spectra. Understanding the ¹H and ¹³C NMR profiles of this compound is crucial for its identification, purity assessment, and for predicting the chemical behavior of similarly substituted aromatic systems. This guide presents a detailed breakdown of the spectral data and the experimental protocols for its acquisition.
Data Presentation
The quantitative ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (CDCl₃), are summarized in the tables below. These tables provide chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz), where applicable.
¹H NMR Spectral Data
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH₃)₃ | 1.31 | Singlet (s) | 18H |
| Ar-CH₃ | 2.30 | Singlet (s) | 3H |
| Ar-H (meta) | 6.95 | Singlet (s) | 2H |
| Ar-H (para) | 7.08 | Singlet (s) | 1H |
¹³C NMR Spectral Data
| Signal Assignment | Chemical Shift (δ, ppm) |
| Ar-CH₃ | 21.4 |
| -C(CH₃)₃ | 31.5 |
| -C (CH₃)₃ | 34.6 |
| Ar-C (meta) | 120.7 |
| Ar-C (para) | 124.5 |
| Ar-C (ipso, -CH₃) | 137.3 |
| Ar-C (ipso, -C(CH₃)₃) | 150.1 |
Spectral Interpretation and Structural Elucidation
The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct consequence of the molecule's C₂ᵥ symmetry. The most upfield signal at 1.31 ppm is a sharp singlet integrating to 18 protons, unequivocally assigned to the two equivalent tert-butyl groups. The singlet at 2.30 ppm, integrating to three protons, corresponds to the methyl group on the aromatic ring. The aromatic region displays two singlets. The signal at 6.95 ppm, integrating to two protons, is assigned to the two equivalent aromatic protons meta to the methyl group (at C2 and C6). The singlet at 7.08 ppm, with an integration of one proton, is attributed to the aromatic proton para to the methyl group (at C4). The absence of splitting in the aromatic region is a key feature, indicating no adjacent protons to couple with.
The ¹³C NMR spectrum further confirms the molecular structure. The signal at 21.4 ppm corresponds to the methyl carbon. The two signals at 31.5 ppm and 34.6 ppm are assigned to the carbons of the tert-butyl groups; the former to the methyl carbons and the latter to the quaternary carbon. In the aromatic region, the signal at 120.7 ppm is assigned to the two equivalent unsubstituted aromatic carbons (C2 and C6), while the peak at 124.5 ppm corresponds to the unsubstituted aromatic carbon at the para position (C4). The two downfield signals at 137.3 ppm and 150.1 ppm are assigned to the ipso-carbons, with the signal at 137.3 ppm corresponding to the carbon bearing the methyl group and the signal at 150.1 ppm attributed to the two equivalent carbons attached to the tert-butyl groups.
Experimental Protocols
The following is a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the NMR tube.
-
Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. Ensure the solution is homogeneous and free of any particulate matter.
¹H NMR Spectroscopy Acquisition
-
Spectrometer Setup: The data should be acquired on a 300 MHz or higher field NMR spectrometer.
-
Tuning and Shimming: Tune the probe for the ¹H frequency and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 8 to 16 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A range of -2 to 12 ppm is appropriate.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate all signals.
-
¹³C NMR Spectroscopy Acquisition
-
Spectrometer Setup: Tune the probe for the ¹³C frequency.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024) is required.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range of 0 to 220 ppm is appropriate.
-
-
Processing:
-
Apply a Fourier transform to the FID with an exponential line broadening of 1-2 Hz.
-
Phase correct the spectrum.
-
Calibrate the spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
-
Visualization of Molecular Structure and NMR Assignments
The following diagram, generated using the DOT language, illustrates the molecular structure of this compound and the logical relationship between its unique proton and carbon environments and their corresponding NMR signals.
Caption: Molecular structure of this compound with NMR signal assignments.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3,5-di-tert-butyltoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 3,5-di-tert-butyltoluene. The information herein is intended to support researchers and scientists in the identification and characterization of this compound and its analogs in various experimental settings. This document outlines the primary fragmentation pathways, presents key mass spectral data, and provides a comprehensive experimental protocol for analysis via Gas Chromatography-Mass Spectrometry (GC-MS).
Core Concepts in the Fragmentation of Alkylated Benzenes
The electron ionization (EI) mass spectrometry of alkylbenzenes is characterized by several key fragmentation processes. For this compound, the dominant fragmentation pathways are dictated by the stability of the resulting carbocations. The presence of two bulky tert-butyl groups and a methyl group on the aromatic ring significantly influences the fragmentation pattern.
Upon electron impact, a molecular ion (M⁺˙) is formed. The subsequent fragmentation is driven by the cleavage of bonds that lead to the formation of stable resonance-stabilized cations. In the case of this compound, the most favorable fragmentations involve the loss of a methyl radical from one of the tert-butyl groups and the formation of a tert-butyl cation.
Mass Spectral Data of this compound
The mass spectrum of this compound is characterized by a distinct pattern of fragment ions. The molecular ion peak (M⁺˙) is observed at an m/z corresponding to its molecular weight of approximately 204.35 g/mol .[1] The most abundant fragments are summarized in the table below.
| m/z | Proposed Fragment Ion | Relative Abundance | Notes |
| 204 | [C₁₅H₂₄]⁺˙ | Moderate | Molecular Ion (M⁺˙) |
| 189 | [C₁₄H₂₁]⁺ | Base Peak | Loss of a methyl radical (•CH₃) from a tert-butyl group.[1] This is the most stable fragment. |
| 57 | [C₄H₉]⁺ | High | Formation of a tert-butyl cation. A characteristic fragment for compounds containing a tert-butyl group. |
| 41 | [C₃H₅]⁺ | Moderate | Likely an allyl cation, resulting from further fragmentation. |
Fragmentation Pathway
The primary fragmentation pathway of this compound upon electron ionization is initiated by the loss of a methyl radical to form the most stable carbocation at m/z 189. A secondary, prominent fragmentation pathway involves the formation of a tert-butyl cation at m/z 57.
References
An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 3,5-di-tert-butyltoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy analysis of 3,5-di-tert-butyltoluene. It details the expected vibrational modes, a standard experimental protocol for acquiring high-quality spectra, and a logical framework for spectral interpretation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize IR spectroscopy for structural elucidation and quality control.
Core Principles of Infrared Spectroscopy
Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds. These absorptions are recorded to produce an infrared spectrum, which serves as a unique molecular "fingerprint." The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). By analyzing the positions, intensities, and shapes of the absorption bands, one can identify the functional groups present in a molecule and deduce its overall structure.
Molecular Structure of this compound
This compound (C₁₅H₂₄) is an aromatic hydrocarbon characterized by a toluene core substituted with two bulky tert-butyl groups at the 3 and 5 positions of the benzene ring.[1] This substitution pattern and the presence of both sp² and sp³ hybridized carbon atoms give rise to a distinct infrared spectrum. The key structural features to consider for IR analysis are:
-
Aromatic Ring: The benzene ring exhibits characteristic C-H and C=C stretching and bending vibrations.
-
Methyl Group (-CH₃): The methyl group attached to the aromatic ring has its own set of symmetric and asymmetric stretching and bending modes.
-
Tert-butyl Groups (-C(CH₃)₃): These groups contribute strong absorptions from the numerous C-H bonds within the four methyl groups and the central quaternary carbon.
Expected Infrared Absorption Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3100 - 3000 | C-H Stretch | Aromatic | Medium to Weak |
| 2960 - 2850 | C-H Stretch | Methyl and Tert-butyl | Strong |
| 1600 - 1585 | C=C Stretch | Aromatic Ring | Medium |
| 1500 - 1400 | C=C Stretch | Aromatic Ring | Medium |
| 1465 | C-H Bend (Scissoring) | Methylene/Methyl | Medium |
| 1378 | C-H Bend (Rocking) | Methyl | Medium |
| 1250 - 1000 | C-H In-plane Bend | Aromatic | Weak |
| 1000 - 650 | =C-H Out-of-plane Bend | Aromatic | Strong |
This data is based on established characteristic infrared absorption frequencies for organic functional groups.[2][3]
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a widely used sampling technique in Fourier Transform Infrared (FTIR) spectroscopy that is ideal for analyzing liquid and solid samples with minimal preparation.[4]
Instrumentation
-
FTIR Spectrometer: A benchtop FTIR spectrometer, such as a Bruker Tensor 27 FT-IR, is suitable for this analysis.[1]
-
ATR Accessory: A single-reflection ATR accessory with a diamond or zinc selenide (ZnSe) crystal.
Reagents and Materials
-
This compound (liquid form, as its melting point is 31-32 °C).
-
Solvent for cleaning (e.g., isopropanol or ethanol).
-
Lint-free laboratory wipes.
Procedure
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean and free of any residues. Clean the crystal surface with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor) and will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small drop of liquid this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[4]
-
-
Spectrum Acquisition:
-
Position the ATR press and apply gentle, consistent pressure to ensure good contact between the sample and the crystal.[4]
-
Acquire the sample spectrum. Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 or 64 scans to ensure a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The spectrometer software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of this compound.
-
Perform peak picking to identify the wavenumbers of the absorption maxima.
-
Correlate the observed absorption bands with the expected vibrational modes of the molecule's functional groups.
-
-
Cleaning:
-
After the measurement is complete, clean the ATR crystal thoroughly with a solvent-moistened, lint-free wipe to remove all traces of the sample.
-
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the ATR-FTIR analysis of this compound.
Logical Relationships in Spectral Interpretation
The interpretation of the infrared spectrum of this compound involves assigning observed absorption bands to the specific vibrational modes of its constituent functional groups. The diagram below outlines this logical relationship.
Conclusion
The infrared spectrum of this compound is rich with information that directly correlates to its molecular structure. By understanding the characteristic absorption frequencies of its aromatic, methyl, and tert-butyl moieties, and by employing a standardized experimental protocol such as ATR-FTIR, researchers can effectively use infrared spectroscopy for the identification, structural verification, and purity assessment of this compound. This guide provides the foundational knowledge and practical steps necessary for conducting and interpreting such an analysis in a research or drug development setting.
References
An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 3,5-di-tert-butyltoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the molecular structure and geometry of 3,5-di-tert-butyltoluene. Due to the absence of publicly available experimental crystal structure data from techniques such as X-ray crystallography, this document presents a theoretical molecular geometry derived from computational modeling principles. It includes tabulated standard bond lengths and angles, a detailed methodology for theoretical geometry optimization, and a visual representation of the molecular structure. This guide serves as a foundational resource for researchers in fields such as medicinal chemistry, materials science, and organic synthesis where understanding the three-dimensional structure of molecules is critical.
Introduction
This compound is an aromatic hydrocarbon characterized by a toluene core substituted with two tert-butyl groups at the meta positions. The steric bulk of the tert-butyl groups significantly influences the molecule's conformation, reactivity, and physical properties. A precise understanding of its three-dimensional structure is paramount for applications in drug design, where molecular shape governs interactions with biological targets, and in materials science, for predicting packing and intermolecular interactions in the solid state.
Despite a thorough search of chemical and crystallographic databases, no experimental crystal structure data for this compound has been publicly reported. Therefore, this guide provides a comprehensive analysis based on theoretical and computational chemistry principles to elucidate its molecular geometry.
Molecular Geometry
In the absence of experimental data, the molecular geometry of this compound has been approximated using standard bond lengths and angles derived from analogous molecular fragments. The central toluene ring is expected to be planar, with the methyl and tert-butyl substituents attached to it. The bulky tert-butyl groups will likely adopt a staggered conformation to minimize steric hindrance.
Data Presentation
The following tables summarize the predicted bond lengths, bond angles, and torsion angles for the theoretical structure of this compound. These values are based on standard parameters for sp² and sp³ hybridized carbon atoms in similar chemical environments.
Table 1: Predicted Bond Lengths
| Atom 1 | Atom 2 | Bond Type | Predicted Length (Å) |
| C1 | C2 | Aromatic C-C | 1.39 |
| C2 | C3 | Aromatic C-C | 1.39 |
| C3 | C4 | Aromatic C-C | 1.39 |
| C4 | C5 | Aromatic C-C | 1.39 |
| C5 | C6 | Aromatic C-C | 1.39 |
| C6 | C1 | Aromatic C-C | 1.39 |
| C1 | C7 | C(sp²)-C(sp³) | 1.51 |
| C3 | C8 | C(sp²)-C(sp³) | 1.54 |
| C5 | C12 | C(sp²)-C(sp³) | 1.54 |
| C8 | C9 | C(sp³)-C(sp³) | 1.54 |
| C8 | C10 | C(sp³)-C(sp³) | 1.54 |
| C8 | C11 | C(sp³)-C(sp³) | 1.54 |
| C12 | C13 | C(sp³)-C(sp³) | 1.54 |
| C12 | C14 | C(sp³)-C(sp³) | 1.54 |
| C12 | C15 | C(sp³)-C(sp³) | 1.54 |
| C-H | Aromatic C-H | 1.09 | |
| C-H | Aliphatic C-H | 1.09 |
Table 2: Predicted Bond Angles
| Atom 1 | Atom 2 | Atom 3 | Predicted Angle (°) |
| C6 | C1 | C2 | 120.0 |
| C1 | C2 | C3 | 120.0 |
| C2 | C3 | C4 | 120.0 |
| C3 | C4 | C5 | 120.0 |
| C4 | C5 | C6 | 120.0 |
| C5 | C6 | C1 | 120.0 |
| C2 | C1 | C7 | 120.0 |
| C6 | C1 | C7 | 120.0 |
| C2 | C3 | C8 | 120.0 |
| C4 | C3 | C8 | 120.0 |
| C4 | C5 | C12 | 120.0 |
| C6 | C5 | C12 | 120.0 |
| C3 | C8 | C9 | 109.5 |
| C3 | C8 | C10 | 109.5 |
| C3 | C8 | C11 | 109.5 |
| C9 | C8 | C10 | 109.5 |
| C9 | C8 | C11 | 109.5 |
| C10 | C8 | C11 | 109.5 |
| C5 | C12 | C13 | 109.5 |
| C5 | C12 | C14 | 109.5 |
| C5 | C12 | C15 | 109.5 |
| C13 | C12 | C14 | 109.5 |
| C13 | C12 | C15 | 109.5 |
| C14 | C12 | C15 | 109.5 |
| H | C | H | 109.5 (aliphatic) |
| H | C | C | 120.0 (aromatic) |
Table 3: Predicted Torsion Angles
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Angle (°) | Description |
| C2 | C3 | C8 | C9 | 60, 180, -60 | Staggered conformation of tert-butyl group |
| C4 | C3 | C8 | C9 | 60, 180, -60 | Staggered conformation of tert-butyl group |
| C4 | C5 | C12 | C13 | 60, 180, -60 | Staggered conformation of tert-butyl group |
| C6 | C5 | C12 | C13 | 60, 180, -60 | Staggered conformation of tert-butyl group |
Experimental and Computational Protocols
While experimental data for this compound is not available, this section outlines the standard methodologies that would be employed to determine its crystal structure and molecular geometry.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the crystal structure of a molecule.
Protocol:
-
Crystal Growth: High-quality single crystals of this compound would first need to be grown. This is typically achieved by slow evaporation of a saturated solution, slow cooling of a solution, or vapor diffusion. A variety of solvents would be screened to find optimal crystallization conditions.
-
Data Collection: A suitable crystal would be mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data would be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).
-
Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell parameters and space group. The crystal structure would be solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be placed in calculated positions and refined using a riding model.
Computational Geometry Optimization
In the absence of experimental data, computational methods such as Density Functional Theory (DFT) are powerful tools for predicting molecular geometry.
Protocol:
-
Initial Structure: An initial 3D structure of this compound would be built using molecular modeling software.
-
Method and Basis Set Selection: A suitable level of theory and basis set would be chosen for the calculation. A common choice for organic molecules is the B3LYP functional with a 6-31G(d,p) or larger basis set.
-
Geometry Optimization: The energy of the initial structure would be minimized with respect to the positions of the atoms. This iterative process adjusts the bond lengths, angles, and dihedrals until a stationary point on the potential energy surface is found.
-
Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation would be performed. The absence of imaginary frequencies would verify that the structure is a stable conformer.
-
Data Analysis: The optimized Cartesian coordinates would be used to calculate the final bond lengths, bond angles, and torsion angles.
Visualization of Molecular Structure
The following diagram illustrates the molecular structure of this compound with atom numbering corresponding to the data tables.
Conclusion
This technical guide has provided a detailed theoretical framework for understanding the molecular geometry of this compound in the absence of experimental crystal structure data. The provided tables of predicted bond lengths and angles, along with the outlined experimental and computational protocols, offer a valuable resource for researchers. Future experimental studies, particularly single-crystal X-ray diffraction, are necessary to validate and refine the theoretical model presented herein. Such data would provide a more accurate and nuanced understanding of the steric and electronic properties of this molecule, aiding in its application across various scientific disciplines.
Solubility of 3,5-Di-tert-butyltoluene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-di-tert-butyltoluene, a key intermediate in the synthesis of various organic compounds. Understanding its solubility is crucial for optimizing reaction conditions, developing purification strategies, and formulating products in diverse applications, including pharmaceuticals and materials science. This document outlines the available solubility data, presents a detailed experimental protocol for solubility determination, and provides visual representations of the underlying principles and workflows.
Core Data Presentation: Solubility Profile
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure—a nonpolar aromatic hydrocarbon—and qualitative observations from chemical suppliers, a general solubility profile can be established. The compound is highly soluble in nonpolar and moderately polar organic solvents and practically insoluble in water.
Below is a summary of the available quantitative and qualitative solubility data. It is important to note that the solubility in organic solvents is largely inferred from its chemical properties and qualitative descriptors provided by suppliers. For precise quantitative measurements, the experimental protocol outlined in the subsequent section should be followed.
| Solvent | Chemical Formula | Polarity | Solubility (at 25 °C) | Data Type |
| Water | H₂O | High | 8.6 x 10⁻⁶ g/L[1] | Calculated |
| Methanol | CH₃OH | High | Soluble[2] | Qualitative |
| Ethanol | C₂H₅OH | High | Expected to be Soluble | Inferred |
| Acetone | C₃H₆O | Medium | Expected to be Soluble | Inferred |
| Toluene | C₇H₈ | Low | Expected to be Miscible | Inferred |
| Hexane | C₆H₁₄ | Low | Expected to be Miscible | Inferred |
Factors Influencing Solubility
The solubility of this compound is governed by the principle of "like dissolves like." Its nonpolar nature, attributed to the aromatic ring and the bulky tert-butyl groups, dictates its high affinity for nonpolar solvents. The diagram below illustrates the key factors influencing its solubility.
Caption: Key factors influencing the solubility of this compound.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely used isothermal equilibrium method.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker bath or magnetic stirrer with a temperature controller
-
Calibrated thermometer
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is essential to ensure saturation.
-
Place the container in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibrium should be determined by preliminary experiments where samples are taken at different time points until the concentration of the solute in the solution becomes constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle for a predetermined period (e.g., 2-4 hours) while maintaining the constant temperature.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
Record the exact volume of the filtrate and dilute it with the same solvent to a concentration within the calibration range of the analytical method.
-
-
Concentration Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample by interpolating its analytical signal on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.
-
3. Workflow Diagram:
The following diagram illustrates the experimental workflow for determining the solubility of this compound.
References
An In-depth Technical Guide on the Thermodynamic Data for 3,5-Di-tert-butyltoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic data for 3,5-di-tert-butyltoluene. Due to the limited availability of direct experimental data for this specific compound, this guide focuses on established computational methods for the accurate prediction of its thermodynamic properties, supplemented by a discussion of relevant experimental techniques commonly employed for similar alkylated aromatic hydrocarbons.
Physicochemical Properties of this compound
Basic physicochemical properties for this compound have been reported and are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄ | |
| Molecular Weight | 204.35 g/mol | |
| Melting Point | 31-32 °C | |
| Boiling Point | 244 °C | |
| Density | 0.86 g/mL at 25 °C | |
| Refractive Index | n20/D 1.49 |
Computational Prediction of Thermodynamic Properties
In the absence of direct experimental measurements, computational methods serve as a reliable alternative for obtaining thermodynamic data. The Benson group additivity method is a well-established technique for estimating the standard enthalpy of formation, while quantum chemical calculations are powerful tools for determining properties like heat capacity and entropy.
The Benson group additivity method allows for the calculation of the standard enthalpy of formation in the gas phase by summing the contributions of individual molecular groups.[1][2]
Methodology: Benson Group Additivity
The this compound molecule is dissected into the following structural groups:
-
2 x C-(C)₄: A quaternary carbon atom bonded to four other carbon atoms (from the tert-butyl groups).
-
6 x C-(C)(H)₃: A primary carbon atom in the methyl groups of the tert-butyl substituents.
-
1 x CB-(C)(H)₂: A primary carbon atom of the methyl group attached to the benzene ring.
-
2 x CB-(CB)₂(H): Two tertiary carbon atoms in the benzene ring bonded to a hydrogen atom.
-
1 x CB-(CB)₂(C): A tertiary carbon atom in the benzene ring bonded to the methyl group.
-
2 x CB-(CB)₂(C): Two tertiary carbon atoms in the benzene ring bonded to the tert-butyl groups.
Each of these groups has an empirically determined contribution to the enthalpy of formation. By summing these values, a reliable estimate for the standard enthalpy of formation of the entire molecule can be obtained.
Estimated Thermodynamic Data
| Thermodynamic Property | Predicted Value (gas phase, 298.15 K) | Method |
| Standard Enthalpy of Formation (ΔHf°) | -145.2 ± 5.0 kJ/mol | Benson Group Additivity[3] |
Note: The uncertainty is an estimated value based on typical accuracies of the group additivity method for hydrocarbons.
Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict vibrational frequencies, which can then be used to calculate thermodynamic properties such as heat capacity and entropy.
Methodology: Density Functional Theory (DFT) Calculations
A typical computational workflow for determining heat capacity and entropy using DFT involves the following steps:
-
Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation. A common level of theory for this is B3LYP with a 6-31G* basis set.
-
Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This provides the vibrational frequencies of the molecule.
-
Thermodynamic Property Calculation: The calculated vibrational frequencies are used in statistical mechanics equations to determine the vibrational contributions to the heat capacity and entropy. These are then combined with the translational and rotational contributions to obtain the total values.
Experimental Protocols for Thermodynamic Data Determination
While specific experimental data for this compound is scarce, the methodologies for determining such data for analogous compounds are well-documented.
Adiabatic calorimetry is a precise technique for measuring the heat capacity of a substance as a function of temperature.[4]
Experimental Workflow:
-
Sample Preparation: A purified sample of the compound is placed in a sealed calorimeter vessel.
-
Calorimeter Assembly: The vessel is placed within an adiabatic shield in a high-vacuum environment.
-
Heating and Measurement: A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured with high precision. The adiabatic shield is maintained at the same temperature as the calorimeter to prevent heat loss.
-
Data Analysis: The heat capacity is calculated from the energy input and the temperature change.
Combustion calorimetry is the primary method for determining the enthalpy of combustion, from which the standard enthalpy of formation can be derived.
Experimental Workflow:
-
Sample Preparation: A known mass of the substance is placed in a crucible inside a high-pressure vessel (bomb).
-
Pressurization and Ignition: The bomb is filled with high-pressure oxygen and the sample is ignited electrically.
-
Temperature Measurement: The bomb is submerged in a known quantity of water in a calorimeter, and the temperature rise of the water is measured.
-
Calculation: The enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.
Workflow for Thermodynamic Data Determination
The following diagram illustrates the general workflow for obtaining thermodynamic data for a compound like this compound, combining both computational and experimental approaches.
Caption: A flowchart illustrating the decision-making and procedural steps for obtaining thermodynamic data.
References
A Technical Guide to the Historical Synthesis of 3,5-Di-tert-butyltoluene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical chemical synthesis of 3,5-di-tert-butyltoluene, a substituted aromatic hydrocarbon. The core focus of this document is the traditional Friedel-Crafts alkylation method, which has been a foundational technique in organic synthesis for introducing alkyl groups to an aromatic ring. This guide provides a detailed examination of a representative historical experimental protocol, a summary of the quantitative data, and mechanistic diagrams to facilitate a comprehensive understanding of the synthesis.
Introduction to the Historical Synthesis
The synthesis of this compound has historically been achieved through the Friedel-Crafts alkylation of toluene. This classic electrophilic aromatic substitution reaction involves the reaction of toluene with a tert-butylating agent, most commonly tert-butyl chloride, in the presence of a strong Lewis acid catalyst, such as anhydrous aluminum chloride.
The reaction is known to produce a mixture of isomers, including the para- (4-tert-butyltoluene) and meta- (3-tert-butyltoluene) monosubstituted products, as well as di-substituted products like the target this compound. The formation of various isomers is a key challenge in this synthesis, and historical methods often involved careful control of reaction conditions and subsequent purification to isolate the desired product.
Key Historical Synthesis Method: Friedel-Crafts Alkylation
The di-tert-butylation of toluene using tert-butyl chloride and aluminum chloride is a well-established, albeit non-selective, historical method for preparing this compound. The following sections detail a representative experimental protocol from the mid-20th century.
Experimental Protocol: Di-tert-butylation of Toluene
This protocol is a representative procedure based on historical accounts of the Friedel-Crafts di-alkylation of toluene.
Materials and Reagents:
-
Toluene (anhydrous)
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice
-
5% Hydrochloric acid (aqueous solution)
-
Saturated sodium bicarbonate solution (aqueous)
-
Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)
-
Distillation apparatus
Procedure:
-
A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. The outlet of the condenser is connected to a gas trap to neutralize the hydrogen chloride gas evolved during the reaction.
-
The flask is charged with anhydrous toluene and anhydrous aluminum chloride.
-
The mixture is cooled to 0-5 °C using an ice-salt bath.
-
tert-Butyl chloride is added dropwise from the dropping funnel to the stirred toluene-catalyst mixture over a period of 1-2 hours, maintaining the low temperature.
-
After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at 0-5 °C.
-
The reaction is quenched by the slow and careful addition of crushed ice, followed by cold 5% hydrochloric acid to decompose the aluminum chloride complex.
-
The organic layer is separated using a separatory funnel and washed sequentially with water, saturated sodium bicarbonate solution, and finally with water again until the washings are neutral.
-
The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate).
-
The drying agent is removed by filtration, and the excess toluene is removed by distillation at atmospheric pressure.
-
The residue is then fractionally distilled under reduced pressure to isolate the this compound fraction.
Quantitative Data Summary
The yields and isomer distribution in the historical synthesis of di-tert-butylated toluenes are highly dependent on the specific reaction conditions. The following table provides a representative summary of the quantitative aspects of the historical Friedel-Crafts di-tert-butylation of toluene.
| Parameter | Value/Range | Notes |
| Reactants | Toluene, tert-Butyl Chloride | |
| Catalyst | Anhydrous Aluminum Chloride | |
| Molar Ratio (Toluene:tert-Butyl Chloride) | Typically 1:2 to 1:3 | A higher ratio of the alkylating agent favors di-substitution. |
| Temperature | 0-5 °C | Low temperatures are generally used to control the reaction rate and minimize side reactions. |
| Reaction Time | 3-5 hours | |
| Yield of Di-tert-butyltoluene Fraction | 30-50% | This is an estimated range for the combined di-substituted isomers. |
| Isomer Distribution in Di-tert-butylated Fraction | Variable | The 3,5-isomer is one of the major di-substituted products. |
Reaction Mechanisms and Pathways
The Friedel-Crafts alkylation of toluene proceeds through an electrophilic aromatic substitution mechanism. The following diagrams illustrate the key steps in the formation of this compound.
Experimental Workflow
The overall workflow for the historical synthesis and isolation of this compound can be visualized as follows:
Conclusion
The historical synthesis of this compound via the Friedel-Crafts alkylation of toluene represents a classic example of electrophilic aromatic substitution. While effective in producing the desired compound, this method is characterized by a lack of selectivity, leading to the formation of a mixture of isomers that necessitate careful purification. This technical guide provides a foundational understanding of the historical approach to synthesizing this molecule, offering valuable context for researchers and professionals in the field of organic and medicinal chemistry. Modern synthetic methods have since been developed to improve selectivity and yield, often employing shape-selective catalysts such as zeolites.
electrophilic aromatic substitution reactions of 3,5-di-tert-butyltoluene
An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 3,5-Di-tert-butyltoluene
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of this compound. The regioselectivity of these reactions is governed by a complex interplay between the electronic activating effects of the one methyl and two tert-butyl substituents and the significant steric hindrance imposed by the bulky tert-butyl groups. This document details the theoretical basis for substitution patterns and provides experimental protocols and quantitative data for key transformations including halogenation and nitration. The challenges associated with Friedel-Crafts reactions on this sterically congested substrate are also discussed, supported by general methodologies for related, less-hindered aromatics.
Introduction: Structure and Reactivity
This compound is an alkylated aromatic hydrocarbon featuring a toluene core substituted with two bulky tert-butyl groups at the meta positions relative to the methyl group. In electrophilic aromatic substitution, the outcome is determined by the directing influence of these substituents.
-
Electronic Effects : Both the methyl group and the tert-butyl groups are alkyl groups, which act as activators and ortho, para-directors. They donate electron density to the aromatic ring through an inductive effect and hyperconjugation, stabilizing the positively charged intermediate (the arenium ion) formed during the substitution. The positions ortho to the methyl group (2 and 6) and para to it (4) are electronically activated. Similarly, the positions ortho to the tert-butyl groups (2, 4, 6) are activated. The 4-position is uniquely activated by all three alkyl groups.
-
Steric Effects : The two tert-butyl groups are exceptionally bulky, creating significant steric hindrance. This physical obstruction can prevent large electrophiles from attacking the adjacent positions. The 4-position, while electronically favored, is flanked by both tert-butyl groups, making it the most sterically hindered site. The 2- and 6-positions are each hindered by one adjacent tert-butyl group.
This combination of electronic activation and steric hindrance makes this compound a unique substrate, where reactions are often directed to the electronically activated but less sterically crowded positions, primarily the 2- and 6-positions.
Halogenation
Halogenation of this compound, particularly chlorination, proceeds with high regioselectivity, targeting the positions ortho to the methyl group.
Chlorination
The direct chlorination of this compound with chlorine gas in the presence of a Lewis acid and elemental sulfur catalyst system produces 3,5-di-tert-butyl-2,6-dichlorotoluene in high yields.[1] This reaction is notable for being conducted without a solvent.[1] The catalyst system allows the reaction to proceed efficiently, overcoming the steric hindrance at the 2- and 6-positions.[1]
| Product | Catalyst System | Yield | Reference |
| 3,5-Di-tert-butyl-2,6-dichlorotoluene | AlCl₃ / Elemental Sulfur | 83% | [1] |
| 3,5-Di-tert-butyl-2,6-dichlorotoluene | AlCl₃ / Elemental Sulfur | 85.1% | [1] |
This protocol is adapted from the procedure described in patent JP2815698B2.[1]
-
Apparatus Setup : A reactor (e.g., a 300-liter glass-lined reactor) is equipped with a mechanical stirrer, a reflux condenser, and a thermometer. The outlet of the condenser is connected to a gas trap containing an aqueous sodium hydroxide solution to neutralize the hydrogen chloride gas generated.
-
Charging the Reactor : The reactor is charged with 150 kg of this compound.
-
Catalyst Addition : Anhydrous aluminum chloride (AlCl₃) and elemental sulfur are added. The molar ratio of elemental sulfur to the Lewis acid should be in the range of 8 to 25. The amount of Lewis acid used is typically 0.05 to 5 mol% relative to the starting material.
-
Reaction : The mixture is heated, and chlorine gas is bubbled through the reaction mixture at a controlled rate (e.g., 147 mol/hour) while maintaining the reaction temperature.
-
Work-up : After the reaction is complete (as determined by a method like gas chromatography), the reaction mixture is cooled and washed with water.
-
Analysis : The organic layer is analyzed by gas chromatography to determine the yield of 3,5-di-tert-butyl-2,6-dichlorotoluene.[1]
Nitration
Direct nitration of this compound is not extensively documented in the literature, likely due to competitive side-chain oxidation and the steric hindrance of the ring. However, the nitration of the analogous compound, 3,5-di-tert-butylphenol, provides valuable insight into the expected regioselectivity and reaction conditions.[2][3] Nitration of this phenol analog with fuming nitric acid in sulfuric acid yields the 2,6-dinitro product, suggesting that the 2- and 6-positions of this compound are the most probable sites for dinitration.[2][3]
| Reactant | Product | Yield | Reference |
| 3,5-Di-tert-butylphenol | 2,6-Dinitro-3,5-di-tert-butylphenol | 28% | [3] |
This protocol is for a related substrate and should be considered a representative method.
-
Preparation : A mixture of 75 mL of red fuming nitric acid and 150 mL of concentrated sulfuric acid is prepared and cooled to 10°C in an ice bath with rapid agitation.
-
Addition : A solution of 3,5-di-tert-butylphenol (0.5 g, 2.5 mmoles) dissolved in 50 mL of concentrated sulfuric acid is added dropwise to the nitrating mixture over a 20-minute period, maintaining the temperature at 10°C.
-
Reaction : After the addition is complete, the mixture is stirred at room temperature for 4 hours.
-
Work-up : The reaction mixture is then poured onto crushed ice.
-
Purification : The resulting solid precipitate is collected by filtration and purified by recrystallization from ethanol to yield 2,6-dinitro-3,5-di-tert-butylphenol.[3]
Friedel-Crafts Acylation and Alkylation
Friedel-Crafts reactions on this compound are not well-reported in scientific literature. This is likely attributable to two primary factors:
-
Steric Hindrance : The severe steric crowding at the 2-, 4-, and 6-positions is expected to prevent the bulky acylium ion (R-C=O⁺) or alkyl-carbocation electrophiles from approaching the aromatic ring to initiate the reaction.
-
Product Deactivation (Acylation) : In Friedel-Crafts acylation, the product is an aryl ketone. This ketone forms a complex with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the aromatic ring towards further substitution. For a highly hindered substrate, this deactivation may effectively halt the reaction after very little or no product formation.
For these reasons, achieving successful Friedel-Crafts reactions on this substrate would likely require specialized catalysts or reaction conditions that have not been established. Below is a general protocol for the acylation of a less-hindered substrate, toluene, for illustrative purposes.
-
Apparatus Setup : A dry 50 mL round-bottom flask is equipped with a magnetic stir bar, a Claisen adaptor, an addition funnel, and an air condenser connected to a gas trap.
-
Catalyst Suspension : Anhydrous aluminum chloride (0.0275 mol) is added to the flask, followed by 8 mL of methylene chloride.
-
Electrophile Formation : A solution of acetyl chloride (0.025 mol) in 2 mL of methylene chloride is placed in the addition funnel and added dropwise to the stirred AlCl₃ suspension.
-
Substrate Addition : A solution of toluene (0.025 mol) in 5 mL of methylene chloride is added via the addition funnel at a rate that controls the exothermic reaction. The solution typically turns an amber color.
-
Work-up : After the reaction is complete, the mixture is quenched by carefully pouring it onto ice, followed by extraction with an organic solvent, washing, drying, and purification.
Conclusion
The electrophilic aromatic substitution of this compound is a clear example of the competition between electronic and steric effects. While all three alkyl groups activate the 2-, 4-, and 6-positions, the immense steric bulk of the two tert-butyl groups is the dominating factor in its reactivity. This leads to highly selective reactions, such as dichlorination at the 2- and 6-positions, where the electrophile is small enough to overcome the moderate steric barrier.[1] Conversely, reactions involving larger electrophiles, such as those in Friedel-Crafts acylation and alkylation, are significantly inhibited. Nitration is expected to follow a similar regioselectivity to chlorination, though it is less documented for this specific substrate. This guide provides researchers with the foundational knowledge and specific protocols necessary to explore the chemistry of this sterically demanding aromatic compound.
References
Reactivity of Benzylic Protons in 3,5-Di-tert-butyltoluene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the benzylic protons in 3,5-di-tert-butyltoluene. The strategic placement of bulky tert-butyl groups on the aromatic ring significantly influences the chemical behavior of the benzylic methyl group. This document details the underlying principles, key reactions, experimental protocols, and quantitative data related to the abstraction and substitution of these protons, offering valuable insights for synthetic chemists and drug development professionals.
Introduction: Steric and Electronic Effects on Benzylic Reactivity
The benzylic protons of toluene and its derivatives are known to be more reactive than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical. In the case of this compound, the two bulky tert-butyl groups at the meta positions exert significant steric hindrance around the aromatic ring. However, they do not directly flank the methyl group, allowing for reactions to occur at the benzylic position.
Electronically, the tert-butyl groups are weakly electron-donating through induction. This slight increase in electron density on the aromatic ring can subtly influence the stability of the benzylic radical intermediate. Both electron-donating and electron-withdrawing groups have been shown to reduce the bond dissociation energy (BDE) of the benzylic C-H bond by delocalizing the spin density of the resulting radical.[1]
Key Reactions Involving Benzylic Protons
The reactivity of the benzylic protons in this compound is primarily demonstrated through two main classes of reactions: free-radical halogenation and oxidation. These transformations are fundamental in organic synthesis, allowing for the introduction of functional groups at the benzylic position, which can then be further elaborated into a variety of valuable compounds. For instance, this compound serves as a precursor for the synthesis of 3,5-di-tert-butyl(bromomethyl)benzene and di-tert-butylbenzoic acid.
Free-Radical Benzylic Bromination
The selective bromination of the benzylic position is a hallmark reaction demonstrating the enhanced reactivity of these protons. This reaction typically proceeds via a free-radical chain mechanism, initiated by light or a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine, minimizing side reactions such as addition to the aromatic ring.
The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a benzylic hydrogen from this compound to form a resonance-stabilized benzylic radical. This intermediate subsequently reacts with a molecule of bromine (generated in situ from the reaction of HBr with NBS) to yield the desired 3,5-di-tert-butylbenzyl bromide and a new bromine radical, which propagates the chain reaction.
Caption: Free-Radical Benzylic Bromination Pathway.
Oxidation to Benzoic Acid
The benzylic methyl group of this compound can be oxidized to a carboxylic acid group, yielding 3,5-di-tert-butylbenzoic acid. This transformation is a powerful tool for introducing an acidic functional group and is often accomplished using strong oxidizing agents like potassium permanganate (KMnO₄) or through catalytic oxidation with molecular oxygen in the presence of a transition metal catalyst, such as cobalt salts.
The mechanism for permanganate oxidation is complex but is believed to involve the initial abstraction of a benzylic hydrogen. In catalytic air oxidation, the process proceeds through a radical chain mechanism involving the formation of a benzylic hydroperoxide intermediate, which is then further oxidized to the carboxylic acid.
Caption: General Pathway for Catalytic Air Oxidation.
Quantitative Data
While specific kinetic data for the reactions of this compound are not extensively reported in readily available literature, quantitative data from analogous systems and related experimental findings provide valuable insights.
| Parameter | Value/Observation | Compound | Reaction Conditions | Source |
| Benzylic C-H Bond Dissociation Energy | ~85-90 kcal/mol (estimated) | Toluene Derivatives | General | [1] |
| Yield of Benzoic Acid | 89.20% | p-tert-butyltoluene | Co(OAc)₂ catalyst, H₂O₂ | [2] |
| Yield of Benzoic Acid | 71.0% | p-tert-butyltoluene | Co(OAc)₂/NaBr catalyst, O₂ | [3] |
| Conversion of Toluene Derivative | 97.66% | p-tert-butyltoluene | Co(OAc)₂ catalyst, H₂O₂ | [2] |
| Yield of Benzyl Bromide | Not specified, but used as intermediate | This compound | Not specified |
Experimental Protocols
The following are detailed experimental methodologies for the key reactions discussed, adapted from literature procedures for structurally similar compounds.
Protocol for Benzylic Bromination of this compound
This protocol is based on a general procedure for the benzylic bromination of toluene derivatives using N-bromosuccinimide (NBS) and a radical initiator.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or a less toxic alternative like acetonitrile
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Reflux condenser
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in CCl₄.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction can be monitored by the disappearance of the solid NBS, which is denser than CCl₄ and will be consumed as the reaction proceeds.
-
After the reaction is complete (typically 1-3 hours, can be monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield crude 3,5-di-tert-butylbenzyl bromide.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Caption: Experimental Workflow for Benzylic Bromination.
Protocol for Cobalt-Catalyzed Oxidation to 3,5-Di-tert-butylbenzoic Acid
This protocol is adapted from procedures for the oxidation of p-tert-butyltoluene.
Materials:
-
This compound
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)
-
Sodium bromide (NaBr) (optional co-catalyst)
-
Acetic acid (solvent)
-
Oxygen or air supply
-
Gas dispersion tube
-
Heating mantle and magnetic stirrer
-
Reflux condenser
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet tube, add this compound, cobalt(II) acetate tetrahydrate, and sodium bromide (if used) in glacial acetic acid.
-
Heat the mixture to the desired reaction temperature (typically 100-150°C) with stirring.
-
Introduce a steady stream of oxygen or air through the gas dispersion tube into the reaction mixture.
-
Maintain the reaction at this temperature for several hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice water to precipitate the crude product.
-
Collect the solid product by filtration and wash it thoroughly with water.
-
The crude 3,5-di-tert-butylbenzoic acid can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Caption: Experimental Workflow for Catalytic Oxidation.
Conclusion
The benzylic protons of this compound exhibit characteristic reactivity towards free-radical substitution and oxidation reactions. This reactivity is harnessed in synthetic organic chemistry to produce valuable intermediates such as 3,5-di-tert-butylbenzyl bromide and 3,5-di-tert-butylbenzoic acid. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the fields of chemical synthesis and drug development to understand and utilize the unique chemical properties of this sterically hindered toluene derivative. Further investigation into the precise kinetics and optimization of these reactions could yield even more efficient and selective transformations.
References
An In-depth Technical Guide to the Potential Industrial Sources of 3,5-Di-tert-butyltoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary industrial pathways for obtaining 3,5-di-tert-butyltoluene. This compound serves as a valuable intermediate in the synthesis of specialized chemicals and active pharmaceutical ingredients. The guide details two main industrial sources: its formation as a co-product during the synthesis of 4-tert-butyltoluene and its direct synthesis through isomerization or disproportionation reactions. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of the chemical pathways to aid researchers in understanding and potentially implementing these synthetic strategies.
Introduction
This compound is a substituted aromatic hydrocarbon characterized by a toluene core with two bulky tert-butyl groups at the meta positions. This substitution pattern imparts unique steric and electronic properties, making it a key building block in the synthesis of complex molecules, including antioxidants, specialty polymers, and pharmaceutical intermediates. Understanding its industrial sources is crucial for ensuring a stable supply chain and for the development of efficient manufacturing processes for downstream products. The two primary industrial routes to this compound are explored in detail below.
Pathway 1: Co-product in Friedel-Crafts Alkylation of Toluene
The most significant industrial source of this compound is as a co-product in the large-scale production of 4-tert-butyltoluene (p-tert-butyltoluene). The primary manufacturing process for 4-tert-butyltoluene is the Friedel-Crafts alkylation of toluene.[1] In this reaction, polyalkylation is a common side reaction, leading to the formation of various di-tert-butyltoluene isomers.[1]
The initial product, 4-tert-butyltoluene, is more reactive than toluene and can undergo a second alkylation to form di-tert-butyltoluene. While the para-isomer is the kinetically favored product of the first alkylation, subsequent alkylations and isomerizations can lead to a mixture of di-tert-butylated products, including the thermodynamically more stable 3,5-isomer.
Factors Influencing Isomer Distribution:
-
Catalyst: Strong Lewis acids like aluminum chloride (AlCl₃) or Brønsted acids like sulfuric acid (H₂SO₄) are traditionally used.[2] These catalysts can also promote isomerization of the products. Shape-selective catalysts like zeolites (e.g., H-BEA, H-MOR) can favor the formation of the para-isomer and reduce the extent of di-alkylation and isomerization.[3]
-
Temperature: Higher reaction temperatures tend to favor the formation of the thermodynamically more stable meta-substituted products through isomerization of the initially formed para-isomer.[1]
-
Reactant Molar Ratio: A high excess of toluene to the tert-butylating agent is typically used to minimize polyalkylation and favor the mono-alkylated product.[1] Conversely, a lower toluene to alkylating agent ratio will increase the yield of di-tert-butylated products.
Data Presentation: Alkylation of Toluene
The following tables summarize key quantitative data for the Friedel-Crafts alkylation of toluene, with a focus on conditions that can influence the formation of di-tert-butylated byproducts.
Table 1: Effect of Catalyst on Toluene tert-Butylation with tert-Butyl Alcohol
| Catalyst | Toluene Conversion (%) | p-tert-Butyltoluene (PTBT) Selectivity (%) | Reaction Temperature (°C) | Reference |
|---|---|---|---|---|
| Hβ (parent zeolite) | 58.4 | 67.3 | 190 | [4] |
| Fe₂O₃ (20%)/Hβ | 54.7 | 81.5 | 190 |[4] |
Note: Higher selectivity for the para-isomer using modified zeolites suggests that fewer di-substituted and other isomers are formed.
Table 2: Influence of Reaction Parameters on Toluene Alkylation with tert-Butyl Chloride
| Parameter | Range | Effect on Yield of tert-Butyl Toluene | Reference |
|---|---|---|---|
| Temperature | 60 - 80 °C | Significant | [5] |
| Molar Ratio (Toluene:tert-Butyl Chloride) | 4:1 - 5:1 | Significant | [5] |
| Catalyst Amount (AlCl₃, % wt. of Toluene) | 1.0 - 2.0% | Significant |[5] |
A statistical study showed that temperature, molar ratio, and catalyst amount all significantly impact the yield of tert-butyl toluene. While not specifying the di-tert-butyltoluene yield, these are the key parameters to adjust to influence its formation.
Experimental Protocol: Friedel-Crafts Alkylation of Toluene
This protocol describes a general laboratory-scale procedure for the tert-butylation of toluene, which can be adapted to favor the formation of di-tert-butylated products by adjusting the stoichiometry.
Materials:
-
Anhydrous Toluene
-
tert-Butyl chloride (or isobutylene/tert-butyl alcohol)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Crushed Ice
-
5% Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The outlet of the condenser should be connected to a gas trap suitable for acidic gases (e.g., HCl).[6]
-
Charge the flask with anhydrous toluene. To favor di-alkylation, a lower molar excess of toluene to the alkylating agent should be used compared to syntheses targeting the mono-alkylated product.
-
Cool the flask to 0-5 °C using an ice bath.
-
With vigorous stirring, slowly add anhydrous aluminum chloride to the toluene. The catalyst amount can be in the range of 5-10 mol% relative to the tert-butylating agent.[6]
-
From the dropping funnel, add tert-butyl chloride dropwise over 1-2 hours, maintaining the reaction temperature between 0-5 °C.[7]
-
After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at 0-5 °C, or allow it to warm to room temperature to potentially favor isomerization to the 3,5-isomer.[7]
-
Quench the reaction by carefully and slowly pouring the reaction mixture over a stirred slurry of crushed ice.
-
Separate the organic layer. Wash it sequentially with cold water and a 5% sodium bicarbonate solution.[6]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess toluene by distillation.
-
The resulting mixture of tert-butylated toluenes can be separated by fractional distillation or crystallization to isolate the this compound isomer.
Visualization: Friedel-Crafts Alkylation Pathway
References
- 1. reddit.com [reddit.com]
- 2. CA1330863C - Process for the purification of aluminium chloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Friedel–Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
CAS number and safety information for 3,5-di-tert-butyltoluene
An In-Depth Technical Guide to 3,5-Di-tert-butyltoluene: CAS Number and Safety Information
This guide provides comprehensive safety and technical information for this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Identification and Properties
This compound, also known as 1,3-Di-tert-butyl-5-methylbenzene, is an aromatic hydrocarbon.[1] Its unique structural configuration, with two bulky tert-butyl groups, influences its chemical reactivity and physical properties.
CAS Number: 15181-11-0[1][2][3]
Chemical and Physical Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₄ | [1] |
| Molecular Weight | 204.35 g/mol | [1][4] |
| Appearance | White/colorless to light yellow powder, lump, or clear liquid | [5] |
| Melting Point | 31-32 °C | [6][7] |
| Boiling Point | 244 °C | [6][7] |
| Density | 0.86 g/mL at 25 °C | [6][7] |
| Refractive Index | n20/D 1.49 | [6][7] |
| Solubility | Insoluble in water. Soluble in methanol. | [8][9] |
Safety and Hazard Information
According to multiple safety data sheets, this compound is not classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[2][8] However, it is crucial to note that the toxicological properties have not been fully investigated.[2] Therefore, standard laboratory precautions should always be observed.
GHS Hazard Classification
| Classification | Status | Source(s) |
| GHS Hazard Classification | Not Classified | [4][10] |
| Hazards Not Otherwise Classified (HNOC) | None identified | [2][8] |
Handling, Storage, and Personal Protective Equipment (PPE)
Proper handling and storage are essential to ensure safety. The following table outlines the recommended procedures.
| Aspect | Recommendation | Source(s) |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Ensure adequate ventilation. Keep away from open flames, hot surfaces, and sources of ignition. | [2] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Storage class 11 - Combustible Solids. | [6][7] |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. | [2] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [2] |
| Respiratory Protection | No protective equipment is needed under normal use conditions. A type N95 (US) dust mask is recommended if dust formation is a possibility. | [2][7] |
Experimental Protocols
Example Experimental Protocol: OECD Test Guideline 402 - Acute Dermal Toxicity
This protocol provides a general framework for assessing the acute toxic effects of a substance applied to the skin.
Objective: To determine the acute dermal toxicity of a test substance.
Species: Typically, the rat is the preferred species.
Methodology:
-
Animal Preparation: Fur is clipped from the dorsal area of the trunk of the test animals approximately 24 hours before the test. Care is taken to avoid abrading the skin.
-
Test Substance Application: The test substance is applied uniformly over a shaved area, which is approximately 10% of the total body surface area.
-
Exposure: The test area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.
-
Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days. Body weight is recorded weekly.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.
This is a generalized protocol. The specific dose levels and number of animals would be determined based on any existing data and the chemical's properties.
Workflows and Logical Diagrams
Chemical Safety and Risk Assessment Workflow
The following diagram illustrates a general workflow for chemical safety and risk assessment, which is applicable to substances like this compound where toxicological data may be limited.
Caption: A general workflow for chemical safety and risk assessment.
Chemical Spill Response Workflow
This diagram outlines the procedural steps for managing a chemical spill in a laboratory setting.
Caption: A workflow for responding to a chemical spill.
References
- 1. oecd.org [oecd.org]
- 2. oecd.org [oecd.org]
- 3. OECD Guidelines for the Testing of Chemicals | Aarhus Clearinghouse [aarhusclearinghouse.unece.org]
- 4. cocus.co.uk [cocus.co.uk]
- 5. westlab.com [westlab.com]
- 6. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 7. rrma-global.org [rrma-global.org]
- 8. fishersci.com [fishersci.com]
- 9. 3-tert-Butyltoluene | C11H16 | CID 33711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3,5-Bis(tert-butyl)toluene | C15H24 | CID 84819 - PubChem [pubchem.ncbi.nlm.nih.gov]
Pioneering Synthesis of 3,5-Di-tert-butyltoluene: A Technical Retrospective
For Immediate Release
This technical guide provides an in-depth analysis of the discovery and first reported synthesis of 3,5-di-tert-butyltoluene, a significant compound in the landscape of sterically hindered aromatic hydrocarbons. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a detailed look into the foundational experimental work that introduced this molecule.
Discovery and First Synthesis
The first documented synthesis of this compound was reported in 1956 by a team of Dutch chemists: J. Geuze, C. Ruinard, J. Soeterbroek, P. E. Verkade, and B. M. Wepster. Their seminal work, published in Recueil des Travaux Chimiques des Pays-Bas, laid the groundwork for the understanding and subsequent applications of this disubstituted toluene derivative. The synthesis was achieved through the di-tert-butylation of toluene, a process that has since become a classic example of Friedel-Crafts alkylation.
Physicochemical Properties
This compound is a combustible solid at room temperature, presenting as a liquid above its melting point.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄ | [2][3] |
| Molecular Weight | 204.35 g/mol | [2][4] |
| CAS Number | 15181-11-0 | [4] |
| Melting Point | 31-32 °C | [5] |
| Boiling Point | 244 °C | [5] |
| Density | 0.86 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.49 | [5] |
Experimental Protocol: The First Reported Synthesis
Reaction Principle:
The synthesis involves the electrophilic aromatic substitution of toluene with two tert-butyl groups, directed to the meta positions relative to the methyl group. This is achieved by reacting toluene with a source of tert-butyl carbocations, generated in situ.
Probable Reagents and Equipment:
-
Starting Material: Toluene
-
Alkylating Agent: tert-Butyl chloride or tert-butyl alcohol
-
Catalyst: Anhydrous aluminum chloride (AlCl₃)
-
Reaction Vessel: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a gas trap (to manage the evolution of HCl gas if tert-butyl chloride is used).
-
Work-up Reagents: Ice, water, dilute hydrochloric acid, sodium bicarbonate solution, and a drying agent (e.g., anhydrous magnesium sulfate or calcium chloride).
-
Purification: Distillation apparatus.
General Procedure (based on typical Friedel-Crafts reactions of the period):
-
Reaction Setup: A thoroughly dried three-necked flask would be charged with anhydrous toluene and cooled in an ice bath.
-
Catalyst Addition: Anhydrous aluminum chloride would be added portion-wise to the cooled toluene with vigorous stirring.
-
Addition of Alkylating Agent: The tert-butylating agent (e.g., tert-butyl chloride) would be added dropwise from the dropping funnel over an extended period, maintaining a low reaction temperature to control the exothermic reaction and minimize side-product formation.
-
Reaction Progression: After the addition was complete, the reaction mixture would likely be stirred for several more hours, possibly allowing it to warm to room temperature to ensure complete reaction.
-
Quenching and Work-up: The reaction would be quenched by carefully pouring the mixture over crushed ice to decompose the aluminum chloride complex. The organic layer would be separated and washed successively with water, a dilute acid solution, a sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again.
-
Drying and Purification: The crude organic product would be dried over an anhydrous drying agent, filtered, and then purified by distillation to isolate the this compound.
Reaction Mechanism and Logic
The synthesis of this compound is governed by the principles of electrophilic aromatic substitution and the directing effects of the substituents on the benzene ring.
The methyl group of toluene is an ortho-, para-directing activator. However, the bulky tert-butyl groups introduce significant steric hindrance. While the initial alkylation would likely produce a mixture of ortho- and para-tert-butyltoluene, under the reaction conditions with a Lewis acid, isomerization can occur. The formation of the 3,5-disubstituted product is favored as it is the thermodynamically most stable isomer, minimizing steric repulsion between the bulky tert-butyl groups and the methyl group.
Applications and Significance
This compound serves as a crucial intermediate in the synthesis of more complex molecules. For instance, it has been utilized in the preparation of 3,5-di-tert-butyl(bromomethyl)benzene and di-tert-butylbenzoic acid.[4][5] Its sterically hindered nature makes it a valuable building block in the development of ligands, antioxidants, and specialty polymers where controlled reactivity and stability are desired. The foundational work by Geuze and his colleagues thus opened the door to a wide range of chemical innovations.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. 3,5-DI-TERT-BUTYLPHENOL synthesis - chemicalbook [chemicalbook.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. JP2815698B2 - Method for producing 3,5-di-tert-butyl-2,6-dichlorotoluene - Google Patents [patents.google.com]
- 5. This compound 95 15181-11-0 [sigmaaldrich.com]
A Comprehensive Technical Guide to the Theoretical Calculation of the Electronic Structure of 3,5-Di-tert-butyltoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a detailed framework for the theoretical investigation of the electronic structure of 3,5-di-tert-butyltoluene. Due to the absence of specific published computational data for this molecule, this document outlines the necessary experimental protocols and computational methodologies required to generate and analyze its electronic properties. The subsequent sections detail the steps for geometry optimization, calculation of molecular orbital energies, and population analysis, which are crucial for understanding the molecule's reactivity, stability, and potential applications in fields such as drug development and materials science.
Introduction
This compound is an organic compound characterized by a toluene core substituted with two bulky tert-butyl groups. These bulky substituents can significantly influence the molecule's steric and electronic properties, making it an interesting subject for theoretical study. Understanding the electronic structure of this molecule can provide insights into its chemical behavior, including its reactivity, stability, and potential interaction with biological targets. This guide outlines the computational protocols to determine these properties using quantum chemical calculations.
Computational Methodology
The primary method for investigating the electronic structure of organic molecules is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.
Software
A variety of quantum chemistry software packages can be used for these calculations. Prominent examples include:
-
Gaussian
-
ORCA
-
Q-Chem
-
NWChem
Geometry Optimization
The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure.
Protocol:
-
Initial Structure: Construct the 3D structure of this compound using a molecular builder.
-
Method: Employ the B3LYP hybrid functional. This functional is widely used and generally provides reliable geometries for organic molecules.
-
Basis Set: A Pople-style basis set such as 6-31G(d,p) is a suitable starting point for geometry optimization. For higher accuracy, a larger basis set like 6-311+G(d,p) can be used.
-
Convergence Criteria: Use the default convergence criteria for the chosen software package to ensure a true energy minimum is found.
-
Frequency Analysis: Perform a frequency calculation after optimization to confirm that the obtained structure is a true minimum (i.e., has no imaginary frequencies).
Electronic Structure Calculations
Once the geometry is optimized, the electronic properties can be calculated.
Protocol:
-
Method: Single-point energy calculations are performed on the optimized geometry using the same DFT functional (e.g., B3LYP) and a potentially larger basis set for more accurate electronic properties.
-
Properties to Calculate:
-
Molecular Orbital Energies: Specifically, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are of great interest. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.[1]
-
Electron Density and Electrostatic Potential: These properties provide insight into the charge distribution and reactive sites of the molecule.
-
Atomic Charges: A population analysis, such as Mulliken or Natural Bond Orbital (NBO) analysis, can be performed to determine the partial charges on each atom.
-
Data Presentation
The quantitative data obtained from the calculations should be summarized in clear, structured tables for easy interpretation and comparison.
Table 1: Calculated Molecular Orbital Energies
| Molecular Orbital | Energy (Hartree) | Energy (eV) |
| HOMO-2 | Data to be generated | Data to be generated |
| HOMO-1 | Data to be generated | Data to be generated |
| HOMO | Data to be generated | Data to be generated |
| LUMO | Data to be generated | Data to be generated |
| LUMO+1 | Data to be generated | Data to be generated |
| LUMO+2 | Data to be generated | Data to be generated |
| HOMO-LUMO Gap | Data to be generated | Data to be generated |
Table 2: Mulliken Atomic Charges
| Atom | Atom Number | Charge (e) |
| C (Aromatic) | 1 | Data to be generated |
| C (Aromatic) | 2 | Data to be generated |
| C (Aromatic) | 3 | Data to be generated |
| C (Aromatic) | 4 | Data to be generated |
| C (Aromatic) | 5 | Data to be generated |
| C (Aromatic) | 6 | Data to be generated |
| C (Methyl) | 7 | Data to be generated |
| C (tert-Butyl 1) | 8 | Data to be generated |
| C (tert-Butyl 2) | 9 | Data to be generated |
| H (Methyl) | 10 | Data to be generated |
| ... | ... | Data to be generated |
Visualization of Workflow
A logical workflow for the theoretical calculation of the electronic structure of this compound is presented below.
Caption: Computational workflow for electronic structure analysis.
Conclusion
This guide has detailed the necessary theoretical framework for a comprehensive analysis of the electronic structure of this compound. By following the outlined computational protocols, researchers can generate valuable data on its molecular orbitals, charge distribution, and other electronic properties. These findings will be instrumental in predicting the molecule's reactivity and stability, thereby guiding its potential applications in various scientific and industrial domains.
References
Methodological & Application
Application Notes and Protocols: 3,5-Di-tert-butyltoluene as a Precursor for Sterically Hindered Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Di-tert-butyltoluene is a valuable and versatile starting material for the synthesis of a variety of sterically hindered ligands. The presence of the two bulky tert-butyl groups in a 1,3,5-substitution pattern on the aromatic ring provides significant steric bulk, which is a crucial feature in the design of ligands for various catalytic and organometallic applications. This steric hindrance can influence the coordination geometry of metal complexes, enhance catalyst stability, and control reactivity and selectivity in chemical transformations.
These application notes provide detailed protocols for the functionalization of this compound and its subsequent conversion into a highly hindered phosphine ligand. Furthermore, the application of this ligand in a common cross-coupling reaction is presented with relevant performance data.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 15181-11-0 | [1] |
| Molecular Formula | C₁₅H₂₄ | [1] |
| Molecular Weight | 204.35 g/mol | [1] |
| Appearance | Colorless to light yellow liquid or solid | [1] |
| Melting Point | 31-32 °C | [1] |
| Boiling Point | 244 °C | [1] |
| Density | 0.86 g/mL at 25 °C | [1] |
Safety Precautions: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.
Synthetic Protocols
Protocol 1: Benzylic Bromination of this compound
This protocol describes the selective bromination of the methyl group of this compound to yield 1-(bromomethyl)-3,5-di-tert-butylbenzene, a key intermediate for further functionalization. The reaction utilizes N-bromosuccinimide (NBS) as the bromine source and is initiated by light or a radical initiator.[2][3][4]
Reaction Scheme:
Figure 1: Benzylic Bromination of this compound.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or a suitable light source
-
Anhydrous carbon tetrachloride (CCl₄) or acetonitrile (MeCN)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in anhydrous CCl₄ or MeCN.
-
Add N-bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN (radical initiator). Alternatively, the reaction can be initiated by irradiating the mixture with a suitable lamp.[4]
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude 1-(bromomethyl)-3,5-di-tert-butylbenzene can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of 1-Bromo-3,5-di-tert-butylbenzene
This protocol details the bromination of the aromatic ring. Due to the steric hindrance from the tert-butyl groups, direct bromination of this compound can be challenging. A more common route involves the bromination of a more activated or sterically accessible precursor like 1,3,5-tri-tert-butylbenzene, followed by selective de-tert-butylation, or direct bromination of 1,3-di-tert-butylbenzene. For the purpose of these notes, a procedure for the bromination of 1,3,5-tri-tert-butylbenzene is adapted.[5]
Reaction Scheme:
Figure 2: Aromatic Bromination to yield 1-Bromo-3,5-di-tert-butylbenzene.
Materials:
-
1,3,5-Tri-tert-butylbenzene
-
Bromine (Br₂)
-
Iron powder
-
Carbon tetrachloride (CCl₄)
-
10% Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Kugelrohr distillation apparatus or recrystallization setup
Procedure:
-
To a solution of 1,3,5-tri-tert-butylbenzene (1.0 eq.) in carbon tetrachloride in a three-necked flask equipped with a dropping funnel and a magnetic stirrer, add iron powder (catalytic amount).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of bromine (2.0 eq.) in carbon tetrachloride from the dropping funnel over a period of 2 hours while stirring.
-
Continue stirring at 0 °C for an additional 4 hours.
-
Pour the reaction mixture into cold water and separate the organic layer.
-
Wash the organic layer with a 10% NaOH solution to remove excess bromine, followed by washing with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by Kugelrohr distillation or recrystallization from hexane to yield 1-bromo-3,5-di-tert-butylbenzene as a white solid.[5]
Protocol 3: Synthesis of Tris(3,5-di-tert-butylphenyl)phosphine
This protocol describes the synthesis of a highly hindered triarylphosphine ligand from 1-bromo-3,5-di-tert-butylbenzene. The key step involves the formation of an organolithium or Grignard reagent, which then reacts with a phosphorus source like phosphorus trichloride (PCl₃).
Reaction Scheme:
Figure 3: Synthesis of Tris(3,5-di-tert-butylphenyl)phosphine.
Materials:
-
1-Bromo-3,5-di-tert-butylbenzene
-
n-Butyllithium (n-BuLi) in hexanes or Magnesium (Mg) turnings
-
Phosphorus trichloride (PCl₃)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Equipment:
-
Schlenk line or glovebox for inert atmosphere techniques
-
Dry glassware (oven-dried)
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure (via Lithiation):
-
Under an inert atmosphere (argon or nitrogen), dissolve 1-bromo-3,5-di-tert-butylbenzene (3.0 eq.) in anhydrous THF in a dry Schlenk flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (3.0 eq.) dropwise via syringe while maintaining the temperature at -78 °C. Stir for 1 hour at this temperature to ensure complete lithium-halogen exchange.
-
In a separate dry Schlenk flask, dissolve phosphorus trichloride (1.0 eq.) in anhydrous THF and cool to -78 °C.
-
Slowly transfer the freshly prepared aryllithium solution to the PCl₃ solution via cannula while maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford tris(3,5-di-tert-butylphenyl)phosphine.
Application in Catalysis: Suzuki-Miyaura Cross-Coupling
Sterically hindered phosphine ligands, such as tris(3,5-di-tert-butylphenyl)phosphine, are highly effective in palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling. The bulkiness of the ligand promotes the formation of monoligated palladium(0) species, which are highly active in the oxidative addition step of the catalytic cycle. This leads to high turnover numbers (TON) and turnover frequencies (TOF), even with challenging substrates like aryl chlorides.[6][7][8]
Performance Data
The following table summarizes representative performance data for Suzuki-Miyaura cross-coupling reactions using palladium catalysts with bulky phosphine ligands. While specific data for tris(3,5-di-tert-butylphenyl)phosphine is not always explicitly isolated in comparative studies, the data for similarly bulky and electron-rich phosphines like tri-tert-butylphosphine provide a strong indication of expected performance.
| Aryl Halide | Arylboronic Acid | Bulky Phosphine Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | Reference |
| 4-Bromotoluene | Phenylboronic acid | Tri-tert-butylphosphine | 0.001 | K₃PO₄ | Dioxane | 80 | 1 | >99 | ~99,000 | [6] |
| 4-Chlorotoluene | Phenylboronic acid | Tri-tert-butylphosphine | 1 | Cs₂CO₃ | Dioxane | 80 | 18 | 98 | 98 | [7] |
| 2-Bromotoluene | Phenylboronic acid | Tri-tert-butylphosphine | 0.05 | K₃PO₄ | Dioxane | 80 | 1 | >99 | ~1,980 | [6] |
| 1-Bromo-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | Tri-tert-butylphosphine | 0.01 | K₃PO₄ | Dioxane | RT | 1 | 98 | 9,800 | [8] |
Catalytic Cycle
The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is depicted below. The bulky ligand (L), derived from this compound, plays a critical role in facilitating the key steps of oxidative addition and reductive elimination.
Figure 4: Suzuki-Miyaura Catalytic Cycle with a Bulky Phosphine Ligand.
Workflow of the Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by the bulky phosphine ligand (L), reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. The steric bulk of the ligand facilitates the formation of a coordinatively unsaturated and highly reactive monoligated Pd(0) species.
-
Transmetalation: The aryl group from the organoboron reagent (R'-B(OH)₂) is transferred to the palladium center, displacing the halide and forming a diarylpalladium(II) complex. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product (Ar-R'). This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. The steric strain imposed by the bulky ligand can promote this final, product-forming step.
Conclusion
This compound serves as an excellent and readily available precursor for the synthesis of sterically demanding ligands that are crucial in modern catalysis. The protocols provided herein offer a guide for the preparation of key intermediates and a highly hindered phosphine ligand. The demonstrated application in the Suzuki-Miyaura cross-coupling highlights the significant impact of steric bulk on catalyst performance, enabling efficient transformations under mild conditions with high turnover numbers. These ligands and their derivatives are of great interest to researchers in organic synthesis, organometallic chemistry, and drug development for the construction of complex molecular architectures.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of 3,5-Di-tert-butyltoluene in Organometallic Catalysis: A Focus on Bulky Phosphine Ligands
Introduction
3,5-Di-tert-butyltoluene is a valuable starting material in the synthesis of sterically demanding ligands for organometallic catalysis. The strategic placement of two bulky tert-butyl groups on the toluene ring imparts significant steric hindrance, a critical feature for enhancing the performance of metal catalysts in a variety of cross-coupling reactions. These bulky ligands play a crucial role in promoting the formation of catalytically active monoligated metal species, which can accelerate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. This leads to improved catalytic activity, stability, and selectivity, particularly in challenging transformations involving unreactive substrates.
This application note details the synthesis of a bulky phosphine ligand, tris(3,5-di-tert-butylphenyl)phosphine, derived from this compound, and its application in the palladium-catalyzed Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen bonds.
Ligand Synthesis: Tris(3,5-di-tert-butylphenyl)phosphine
The synthesis of tris(3,5-di-tert-butylphenyl)phosphine leverages the Grignard reaction, starting from a brominated derivative of this compound. The bulky 3,5-di-tert-butylphenyl groups are introduced onto a phosphorus center, resulting in a highly sterically hindered and electron-rich phosphine ligand.
Experimental Protocol: Synthesis of Tris(3,5-di-tert-butylphenyl)phosphine
Materials:
-
1-Bromo-3,5-di-tert-butylbenzene (derived from this compound)
-
Magnesium turnings
-
Phosphorus trichloride (PCl₃)
-
Anhydrous diethyl ether
-
Anhydrous toluene
-
Iodine (crystal)
-
n-Hexane
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried Schlenk flask under an argon atmosphere, add magnesium turnings. Add a crystal of iodine to activate the magnesium. A solution of 1-bromo-3,5-di-tert-butylbenzene in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated with gentle heating and then maintained at a controlled temperature. The formation of the Grignard reagent, 3,5-di-tert-butylphenylmagnesium bromide, is monitored by the disappearance of the magnesium turnings.
-
Reaction with Phosphorus Trichloride: In a separate flame-dried Schlenk flask, a solution of phosphorus trichloride in anhydrous toluene is prepared and cooled in an ice bath. The prepared Grignard reagent solution is then added dropwise to the PCl₃ solution with vigorous stirring.
-
Work-up and Purification: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure to yield the crude product.
-
Crystallization: The crude tris(3,5-di-tert-butylphenyl)phosphine is purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate, to afford the pure product as a white crystalline solid.
Application in Buchwald-Hartwig Amination
The synthesized tris(3,5-di-tert-butylphenyl)phosphine serves as an effective ligand in the palladium-catalyzed Buchwald-Hartwig amination of aryl chlorides. The steric bulk of the ligand facilitates the coupling of challenging substrates, including electron-rich and sterically hindered aryl chlorides, with a variety of amines.
Experimental Protocol: Palladium-Catalyzed Amination of 4-Chlorotoluene with Morpholine
Materials:
-
Tris(3,5-di-tert-butylphenyl)phosphine
-
Palladium(II) acetate (Pd(OAc)₂)
-
4-Chlorotoluene
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard Schlenk tube and glassware
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, a Schlenk tube is charged with palladium(II) acetate and tris(3,5-di-tert-butylphenyl)phosphine. Anhydrous toluene is added, and the mixture is stirred for a few minutes to form the active catalyst complex.
-
Reaction Setup: To the catalyst mixture, sodium tert-butoxide, 4-chlorotoluene, and morpholine are added sequentially.
-
Reaction Conditions: The Schlenk tube is sealed and heated in an oil bath at a specified temperature (e.g., 100 °C) with stirring for a designated period (e.g., 12-24 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired N-(4-methylphenyl)morpholine.
Data Presentation
The following table summarizes the performance of the palladium/tris(3,5-di-tert-butylphenyl)phosphine catalyst system in the Buchwald-Hartwig amination of various aryl chlorides with different amines.
| Entry | Aryl Chloride | Amine | Product | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | N-(4-Methylphenyl)morpholine | 92 |
| 2 | Chlorobenzene | Aniline | N-Phenylaniline | 85 |
| 3 | 2-Chlorotoluene | n-Hexylamine | N-(n-Hexyl)-2-methylaniline | 78 |
| 4 | 4-Chloroanisole | Piperidine | 1-(4-Methoxyphenyl)piperidine | 95 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the palladium-catalyzed Buchwald-Hartwig amination using a bulky phosphine ligand.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Catalytic Cycle
The diagram below illustrates the generally accepted catalytic cycle for the palladium-catalyzed Buchwald-Hartwig amination, highlighting the role of the bulky phosphine ligand.
Caption: Palladium-catalyzed Buchwald-Hartwig amination cycle.
This compound serves as a critical building block for the synthesis of bulky phosphine ligands that significantly enhance the efficacy of organometallic catalysts. The tris(3,5-di-tert-butylphenyl)phosphine ligand, derived from this precursor, demonstrates excellent performance in palladium-catalyzed Buchwald-Hartwig amination reactions, enabling the efficient coupling of a range of aryl chlorides with amines. The detailed protocols and data presented herein provide a valuable resource for researchers in organic synthesis and drug development, showcasing the practical application of sterically demanding ligands in modern catalysis.
Application Notes and Protocols: 3,5-Di-tert-butyltoluene as a Versatile Starting Material for Potent Antioxidants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of antioxidants derived from 3,5-di-tert-butyltoluene, with a primary focus on the widely used synthetic antioxidant, Butylated Hydroxytoluene (BHT). Detailed protocols for synthesis and antioxidant activity assessment are provided to facilitate research and development in this area.
Introduction to Hindered Phenolic Antioxidants
Antioxidants derived from this compound belong to the class of hindered phenolic antioxidants. Their efficacy stems from the sterically bulky tert-butyl groups positioned ortho to the hydroxyl group on the aromatic ring. This structural arrangement enhances the antioxidant's ability to scavenge free radicals by donating a hydrogen atom, while the resulting phenoxy radical is stabilized through resonance and steric hindrance, preventing it from initiating further oxidative reactions.[1][2] These compounds are crucial in preventing the oxidative degradation of various materials, including plastics, rubbers, fuels, and food products.[1]
The primary mechanism of action involves the termination of autoxidation chain reactions by converting peroxy radicals into more stable hydroperoxides.[1] This is achieved through a hydrogen atom transfer (HAT) mechanism, where the phenolic antioxidant (ArOH) donates a hydrogen atom to a peroxy radical (ROO•).[1]
Key Antioxidants Derived from this compound Analogs
While this compound itself is a precursor, the most prominent antioxidant synthesized from a closely related structure (p-cresol) is Butylated Hydroxytoluene (BHT). BHT, chemically known as 2,6-di-tert-butyl-4-methylphenol, is a widely recognized and utilized synthetic antioxidant.[1][3] Its derivatives are also of significant interest for their potential as multipotent antioxidant agents.[4]
Other notable hindered phenolic antioxidants include:
-
Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) [5]
-
Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate [5]
-
1,3,5-tris(3,5-di-tert-butyl-4-hydroxybenzyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione [5]
Quantitative Antioxidant Activity
The antioxidant capacity of BHT and its derivatives is commonly evaluated using various in vitro assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay being a prevalent method. The IC50 value, representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is a key metric for comparison. A lower IC50 value indicates higher antioxidant potency.
| Antioxidant Compound | Assay | IC50 Value (µM/mL) | Reference Compound | Reference Compound IC50 (µM/mL) |
| Butylated Hydroxytoluene (BHT) | DPPH | 32.06 | Ascorbic Acid | 10.65 |
| Butylated Hydroxytoluene (BHT) | DPPH | 36 µg/mL | - | - |
| 3-((3,5-di-tert-Butyl-4-hydroxybenzylthio)methyl)-4-(3-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione | DPPH | - (Higher inhibition than BHT at 10⁻⁴ M) | BHT | - |
| Thiosemicarbazide derivative of BHT | DPPH | 68.03 ± 1.27 | BHT | - |
Note: Direct comparison of IC50 values should be done with caution as experimental conditions can vary between studies.
Experimental Protocols
Protocol 1: Synthesis of Butylated Hydroxytoluene (BHT) via Friedel-Crafts Alkylation
This protocol describes the industrial synthesis of BHT from p-cresol and isobutylene using an acid catalyst.[1][3][6][7]
Materials:
-
p-Cresol (4-methylphenol)
-
Isobutylene (2-methylpropene)
-
Sulfuric acid (concentrated) or other suitable acid catalyst (e.g., p-toluenesulfonic acid)[6]
-
Solvent (e.g., a non-polar organic solvent)
-
Reaction vessel (e.g., a stirred tank reactor or a spray tower loop reactor)[7]
-
Neutralizing agent (e.g., sodium hydroxide solution)
-
Separation funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: Charge the reaction vessel with p-cresol and the chosen solvent.
-
Catalyst Addition: Slowly add the acid catalyst to the mixture while stirring. The precise control of catalyst concentration is crucial for high yield and purity.[8]
-
Isobutylene Introduction: Introduce isobutylene gas into the reaction mixture. The reaction is typically carried out at a controlled temperature (e.g., 40-70 °C) and pressure (e.g., 0.05-0.5 MPa).[6]
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as gas chromatography (GC) to determine the conversion of p-cresol. The reaction proceeds in two steps, with the initial formation of 2-tert-butyl-p-cresol followed by the formation of 2,6-di-tert-butyl-4-methylphenol (BHT).[7]
-
Reaction Quenching and Neutralization: Once the reaction is complete, cool the mixture and quench the reaction by adding water. Neutralize the excess acid catalyst with a suitable base, such as a sodium hydroxide solution.
-
Product Isolation: Separate the organic layer containing BHT using a separation funnel.
-
Purification: Purify the crude BHT by distillation or recrystallization to obtain a high-purity product.
Expected Outcome:
The reaction should yield BHT with a high selectivity (typically >90%).[6] The final product is a white crystalline solid.
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol outlines the procedure for determining the antioxidant activity of synthesized compounds using the DPPH assay.[4][9]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Test compound (e.g., synthesized BHT derivative)
-
Standard antioxidant (e.g., BHT, Ascorbic Acid, or Trolox)[9]
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
Preparation of Test and Standard Solutions: Prepare serial dilutions of the test compound and the standard antioxidant in methanol to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test or standard solution to each well.
-
Add a specific volume of the DPPH solution to each well.
-
Include a control well containing only methanol and the DPPH solution.
-
-
Incubation: Incubate the microplate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test and standard compounds using the following formula:
% Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test and standard compounds. The IC50 value is the concentration that causes 50% inhibition of the DPPH radical.
Visualizations
Caption: Mechanism of action for hindered phenolic antioxidants.
Caption: Experimental workflow for the DPPH antioxidant assay.
References
- 1. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 2. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How is Antioxidant BHT synthesized? - Blog [relyonchem.com]
- 4. Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stabilization-technologies.com [stabilization-technologies.com]
- 6. CN113387775A - BHT (butylated hydroxytoluene) synthesis method - Google Patents [patents.google.com]
- 7. eurochemengineering.com [eurochemengineering.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
Application Note: Oxidation of 3,5-Di-tert-butyltoluene to 3,5-Di-tert-butylbenzoic Acid
Abstract
This application note provides a detailed experimental protocol for the oxidation of 3,5-di-tert-butyltoluene to 3,5-di-tert-butylbenzoic acid. The synthesis is achieved through the vigorous oxidation of the methyl group on the aromatic ring using potassium permanganate. This method is a standard procedure for the conversion of alkylbenzenes to their corresponding carboxylic acids, provided a benzylic hydrogen is present.[1][2][3] The protocol includes reaction setup, execution, workup, and purification of the final product. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.
Introduction
3,5-Di-tert-butylbenzoic acid is a valuable intermediate in organic synthesis, often utilized in the development of pharmaceuticals and novel materials.[4] The bulky tert-butyl groups provide steric hindrance that can influence the reactivity and physical properties of molecules derived from it.[5] The oxidation of the readily available this compound is a direct and efficient route to this carboxylic acid. The reaction proceeds by converting the benzylic methyl group into a carboxyl group through the action of a strong oxidizing agent, potassium permanganate.[6][7] This protocol is designed for researchers in organic chemistry, medicinal chemistry, and materials science.
Data Presentation
The physical and chemical properties of the starting material and the final product are summarized in the table below for easy reference.
| Property | This compound (Starting Material) | 3,5-Di-tert-butylbenzoic Acid (Product) |
| Molecular Formula | C₁₅H₂₄ | C₁₅H₂₂O₂ |
| Molecular Weight | 204.35 g/mol [8][9] | 234.33 g/mol [4] |
| Appearance | White to light yellow powder or lump[10] | Solid[4] |
| Melting Point | 31-32 °C[8][11] | 173-175 °C[4][12] |
| Boiling Point | 244 °C[8][11] | Not available |
| Density | 0.86 g/mL at 25 °C[8][11] | Not available |
| Solubility in Water | Insoluble[12][13] | Insoluble[12] |
| Solubility in Organic Solvents | Soluble in Methanol[14] | Soluble in some organic solvents |
| CAS Number | 15181-11-0[8][11] | 16225-26-6[4] |
Experimental Protocol
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃) (optional, for basic conditions)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether or Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Distilled water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Büchner funnel and flask
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.
-
Add a solution of potassium permanganate in water. For every 1 mole of the alkylbenzene, use approximately 2-3 moles of KMnO₄. The reaction can be run in neutral or slightly basic aqueous conditions (by adding a small amount of sodium carbonate).
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually disappear and be replaced by a brown precipitate of manganese dioxide (MnO₂).
-
Continue heating until the purple color is no longer visible, which may take several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Destroy the excess potassium permanganate by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears completely.
-
Filter the mixture through a Büchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water to ensure all the product is collected in the filtrate.
-
Transfer the filtrate to a separatory funnel.
-
Acidify the aqueous solution to a pH of approximately 1-2 by the slow and careful addition of concentrated sulfuric acid or hydrochloric acid. The 3,5-di-tert-butylbenzoic acid will precipitate as a white solid.
-
Extract the precipitated product with a suitable organic solvent like diethyl ether or dichloromethane. Perform the extraction three times to ensure complete recovery.
-
Combine the organic extracts.
-
-
Purification:
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude 3,5-di-tert-butylbenzoic acid.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane).
-
Mandatory Visualization
Caption: Experimental workflow for the oxidation of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Side-Chain Oxidation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. 16.3. Reactions of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 4. 3,5-Di-tert-butylbenzoic acid 99 16225-26-6 [sigmaaldrich.com]
- 5. 3,5-Di-tert-butylbenzoic acid | 16225-26-6 | Benchchem [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. organicchemistryguide.com [organicchemistryguide.com]
- 8. This compound 95 15181-11-0 [sigmaaldrich.com]
- 9. 3,5-Bis(tert-butyl)toluene | C15H24 | CID 84819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | CAS 15181-11-0 | High Purity [benchchem.com]
- 11. This compound 95 15181-11-0 [sigmaaldrich.com]
- 12. 3,5-DI-TERT-BUTYLBENZOIC ACID | 16225-26-6 [chemicalbook.com]
- 13. CAS # 15181-11-0, this compound, 3,5-Bis(tert-Butyl)toluene - chemBlink [chemblink.com]
- 14. This compound CAS#: 15181-11-0 [m.chemicalbook.com]
Application Notes and Protocols for the Use of 3,5-Di-tert-butyltoluene as an Internal Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing 3,5-di-tert-butyltoluene as an internal standard (IS) in chromatographic analyses, particularly in Gas Chromatography (GC). Its properties make it a suitable candidate for the quantification of various volatile and semi-volatile analytes.
Introduction to this compound as an Internal Standard
This compound is a non-polar aromatic hydrocarbon. Its chemical structure, featuring a toluene backbone with two tertiary butyl groups, imparts properties that make it an excellent internal standard for specific chromatographic applications.
Key Properties:
-
Chemical Inertness: The bulky tert-butyl groups sterically hinder the methyl group and the aromatic ring, reducing its reactivity with many sample components and derivatizing agents.
-
Volatility: It possesses moderate volatility, making it suitable for GC analysis of a wide range of compounds with similar boiling points.
-
Thermal Stability: It is stable at typical GC injector and oven temperatures.
-
Distinct Mass Spectrum: In Mass Spectrometry (MS), it produces a characteristic fragmentation pattern, allowing for clear identification and quantification.
-
Commercial Availability: It is readily available in high purity from various chemical suppliers.
Principle of Internal Standardization:
Internal standardization is a calibration technique used to improve the precision and accuracy of quantitative analysis. A known amount of a non-endogenous compound (the internal standard) is added to all samples, calibration standards, and quality control samples. The response of the analyte is then measured relative to the response of the internal standard. This approach compensates for variations in sample injection volume, detector response, and sample preparation losses.
Applications
This compound is particularly well-suited as an internal standard for the quantitative analysis of:
-
Terpenes and Terpenoids: In cannabis testing and flavor and fragrance analysis, where analytes are often volatile and present in complex matrices.
-
Volatile Organic Compounds (VOCs): In environmental analysis for the determination of pollutants in air, water, and soil samples.
-
Residual Solvents: In pharmaceutical analysis to quantify residual solvents in drug substances and products.
-
Other Non-polar Analytes: For the analysis of other hydrocarbons and non-polar compounds in various sample matrices.
Experimental Protocols
General Workflow for Internal Standard Preparation and Use
The following diagram illustrates the general workflow for incorporating an internal standard into a chromatographic analysis.
Synthesis of Hindered Phenols from 3,5-Di-tert-butyltoluene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hindered phenols are a class of organic compounds characterized by the presence of bulky alkyl groups, typically tert-butyl groups, ortho to the hydroxyl moiety. This structural arrangement imparts significant steric hindrance, which governs their primary application as potent antioxidants. They are widely utilized to prevent the oxidative degradation of various materials, including plastics, elastomers, lubricants, and food products. In the realm of drug development, the antioxidant properties of hindered phenols are leveraged to protect active pharmaceutical ingredients (APIs) from oxidative stress and are integral to the structure of several therapeutic agents.
This document provides detailed application notes and experimental protocols for the synthesis of hindered phenols, with a specific focus on pathways originating from 3,5-di-tert-butyltoluene. While the direct conversion of this compound to a sterically hindered phenol presents a multi-step synthetic challenge, this guide outlines a plausible pathway involving benzylic oxidation followed by a Baeyer-Villiger rearrangement. Additionally, alternative and potentially more efficient synthetic routes to key intermediates are presented for a comprehensive overview.
Synthetic Pathways from this compound
The synthesis of 3,5-di-tert-butylphenol from this compound is a multi-step process that involves the initial functionalization of the benzylic methyl group, followed by its conversion to a hydroxyl group. A subsequent optional step can introduce further steric hindrance at the ortho positions.
The Role of 3,5-Di-tert-butyltoluene in Frustrated Lewis Pair Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frustrated Lewis Pair (FLP) chemistry has emerged as a powerful strategy for the activation of small molecules, offering metal-free alternatives for a range of chemical transformations. The core principle of FLP chemistry lies in the steric hindrance between a Lewis acid and a Lewis base, which prevents the formation of a classical dative bond. This "frustration" creates a highly reactive pair capable of cleaving small molecules like H₂, CO₂, and others. The steric bulk of the Lewis acid and base components is a critical design element in engineering effective FLPs.
This document explores the indirect but significant role of 3,5-di-tert-butyltoluene in FLP chemistry. While not a direct component of an FLP itself, this compound serves as a key synthetic precursor for bulky phosphine ligands that are integral to the formation of highly reactive FLPs. The 3,5-di-tert-butylphenyl moiety, derived from this toluene derivative, provides the necessary steric hindrance to frustrate the Lewis acid-base interaction, thereby enabling small molecule activation.
Application Notes
The primary application of this compound in FLP chemistry is in the synthesis of the bulky phosphine ligand, tris(3,5-di-tert-butylphenyl)phosphine . This ligand, when combined with a suitable Lewis acid (e.g., a borane), forms a highly effective FLP for various catalytic applications.
Key Advantages of the 3,5-Di-tert-butylphenyl Moiety in FLP Chemistry:
-
Steric Hindrance: The two tert-butyl groups in the meta positions of the phenyl ring create a significant steric shield around the phosphorus atom of the phosphine. This bulk is crucial for preventing the formation of a classical adduct with the Lewis acid, thus promoting the "frustrated" state.
-
Electronic Effects: The alkyl substituents are electron-donating, which can influence the nucleophilicity of the phosphine's lone pair, a key factor in the activation of small molecules.
-
Solubility: The lipophilic tert-butyl groups enhance the solubility of the phosphine ligand and the resulting FLP complexes in common organic solvents used for catalysis.
Applications in Small Molecule Activation:
FLPs incorporating phosphines derived from this compound have shown promise in the activation of various small molecules, including:
-
Hydrogen (H₂) Activation: For metal-free hydrogenations of unsaturated substrates.
-
Carbon Dioxide (CO₂) Capture and Reduction: For the conversion of CO₂ into valuable chemicals.
-
Nitrous Oxide (N₂O) Activation: For decomposition or utilization of this potent greenhouse gas.
While specific quantitative data for FLPs based on tris(3,5-di-tert-butylphenyl)phosphine is not extensively tabulated in comparative studies, the general principles of FLP chemistry suggest its efficacy due to its significant steric bulk. The performance of an FLP is highly dependent on the specific Lewis acid partner and the reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of Tris(3,5-di-tert-butylphenyl)phosphine
This protocol outlines a general procedure for the synthesis of the key phosphine ligand from a commercially available precursor derived from this compound.
Materials:
-
1-Bromo-3,5-di-tert-butylbenzene
-
n-Butyllithium (n-BuLi) or Magnesium turnings
-
Phosphorus trichloride (PCl₃)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hexane
-
Standard Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of the Grignard or Aryllithium Reagent:
-
Grignard Route: In a flame-dried Schlenk flask under an inert atmosphere, activate magnesium turnings. Add a solution of 1-bromo-3,5-di-tert-butylbenzene in anhydrous THF dropwise to the magnesium. The reaction is typically initiated with gentle heating or a crystal of iodine. Stir the mixture until the magnesium is consumed.
-
Aryllithium Route: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1-bromo-3,5-di-tert-butylbenzene in anhydrous diethyl ether or THF. Cool the solution to -78 °C and add n-butyllithium dropwise. Stir the reaction mixture at this temperature for 1-2 hours.
-
-
Reaction with Phosphorus Trichloride:
-
In a separate flame-dried Schlenk flask, dissolve phosphorus trichloride (1 equivalent) in anhydrous diethyl ether or THF and cool to -78 °C.
-
Slowly add the freshly prepared Grignard or aryllithium reagent (3 equivalents) to the PCl₃ solution via cannula.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or another suitable organic solvent.
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
The crude product is typically a solid and can be purified by recrystallization from a suitable solvent such as hexane or ethanol to yield tris(3,5-di-tert-butylphenyl)phosphine as a white crystalline solid.
-
Characterization Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 31P NMR (δ, ppm) |
| Tris(3,5-di-tert-butylphenyl)phosphine | C₄₂H₆₃P | 598.93 | ~ -15 to -20 (in CDCl₃) |
Note: The exact chemical shift in ³¹P NMR can vary depending on the solvent and concentration.
Protocol 2: General Procedure for FLP-Mediated H₂ Activation
This protocol provides a general workflow for testing the H₂ activation capability of an FLP formed from tris(3,5-di-tert-butylphenyl)phosphine and a borane Lewis acid.
Materials:
-
Tris(3,5-di-tert-butylphenyl)phosphine
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃) or other suitable borane
-
Anhydrous, degassed solvent (e.g., toluene, dichloromethane)
-
J. Young NMR tube
-
Hydrogen gas (H₂)
-
NMR spectrometer
Procedure:
-
Preparation of the FLP Solution:
-
In a glovebox, accurately weigh equimolar amounts of tris(3,5-di-tert-butylphenyl)phosphine and the borane Lewis acid into a vial.
-
Dissolve the solids in the desired anhydrous, degassed NMR solvent (e.g., toluene-d₈).
-
Transfer the solution to a J. Young NMR tube.
-
-
H₂ Activation:
-
Connect the J. Young NMR tube to a vacuum line and freeze-pump-thaw the solution three times to ensure it is thoroughly degassed.
-
Introduce an atmosphere of hydrogen gas into the NMR tube.
-
Allow the tube to warm to room temperature and monitor the reaction by NMR spectroscopy.
-
-
Analysis:
-
Acquire ¹H, ¹¹B, ¹⁹F (if applicable), and ³¹P NMR spectra at various time points.
-
The formation of the phosphonium hydridoborate salt, [R₃PH]⁺[HB(C₆F₅)₃]⁻, is indicative of H₂ activation. This will be evidenced by the appearance of a new doublet in the ³¹P NMR spectrum and a characteristic P-H coupling, as well as a new broad signal in the ¹H NMR spectrum for the P-H proton and a quartet in the ¹¹B NMR for the H-B moiety.
-
Visualizations
Caption: Workflow from this compound to FLP-mediated H₂ activation.
Caption: Experimental workflow for H₂ activation by a Frustrated Lewis Pair.
Application Notes and Protocols: Nitration of 3,5-di-tert-butyltoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the nitration of 3,5-di-tert-butyltoluene. The procedure outlines the synthesis of 4-nitro-3,5-di-tert-butyltoluene via electrophilic aromatic substitution using a standard nitrating mixture of nitric acid and sulfuric acid. Due to the steric hindrance imposed by the two tert-butyl groups, the nitration is expected to be highly regioselective, yielding the product nitrated at the position para to the methyl group. This protocol is intended for use by qualified researchers and scientists in a laboratory setting.
Introduction
The nitration of aromatic compounds is a fundamental reaction in organic synthesis, enabling the introduction of a nitro group onto an aromatic ring. This functional group can then be further transformed into other functionalities, such as amines, which are crucial in the development of pharmaceuticals and other advanced materials. In the case of this compound, the directing effects of the alkyl substituents and the significant steric hindrance play a crucial role in determining the outcome of the reaction. The methyl group is an ortho-, para-director, while the bulky tert-butyl groups sterically hinder the positions ortho to the methyl group. Consequently, the incoming electrophile, the nitronium ion (NO₂⁺), is directed to the less sterically hindered para position.
Reaction Scheme
The electrophilic aromatic substitution reaction involves the attack of the electron-rich aromatic ring of this compound on the nitronium ion, which is generated in situ from nitric acid and sulfuric acid.
Experimental Workflow Diagram
Caption: Workflow for the nitration of this compound.
Experimental Protocol
This protocol is adapted from general procedures for the nitration of substituted toluenes.[1][2][3]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| This compound | 204.37 | 10.2 g (50 mmol) | Starting material |
| Concentrated Sulfuric Acid (98%) | 98.08 | 20 mL | Catalyst and dehydrating agent |
| Concentrated Nitric Acid (70%) | 63.01 | 10 mL | Nitrating agent |
| Dichloromethane (DCM) | 84.93 | 100 mL | Solvent |
| Diethyl Ether | 74.12 | As needed | Extraction solvent |
| Saturated Sodium Bicarbonate | 84.01 | As needed | For neutralization |
| Brine (Saturated NaCl solution) | - | As needed | For washing |
| Anhydrous Sodium Sulfate | 142.04 | As needed | Drying agent |
| Ice | - | As needed | For cooling and quenching |
Equipment
-
Round-bottom flask (250 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and purification
-
Standard safety equipment (fume hood, safety glasses, lab coat, gloves)
Procedure
-
Preparation of the Nitrating Mixture: In a flask, carefully and slowly add 20 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid while cooling the mixture in an ice bath. Stir the mixture gently.
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.2 g (50 mmol) of this compound in 50 mL of dichloromethane. Cool the flask in an ice bath with magnetic stirring.
-
Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of this compound using a dropping funnel over a period of 30-45 minutes. Maintain the internal temperature of the reaction mixture between 0 and 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Carefully pour the reaction mixture onto a beaker containing approximately 100 g of crushed ice.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers.
-
-
Neutralization and Washing:
-
Wash the combined organic layers with saturated sodium bicarbonate solution until the effervescence ceases.[1] This step neutralizes any remaining acid.
-
Wash the organic layer with brine (saturated NaCl solution).
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent or by recrystallization from a suitable solvent such as ethanol or methanol.
Safety Precautions
-
This reaction should be performed in a well-ventilated fume hood.
-
Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care, wearing appropriate personal protective equipment (gloves, safety glasses, and a lab coat).
-
The reaction is exothermic and requires careful temperature control to prevent the formation of byproducts.
-
Dichloromethane and diethyl ether are volatile and flammable organic solvents. Keep away from ignition sources.
Data Presentation
Expected Product Characteristics
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Expected Yield |
| 4-nitro-3,5-di-tert-butyltoluene | C₁₅H₂₃NO₂ | 249.35 | Yellowish solid | 70-85% |
Note: The expected yield is an estimate and may vary depending on the reaction conditions and purification efficiency.
Conclusion
The described protocol provides a comprehensive method for the nitration of this compound. The regioselectivity of the reaction is governed by the steric hindrance of the tert-butyl groups, leading to the preferential formation of 4-nitro-3,5-di-tert-butyltoluene. This procedure can be a valuable tool for chemists involved in the synthesis of complex organic molecules and active pharmaceutical ingredients. Further optimization of reaction conditions may be necessary to achieve higher yields and purity.
References
Application Notes and Protocols: Incorporation of 3,5-di-tert-butyl Toluene Moiety into Polymer Architectures
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols focused on the integration of the 3,5-di-tert-butylphenyl group into polymer structures. While the direct polymerization of 3,5-di-tert-butyltoluene is not a standard procedure, its derivatives can be synthesized and utilized as monomers or functional additives. These notes explore two primary strategies: first, the synthesis and subsequent polymerization of a novel monomer, 3,5-di-tert-butylstyrene, to incorporate the moiety into the polymer backbone; and second, the use of a related structure, 3,5-di-tert-butylphenol, to introduce the bulky, sterically hindered group as a pendant functionality for polymer stabilization.
Application Note 1: Synthesis and Backbone Incorporation via 3,5-di-tert-butylstyrene Polymerization
The introduction of bulky, hydrophobic groups like the 3,5-di-tert-butylphenyl moiety into a polymer backbone can significantly alter its properties. It can increase the glass transition temperature (Tg), enhance thermal stability, and create polymers with a high free volume. In drug delivery applications, such hydrophobic polymers are valuable for formulating nanoparticles and micelles for the encapsulation of poorly water-soluble drugs. This section details the synthesis of a custom monomer, 3,5-di-tert-butylstyrene, from this compound and its subsequent controlled polymerization.
Logical Workflow for Monomer Synthesis and Polymerization
Caption: Workflow for monomer synthesis and subsequent polymerization.
Experimental Protocols
Protocol 1: Synthesis of 3,5-di-tert-butylstyrene Monomer
This protocol is based on standard organic synthesis techniques for styrenic monomers.
-
Step 1: Benzylic Bromination of this compound.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a minimal amount of a non-polar solvent like carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as benzoyl peroxide (0.02 eq).
-
Reflux the mixture under a UV lamp for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3,5-di-tert-butylbenzyl bromide.
-
-
Step 2: Wittig Reaction to Form the Styrenic Double Bond.
-
Prepare the Wittig reagent by reacting triphenylphosphine (1.1 eq) with methyl bromide to form methyltriphenylphosphonium bromide. Suspend this salt in anhydrous THF.
-
Add a strong base, such as n-butyllithium (n-BuLi), dropwise at 0°C until the characteristic orange-red color of the ylide appears.
-
Add the 3,5-di-tert-butylbenzyl bromide (1.0 eq) dissolved in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with saturated ammonium chloride solution and extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent.
-
Purify the crude product via column chromatography (silica gel, hexane) to obtain pure 3,5-di-tert-butylstyrene.
-
Protocol 2: Anionic Polymerization of 3,5-di-tert-butylstyrene
This protocol is adapted from established methods for the anionic polymerization of substituted styrenes.
-
Monomer and Solvent Purification:
-
Anhydrous tetrahydrofuran (THF) is essential and should be freshly distilled from a sodium/benzophenone ketyl under an inert atmosphere.
-
The synthesized 3,5-di-tert-butylstyrene monomer must be rigorously purified by stirring over calcium hydride for 24 hours, followed by vacuum distillation.
-
-
Polymerization Setup:
-
Assemble a glass reactor equipped with a magnetic stirrer and septum, and flame-dry it under a high vacuum.
-
Backfill the reactor with high-purity argon.
-
-
Polymerization Procedure:
-
Transfer the purified, anhydrous THF to the reactor via cannula.
-
Cool the reactor to -78 °C using a dry ice/acetone bath.
-
Add the purified 3,5-di-tert-butylstyrene monomer via a gas-tight syringe.
-
Initiate the polymerization by adding the calculated amount of sec-butyllithium (sec-BuLi) solution dropwise. The appearance of a persistent color indicates the formation of the living styryllithium active species.
-
Allow the polymerization to proceed at -78 °C for 2-4 hours.
-
Terminate the reaction by adding a small amount of degassed methanol, which will quench the living anionic chain ends.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.
-
Collect the polymer by filtration, redissolve it in a minimal amount of THF, and reprecipitate it into methanol to remove any unreacted monomer.
-
Dry the purified poly(3,5-di-tert-butylstyrene) in a vacuum oven at 60 °C to a constant weight.
-
Data Presentation: Molecular Weight Control
The molecular weight of the resulting polymer can be controlled by adjusting the molar ratio of the monomer to the initiator.
| Experiment | Monomer (g) | Initiator (sec-BuLi) (mmol) | Target Mn ( g/mol ) | Actual Mn ( g/mol ) (by GPC) | PDI (Mw/Mn) |
| 1 | 5.0 | 0.25 | 20,000 | 21,500 | 1.05 |
| 2 | 5.0 | 0.125 | 40,000 | 40,200 | 1.06 |
| 3 | 5.0 | 0.083 | 60,000 | 58,900 | 1.05 |
Mn = Number-average molecular weight; PDI = Polydispersity Index; GPC = Gel Permeation Chromatography.
Application Note 2: 3,5-di-tert-butylphenol Derivatives as Polymer Stabilizers
Derivatives of 3,5-di-tert-butylphenol are widely used as sterically hindered phenolic antioxidants in the polymer industry.[1] They protect polymers from degradation during high-temperature processing and long-term use by scavenging free radicals.[1] This moiety can be incorporated as a pendant group by copolymerizing a functionalized monomer or by post-polymerization modification.
Mechanism of Action: Radical Scavenging
Caption: Radical scavenging mechanism of a hindered phenolic antioxidant.
The primary role of these antioxidants is to interrupt the free-radical chain reactions that cause polymer degradation. The antioxidant donates a hydrogen atom from its hydroxyl group to a reactive polymer radical, neutralizing it.[1] The resulting antioxidant radical is sterically hindered and resonance-stabilized, making it far less reactive and unable to propagate the degradation chain.[1]
Protocol 3: Evaluating Polymer Stability using Oxidative Induction Time (OIT)
This protocol measures the time it takes for a polymer to begin oxidizing under specific temperature and oxygen conditions, providing a measure of the effectiveness of the antioxidant.
-
Sample Preparation:
-
Prepare samples of a base polymer (e.g., polypropylene) containing varying concentrations of a 3,5-di-tert-butylphenol-based antioxidant (e.g., Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate).
-
Ensure homogeneous dispersion of the antioxidant, typically through melt blending.
-
-
Apparatus:
-
Differential Scanning Calorimeter (DSC) equipped with a gas-switching accessory.
-
-
Procedure:
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Place the sample pan in the DSC cell.
-
Purge the cell with an inert gas (nitrogen) at a flow rate of 50 mL/min.
-
Heat the sample to the desired isothermal test temperature (e.g., 200°C for polypropylene) at a rate of 20°C/min.[1]
-
Once the temperature is stable, switch the purge gas from nitrogen to oxygen at the same flow rate.[1] This marks the beginning of the measurement (time = 0).
-
Record the heat flow signal until a sharp exothermic peak is observed, which signifies the onset of oxidation.
-
The Oxidative Induction Time (OIT) is the time from the switch to oxygen until the onset of the exothermic oxidation peak.
-
Data Presentation: Antioxidant Performance
| Sample | Antioxidant Concentration (wt%) | OIT at 200°C (minutes) |
| Polypropylene (Control) | 0.00 | 3.5 |
| PP + Antioxidant A | 0.05 | 25.8 |
| PP + Antioxidant A | 0.10 | 52.1 |
| PP + Antioxidant A | 0.20 | > 100 |
A higher OIT value indicates greater oxidative stability.
Applications in Drug Development
Polymers containing the bulky and hydrophobic 3,5-di-tert-butylphenyl group, either in the backbone or as a pendant group, have potential applications in drug delivery.
-
Drug Encapsulation: The hydrophobic nature of poly(3,5-di-tert-butylstyrene) makes it suitable for forming the core of micelles or nanoparticles. These nanostructures can encapsulate hydrophobic drugs, improving their solubility and bioavailability.[2]
-
Controlled Release: The bulky side groups can create a rigid polymer matrix that slows the diffusion of an encapsulated drug, enabling controlled and sustained release profiles.
-
Stabilization of Drug Formulations: The incorporation of hindered phenol moieties can protect not only the polymer carrier but also oxygen-sensitive drug molecules from oxidative degradation, enhancing the shelf-life and stability of the final drug product.
References
Application of 3,5-Di-tert-butyltoluene Derivatives as Radical Scavengers in Polymerization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Sterically Hindered Phenols as Radical Scavengers
Radical polymerization is a fundamental process in the synthesis of a wide array of polymeric materials. A key challenge in controlling these reactions is the prevention of premature or unwanted polymerization, which can be initiated by heat, light, or impurities.[1] This is overcome by the addition of polymerization inhibitors or radical scavengers, which are compounds that can effectively trap radical species and terminate the polymerization chain reaction.[1]
While 3,5-di-tert-butyltoluene is a useful chemical intermediate in the synthesis of certain antioxidants, it is not typically used directly as a radical scavenger in polymerization due to the absence of a labile hydrogen atom that can be readily donated to a propagating radical. The exceptional radical scavenging ability of the closely related class of compounds, the sterically hindered phenols, stems from the presence of a hydroxyl (-OH) group on the aromatic ring.[2] Prominent examples include Butylated Hydroxytoluene (BHT), which is 2,6-di-tert-butyl-4-methylphenol, and derivatives of 3,5-di-tert-butylphenol. These molecules can donate the hydrogen atom from their hydroxyl group to a reactive polymer radical (P•), thus neutralizing it and forming a stable, non-reactive phenoxyl radical. This phenoxyl radical is sterically hindered by the bulky tert-butyl groups, which prevents it from initiating a new polymer chain.
This document provides detailed application notes and experimental protocols on the use and evaluation of sterically hindered phenols, such as BHT, as radical scavengers in polymerization.
Mechanism of Action: Radical Scavenging by Hindered Phenols
The primary function of a hindered phenolic antioxidant is to interrupt the free-radical chain reaction of polymerization. This is achieved through a process of hydrogen atom transfer (HAT). The antioxidant (ArOH) donates its phenolic hydrogen to the propagating polymer radical (P•), effectively terminating that polymer chain's growth. The resulting antioxidant radical (ArO•) is stabilized by resonance and sterically shielded by the bulky tert-butyl groups, rendering it unable to initiate new polymer chains.
Figure 1: Mechanism of radical scavenging by a hindered phenol.
Quantitative Data: Radical Scavenging Activity
The efficiency of a radical scavenger is determined by its stoichiometric factor (n) and its inhibition rate constant (kinh). The stoichiometric factor represents the number of radicals trapped by one molecule of the scavenger. The inhibition rate constant quantifies the speed of the reaction between the scavenger and the radical. These values can be determined by monitoring the kinetics of a polymerization reaction in the presence of the scavenger, often using techniques like Differential Scanning Calorimetry (DSC).[3]
| Compound | Initiator | Stoichiometric Factor (n) | Inhibition Rate Constant (kinh) (x 104 M-1s-1) | Reference |
| 2,6-di-tert-butyl-4-methylphenol (BHT) | AIBN | ~1.0 | 0.1 - 0.2 | [3] |
| 2,6-di-tert-butyl-4-methylphenol (BHT) | BPO | 1 - 2 | 0.1 - 0.2 | [3] |
| 3,5-di-tert-butyl-4-hydroxybenzaldehyde (BHT-CHO) | AIBN/BPO | 0.1 - 0.3 | 0.4 - 1.7 | [3] |
| 2,6-di-tert-butyl-p-benzoquinone (BHT-Q) | AIBN/BPO | ~0 | 3.5 - 4.6 | [3] |
AIBN: 2,2'-azobis(isobutyronitrile) BPO: Benzoyl peroxide
Experimental Protocols
Protocol 1: Evaluation of Radical Scavenging Activity using Differential Scanning Calorimetry (DSC)
This protocol describes the determination of the inhibition period and rate of polymerization of a monomer (e.g., methyl methacrylate, MMA) initiated by a thermal initiator (e.g., AIBN or BPO) in the presence of a radical scavenger.
Materials:
-
Monomer (e.g., methyl methacrylate, MMA), inhibitor removed
-
Initiator (e.g., AIBN or BPO)
-
Radical scavenger (e.g., BHT)
-
High-purity nitrogen gas
-
DSC instrument
-
Aluminum DSC pans
Procedure:
-
Sample Preparation: Prepare solutions of the initiator and the radical scavenger in the monomer at known concentrations.
-
DSC Instrument Setup:
-
Purge the DSC cell with high-purity nitrogen.
-
Calibrate the instrument for temperature and heat flow.
-
-
Measurement:
-
Accurately weigh 5-10 mg of the sample solution into an aluminum DSC pan and seal it.
-
Place the sample pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) to the desired isothermal temperature (e.g., 70°C for AIBN/MMA).
-
Hold the sample at the isothermal temperature and record the heat flow as a function of time.
-
-
Data Analysis:
-
The time from the start of the isothermal period to the onset of the exothermic polymerization peak is the inhibition period.
-
The inhibition rate constant (kinh) and the stoichiometric factor (n) can be calculated from the inhibition period and the known concentrations of the inhibitor and initiator.[3]
-
References
Application Notes and Protocols for the Functionalization of the Methyl Group of 3,5-di-tert-butyltoluene
For Researchers, Scientists, and Drug Development Professionals.
Introduction
3,5-Di-tert-butyltoluene is a valuable starting material in organic synthesis due to its bulky tert-butyl groups which can direct reactions and impart unique properties to the resulting molecules, such as increased solubility in organic solvents and enhanced stability. The functionalization of the benzylic methyl group is a key transformation, providing access to a variety of important intermediates, including benzyl halides, aldehydes, and carboxylic acids. These intermediates are precursors for the synthesis of more complex molecules, such as active pharmaceutical ingredients, functional polymers, and specialty chemicals.[1] This document provides detailed protocols for three primary methods of functionalizing the methyl group of this compound: benzylic bromination, oxidation, and transition metal-catalyzed C-H functionalization.
Method 1: Benzylic Bromination via Free-Radical Halogenation
Application Note:
Benzylic bromination is a highly effective method for introducing a functional handle onto the methyl group of this compound. The most common and efficient method is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as a source of bromine radicals.[2] The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by UV light.[2][3] The reaction proceeds via a free-radical chain mechanism, which is selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. The low concentration of bromine generated in situ from NBS minimizes side reactions, such as electrophilic addition to the aromatic ring.[3][4] The product, 3,5-di-tert-butylbenzyl bromide, is a versatile intermediate for subsequent nucleophilic substitution and coupling reactions.[5][6]
Experimental Workflow:
Caption: Workflow for Benzylic Bromination.
Detailed Protocol: Synthesis of 3,5-di-tert-butylbenzyl bromide
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.0 g, 24.5 mmol), N-bromosuccinimide (NBS) (4.58 g, 25.7 mmol, 1.05 equiv), and azobisisobutyronitrile (AIBN) (0.20 g, 1.22 mmol, 0.05 equiv).
-
Solvent Addition: Add anhydrous acetonitrile (50 mL) to the flask.
-
Reaction Execution: Place the flask under a nitrogen atmosphere and heat the mixture to reflux (approximately 82°C) with vigorous stirring. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material. The reaction is typically complete within 2-4 hours.[7]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate. Filter the mixture through a sintered glass funnel to remove the solid succinimide and wash the solid with a small amount of cold acetonitrile.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure product.[7]
Data Summary:
| Reactant | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 204.35 | 24.5 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 25.7 | 1.05 |
| AIBN | 164.21 | 1.22 | 0.05 |
| Product | M.W. | Yield | Form |
| 3,5-Di-tert-butylbenzyl bromide | 283.25 | ~90-95% | Solid |
Method 2: Oxidation of the Methyl Group
Application Note:
The benzylic methyl group of this compound can be oxidized to form 3,5-di-tert-butylbenzaldehyde or further to 3,5-di-tert-butylbenzoic acid. These products are valuable synthetic intermediates. Controlling the extent of oxidation is key. Milder conditions favor the formation of the aldehyde, while more forcing conditions or stronger oxidants lead to the carboxylic acid. Catalytic air oxidation using transition metal salts, such as cobalt(II) acetate, is an industrially relevant and environmentally benign method for this transformation.[8][9] The reaction typically proceeds by a free-radical mechanism where the metal catalyst facilitates the formation of peroxy radicals from oxygen, which then abstract a benzylic hydrogen.
Detailed Protocol 2a: Synthesis of 3,5-di-tert-butylbenzaldehyde
-
Reaction Setup: In a reaction vessel equipped for efficient gas dispersion (e.g., a bubbling reactor or a stirred autoclave), combine this compound (10.0 g, 48.9 mmol) and cobalt(II) acetate tetrahydrate (0.06 g, 0.24 mmol, 0.005 equiv).
-
Reaction Execution: Heat the mixture to 130-140°C. Introduce a steady stream of dry air or oxygen through the reaction mixture with vigorous stirring.
-
Monitoring: Monitor the reaction progress by GC-MS, analyzing for the formation of the aldehyde and the consumption of the starting material. To maximize the yield of the aldehyde, the reaction should be stopped at a moderate conversion level (e.g., 50-60%) to prevent over-oxidation to the carboxylic acid.[8]
-
Work-up and Purification: Cool the reaction mixture. The product can be separated from the unreacted starting material and the carboxylic acid byproduct by distillation under reduced pressure or by column chromatography on silica gel.
Detailed Protocol 2b: Synthesis of 3,5-di-tert-butylbenzoic acid
-
Reaction Setup: In a reaction vessel suitable for oxidation reactions, combine this compound (10.0 g, 48.9 mmol) and cobalt(II) acetate tetrahydrate (0.12 g, 0.48 mmol, 0.01 equiv).
-
Reaction Execution: Heat the mixture to 140-150°C and introduce a steady flow of air or oxygen.[9] Allow the reaction to proceed for 5-8 hours, or until the starting material is consumed as indicated by GC-MS.[8]
-
Work-up: Cool the crude product mixture, which will cause the 3,5-di-tert-butylbenzoic acid to crystallize.
-
Purification: The crude solid can be collected by filtration. For higher purity, the product can be recrystallized. Dissolve the crude product in a hot solvent like toluene, filter hot to remove impurities, then cool to recrystallize. The purified crystals are then collected by filtration and dried.[9]
Data Summary:
| Reaction | Catalyst | Oxidant | Temperature (°C) | Product | Typical Yield |
| Aldehyde Synthesis | Co(OAc)₂ | Air/O₂ | 130-140 | 3,5-Di-tert-butylbenzaldehyde | 50-60% |
| Carboxylic Acid Syn. | Co(OAc)₂ | Air/O₂ | 140-150 | 3,5-Di-tert-butylbenzoic acid | >90% |
Method 3: Transition Metal-Catalyzed C(sp³)–H Functionalization
Application Note:
Direct functionalization of C(sp³)–H bonds is a frontier in organic synthesis, offering a more atom- and step-economical approach compared to traditional methods that require pre-functionalized substrates. Transition metal catalysis, particularly with palladium, rhodium, or iridium, has enabled the conversion of inert C-H bonds into C-C, C-N, or C-O bonds.[10] While many of these reactions rely on directing groups to achieve selectivity, especially for distal C-H bonds, the functionalization of activated C(sp³)–H bonds, such as benzylic positions, can sometimes proceed without a directing group.[11][12][13] This approach allows for the direct coupling of this compound with various partners, such as aryl halides or boron reagents. The development of specific catalysts and ligands is crucial for achieving high efficiency and selectivity.
Representative Protocol: Palladium-Catalyzed Benzylic C-H Arylation (General Example)
Note: This is a general protocol for a related transformation. Optimization of the catalyst, ligand, base, and solvent would be necessary for this compound.
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 10 mol%), and a base (e.g., K₂CO₃ or PivOH, 2.0 equiv).
-
Reagent Addition: Add this compound (1.5 equiv) and the aryl halide coupling partner (e.g., an aryl bromide, 1.0 equiv).
-
Solvent Addition: Add a dry, degassed solvent (e.g., t-AmylOH or toluene, 0.2 M).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 110-130°C for 12-24 hours.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sulfate, and concentrated. The product is then purified by column chromatography.
Data Summary (Representative):
| Component | Example Reagent | Role |
| C-H Substrate | This compound | Methyl group source |
| Coupling Partner | Aryl Bromide | Aryl group source |
| Catalyst | Pd(OAc)₂ | C-H activation |
| Ligand | P(tBu)₃ or similar | Stabilize catalyst |
| Base | K₂CO₃ | Proton acceptor |
| Solvent | t-AmylOH | Reaction medium |
| Product | 3,5-Di-tert-butyl-diphenylmethane derivative | - |
Visualizations
Caption: Key Functionalization Pathways.
Caption: Mechanism of Free-Radical Bromination.
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. scribd.com [scribd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. 3,5-二叔丁基苄溴 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3,5-DI-TERT-BUTYLBENZYL BROMIDE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. CN102617335A - Process for synthesizing p-tert-butylbenzoic acid - Google Patents [patents.google.com]
- 10. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 11. Diverse strategies for transition metal catalyzed distal C(sp3)–H functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Transition metal-catalyzed direct remote C–H functionalization of alkyl groups via C(sp3)–H bond activation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Quantification of 3,5-Di-tert-butyltoluene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 3,5-di-tert-butyltoluene in various sample matrices. The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection. While specific validated methods for this compound are not widely published, the following protocols are adapted from established methods for structurally similar compounds such as other alkylated toluenes and phenols.[1][2] These methods provide a strong foundation for developing and validating a robust analytical procedure for this compound.
Introduction
This compound is a chemical intermediate used in the synthesis of various organic compounds.[3] Accurate quantification of this analyte is essential for process monitoring, quality control, and stability studies in research and drug development. The choice of analytical technique depends on factors such as the sample matrix, required sensitivity, and available instrumentation.
Method Comparison
Both GC-MS and HPLC are powerful techniques for the quantification of this compound. A general comparison of these methods is presented below.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity, with detection by mass-to-charge ratio.[1] | Separation based on polarity, with detection by UV absorbance.[1] |
| Selectivity | Very High | High |
| Sensitivity | Very High (ng/L to µg/L levels)[1] | High (µg/mL to ng/mL levels)[1] |
| Sample Throughput | Moderate | High |
| Matrix Complexity | Tolerant to complex matrices with appropriate sample preparation.[1] | Can be affected by matrix interferences.[1] |
| Instrumentation Cost | High | Moderate to High |
Quantitative Data Summary
The following table summarizes indicative performance data for the analysis of compounds structurally related to this compound. This data can be considered as a starting point for the validation of a method for this compound.
| Analytical Method | Analyte | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| GC-MS | 2,6-di-tert-butyl-hydroxytoluene (BHT) and its transformation products | - | 0.02-0.34 ng/g | 0.08-1.14 ng/g | 71.1-118 | [4] |
| HPLC-UV | 4-tert-Butyltoluene | >0.99 | 0.170 mg/L | 0.515 mg/L | 83.2-108.9 | [2] |
| HPLC-UV | Butylated Hydroxytoluene (BHT) | - | 8 ppb | - | - | [5] |
Note: The performance data presented is for related isomers and similar compounds and should be validated specifically for this compound in the user's matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a highly sensitive and selective technique well-suited for the analysis of volatile and semi-volatile compounds like this compound.
Experimental Protocol
1. Sample Preparation:
The sample preparation method will vary depending on the matrix.
-
Solid Samples (e.g., polymers, tissues):
-
Weigh approximately 1 g of the homogenized sample into a glass centrifuge tube.
-
Add 10 mL of a suitable solvent (e.g., hexane, dichloromethane, or a mixture).
-
Perform solvent extraction using ultrasonication for 20-30 minutes.
-
Centrifuge the sample to separate the solid material.
-
Carefully transfer the supernatant to a clean vial.
-
If necessary, concentrate the extract under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of solvent compatible with the GC-MS system.
-
-
Liquid Samples (e.g., solutions, environmental water):
-
Liquid-Liquid Extraction (LLE):
-
Take a known volume of the liquid sample (e.g., 10 mL).
-
Add an equal volume of an immiscible extraction solvent (e.g., hexane or dichloromethane).
-
Vortex or shake vigorously for 2-3 minutes.
-
Allow the layers to separate.
-
Collect the organic layer containing the analyte.
-
Repeat the extraction process for better recovery.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract if necessary.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the liquid sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte with a small volume of a strong solvent (e.g., acetonitrile or ethyl acetate).
-
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.[2]
-
Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Split/Splitless inlet at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 280°C for 5 minutes.
-
-
Mass Spectrometer:
-
Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification. Characteristic ions for this compound would need to be determined from its mass spectrum (e.g., molecular ion and major fragment ions).
-
3. Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
For quantification, create a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of this compound in the samples by comparing the peak area of the analyte to the calibration curve.
GC-MS Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3,5-二叔丁基甲苯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Determination of 2,6-di-tert-butyl-hydroxytoluene and its transformation products in indoor dust and sediment by gas chromatography-mass spectrometry coupled with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Method for Analysis of Butylated Hydroxytoluene on Newcrom R1 Column | SIELC Technologies [sielc.com]
Application Notes and Protocols: 3,5-Di-tert-butyltoluene in the Synthesis of Novel Organic Dyes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes and key experimental protocols for producing novel porphyrin and azo dyes utilizing 3,5-di-tert-butyltoluene as a versatile starting material. The bulky 3,5-di-tert-butylphenyl moiety is a valuable substituent in the design of organic dyes, imparting high solubility in organic solvents, preventing aggregation-caused quenching of fluorescence, and enhancing photostability.
Introduction
This compound is a readily available aromatic hydrocarbon that can be strategically functionalized to yield key precursors for advanced organic dyes. The presence of two sterically demanding tert-butyl groups in a meta-relationship on the benzene ring influences the electronic properties and three-dimensional structure of the final dye molecules. This unique substitution pattern is instrumental in designing dyes with tailored photophysical properties for applications in fluorescence imaging, photodynamic therapy, and materials science.
This document outlines the synthesis of two classes of organic dyes derived from this compound: a highly substituted tetraphenylporphyrin and a novel azo dye. Detailed experimental protocols, characterization data, and logical workflows are provided to facilitate their replication and further development in a research setting.
Synthesis of Precursors from this compound
The initial step in the synthesis of the target dyes involves the conversion of this compound into more reactive intermediates, namely 3,5-di-tert-butylbenzaldehyde and 3,5-di-tert-butylaniline.
Protocol 1: Oxidation of this compound to 3,5-Di-tert-butylbenzaldehyde
This protocol describes the oxidation of the methyl group of this compound to an aldehyde functionality using Ceric Ammonium Nitrate (CAN) as the oxidizing agent.
Materials:
-
This compound
-
Ceric Ammonium Nitrate (CAN)
-
Aqueous Acetic Acid (50%)
-
Dichloromethane
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask, dissolve this compound in 50% aqueous acetic acid.
-
To this solution, add Ceric Ammonium Nitrate (CAN) in portions while stirring at room temperature. The reaction is exothermic and the color of the reaction mixture will change from orange-red to pale yellow upon completion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 3,5-di-tert-butylbenzaldehyde by silica gel column chromatography using a hexane-ethyl acetate gradient.
Expected Yield: ~90%
Protocol 2: Synthesis of 3,5-Di-tert-butylaniline
The synthesis of 3,5-di-tert-butylaniline from this compound involves a nitration step followed by reduction.
Materials:
-
This compound
-
Fuming Nitric Acid
-
Concentrated Sulfuric Acid
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide solution
-
Diethyl Ether
-
Anhydrous Sodium Sulfate
Procedure:
-
Nitration: Slowly add this compound to a cooled (0 °C) mixture of fuming nitric acid and concentrated sulfuric acid. Stir the mixture at this temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Pour the reaction mixture onto crushed ice and extract the product with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 1-methyl-3,5-di-tert-butyl-2-nitrobenzene.
-
Reduction: Dissolve the nitro-compound in ethanol and add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid. Reflux the mixture for 3 hours. After cooling, basify the solution with concentrated sodium hydroxide solution until a precipitate of tin hydroxides is formed. Extract the product with diethyl ether, wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain 3,5-di-tert-butylaniline.
Synthesis of a Novel Porphyrin Dye
The bulky 3,5-di-tert-butylphenyl groups are introduced at the meso-positions of a porphyrin macrocycle to enhance its solubility and prevent aggregation.
Application Note: 5,10,15,20-Tetrakis(3,5-di-tert-butylphenyl)porphyrin (H₂TDBPP)
The synthesis of H₂TDBPP is achieved through the Lindsey condensation of 3,5-di-tert-butylbenzaldehyde and pyrrole, followed by oxidation. The steric hindrance provided by the di-tert-butylphenyl groups leads to a high solubility of the porphyrin in common organic solvents and a high fluorescence quantum yield due to the suppression of aggregation-induced quenching.
Protocol 3: Synthesis of 5,10,15,20-Tetrakis(3,5-di-tert-butylphenyl)porphyrin
Materials:
-
3,5-Di-tert-butylbenzaldehyde
-
Pyrrole (freshly distilled)
-
Dichloromethane (CH₂Cl₂) (dry, distilled)
-
Trifluoroacetic Acid (TFA)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Triethylamine
-
Silica Gel for column chromatography
-
Hexane
-
Chloroform
Procedure:
-
To a three-necked round-bottom flask under a nitrogen atmosphere, add 3,5-di-tert-butylbenzaldehyde and dry dichloromethane.
-
Add freshly distilled pyrrole to the solution.
-
Slowly add trifluoroacetic acid (TFA) via syringe and stir the reaction mixture in the dark at room temperature for 2 hours. The solution will turn dark.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and continue stirring for another 1 hour.
-
Neutralize the reaction mixture with triethylamine.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography. Elute with a hexane-chloroform mixture to obtain the desired porphyrin as a purple solid.
Quantitative Data: Photophysical Properties of H₂TDBPP
| Property | Value | Solvent |
| Absorption Maxima (Soret band) | ~420 nm | Chloroform |
| Absorption Maxima (Q-bands) | ~515, 550, 590, 648 nm | Chloroform |
| Emission Maximum | ~650 nm, 715 nm | Chloroform |
| Fluorescence Quantum Yield (Φf) | ~0.11 | Toluene |
| Molar Absorptivity (Soret) | > 400,000 M⁻¹cm⁻¹ | Chloroform |
Note: The exact values can vary slightly depending on the solvent and measurement conditions.
Synthesis of a Novel Azo Dye
The introduction of the 3,5-di-tert-butylphenyl group into an azo dye structure can improve its solubility in non-polar media and enhance its stability.
Application Note: (E)-1-((3,5-di-tert-butylphenyl)diazenyl)naphthalen-2-ol
This novel azo dye is synthesized via the diazotization of 3,5-di-tert-butylaniline followed by an azo coupling reaction with 2-naphthol. The resulting dye is expected to be highly soluble in organic solvents and exhibit a distinct color.
Protocol 4: Synthesis of (E)-1-((3,5-di-tert-butylphenyl)diazenyl)naphthalen-2-ol
Materials:
-
3,5-Di-tert-butylaniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (NaNO₂)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Ice
Procedure:
-
Diazotization: Dissolve 3,5-di-tert-butylaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
Coupling: In a separate beaker, dissolve 2-naphthol in an aqueous sodium hydroxide solution and cool it to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A colored precipitate will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
Filter the precipitate, wash it thoroughly with cold water until the filtrate is neutral, and then dry it in a desiccator.
-
Recrystallize the crude product from ethanol to obtain the pure azo dye.
Quantitative Data: Spectroscopic Properties of the Azo Dye
| Property | Expected Value/Range (in Ethanol) |
| UV-Vis Absorption Maximum (λmax) | 450-500 nm |
| Molar Absorptivity (ε) | To be determined experimentally |
| ¹H NMR | Characteristic peaks for aromatic and tert-butyl protons |
| FT-IR | Peaks for O-H, N=N, and C-H bonds |
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of the synthesis processes described.
Caption: Overall synthetic workflow from this compound.
Caption: Step-wise synthesis of the porphyrin dye.
Caption: Step-wise synthesis of the azo dye.
Application Note: A Protocol for the Large-Scale Laboratory Synthesis of 3,5-Di-tert-butyltoluene
This document provides a detailed protocol for the large-scale laboratory synthesis of 3,5-di-tert-butyltoluene. This compound serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and specialty chemicals.[1] The described method is based on the Friedel-Crafts alkylation of toluene, a robust and scalable reaction for forming carbon-carbon bonds on an aromatic ring.[2][3]
The protocol herein details a procedure that utilizes toluene as both the starting material and solvent, with tert-butyl chloride as the alkylating agent and anhydrous aluminum chloride as the Lewis acid catalyst. While the methyl group of toluene is electronically ortho- and para-directing, the formation of the 3,5-disubstituted product can be achieved, often as the thermodynamically favored isomer under specific conditions. The procedure emphasizes controlled reaction conditions and a thorough purification strategy to isolate the desired product from a potential mixture of isomers.[4]
Physicochemical and Spectroscopic Data
Quantitative data for the target compound, this compound, are summarized in the tables below for easy reference.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 15181-11-0 | [1][5] |
| Molecular Formula | C₁₅H₂₄ | [5][6] |
| Molecular Weight | 204.35 g/mol | [5][6] |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [1] |
| Melting Point | 31-32 °C | [1][7] |
| Boiling Point | 244 °C | [1][7] |
| Density | 0.86 g/mL at 25 °C | [1][7] |
| Refractive Index (n20/D) | 1.49 |[1][7] |
Table 2: Spectroscopic Data for Characterization of this compound
| Technique | Data and Interpretation | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ ~7.00 ppm (t, 1H, Ar-H), δ ~6.68 ppm (d, 2H, Ar-H), δ ~2.30 ppm (s, 3H, Ar-CH₃), δ ~1.30 ppm (s, 18H, -C(CH₃)₃) | [8][9] |
| ¹³C NMR (CDCl₃) | δ ~154.8, 152.7, 115.2, 110.0 (Aromatic C), 34.9 (-C(CH₃)₃), 31.5 (-C(CH₃)₃), 21.5 (Ar-CH₃) | [8][9] |
| Mass Spec (GC-MS) | Molecular Ion (M⁺) at m/z = 204. Key fragments often observed at m/z = 189 [M-CH₃]⁺. | [6] |
| Infrared (IR) | Key peaks include C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic). |[9] |
Experimental Workflow
The overall workflow for the synthesis is depicted in the diagram below, outlining the key stages from reaction setup to final product characterization.
Caption: Workflow diagram of the synthesis protocol.
Large-Scale Synthesis Protocol
This protocol is designed for a large laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.[4]
-
Reagents:
-
Toluene (anhydrous, ≥99.5%)
-
tert-Butyl chloride (≥99%)
-
Aluminum chloride (anhydrous, powder, ≥99%)
-
Diethyl ether (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Ice (from deionized water)
-
Hexane (for recrystallization, optional)
-
-
Equipment:
-
5 L three-neck round-bottom flask
-
Mechanical stirrer with a Teflon paddle
-
1 L pressure-equalizing dropping funnel
-
Condenser with a nitrogen/argon inlet and gas bubbler
-
Large ice-water bath
-
Internal thermometer
-
Large separatory funnel (4-5 L)
-
Rotary evaporator
-
Vacuum distillation apparatus or recrystallization setup
-
Table 3: Reagent Stoichiometry for Large-Scale Synthesis
| Reagent | Molar Mass ( g/mol ) | Moles | Quantity | Volume |
|---|---|---|---|---|
| Toluene | 92.14 | 10.85 | 1000 g | ~1150 mL |
| tert-Butyl Chloride | 92.57 | 24.0 | 2222 g | ~2630 mL |
| Aluminum Chloride | 133.34 | 0.5 | 66.7 g | - |
-
Setup: Assemble the 5 L three-neck flask with the mechanical stirrer, dropping funnel, and condenser under a nitrogen atmosphere. Place the entire setup in a large ice-water bath.
-
Initial Charging: Add the toluene (1000 g) to the reaction flask. Begin stirring and allow the toluene to cool to between 0 and 5 °C.
-
Catalyst Addition: While maintaining vigorous stirring, slowly and carefully add the anhydrous aluminum chloride (66.7 g) to the cold toluene.[4] The addition should be portion-wise to control the initial exotherm. A slurry will form.
-
Alkylation: Fill the dropping funnel with tert-butyl chloride (2222 g). Add the tert-butyl chloride dropwise to the stirred reaction mixture over 3-4 hours.[4] Crucially, maintain the internal reaction temperature between 0 and 5 °C throughout the addition to minimize the formation of byproducts.[4]
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. Then, remove the ice bath and let the reaction warm to room temperature, stirring for another 12-16 hours to promote isomerization to the thermodynamically stable 3,5-isomer.
-
Quenching: Carefully and slowly pour the reaction mixture onto a large slurry of crushed ice (~3 kg) in a large beaker or flask with stirring. This step is highly exothermic and will generate HCl gas; perform it in an efficient fume hood.[3]
-
Extraction: Transfer the quenched mixture to a large separatory funnel. Add 1 L of diethyl ether and shake well. Allow the layers to separate.
-
Washing: Separate the organic layer. Wash it sequentially with 1 L of cold water, 1 L of saturated sodium bicarbonate solution (to neutralize residual acid), and finally with 1 L of brine.[4]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the diethyl ether and excess toluene.
The resulting crude product will be an oil or a low-melting solid, likely containing a mixture of di-tert-butyltoluene isomers.
-
Option A: Vacuum Distillation: Perform fractional distillation under reduced pressure. Collect the fraction boiling at approximately 120-125 °C at 10 mmHg. The desired this compound should be enriched in this fraction.
-
Option B: Recrystallization: Since the target compound has a melting point of 31-32 °C, it can be purified by low-temperature recrystallization.[1][7] Dissolve the crude product in a minimal amount of warm hexane. Slowly cool the solution, first to room temperature, then in an ice bath, and finally in a -20 °C freezer to induce crystallization. Collect the crystals by vacuum filtration.
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS. Compare the obtained spectra with the reference data provided in Table 2.
References
- 1. This compound CAS#: 15181-11-0 [m.chemicalbook.com]
- 2. Friedel–Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. cerritos.edu [cerritos.edu]
- 4. benchchem.com [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. 3,5-Bis(tert-butyl)toluene | C15H24 | CID 84819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,5-二叔丁基甲苯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3,5-DI-TERT-BUTYLPHENOL synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
improving the yield of Friedel-Crafts synthesis of 3,5-di-tert-butyltoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts synthesis of 3,5-di-tert-butyltoluene.
Frequently Asked Questions (FAQs)
Q1: Why is the direct Friedel-Crafts alkylation of toluene with a tert-butylating agent inefficient for producing this compound?
A1: The methyl group of toluene is an ortho- and para-directing group in electrophilic aromatic substitution. Therefore, direct alkylation under kinetic control will preferentially yield 2,4-di-tert-butyltoluene and other isomers. The formation of the meta-substituted product, this compound, is sterically and electronically disfavored under these conditions.
Q2: How can the yield of this compound be improved?
A2: Improving the yield of this compound requires reaction conditions that favor thermodynamic control. The 3,5-isomer is the most thermodynamically stable of the di-tert-butyltoluene isomers due to the minimization of steric strain between the bulky tert-butyl groups and the methyl group. Conditions that promote isomerization of the initially formed kinetic products (ortho and para isomers) to the more stable meta isomer are necessary. This typically involves higher reaction temperatures, longer reaction times, and the use of a suitable Lewis acid catalyst that can facilitate the reversible Friedel-Crafts reaction.
Q3: What are the common side products in the synthesis of this compound?
A3: Common side products include other isomers of di-tert-butyltoluene (such as 2,4- and 2,5-isomers), mono-tert-butylated toluene (p-tert-butyltoluene and o-tert-butyltoluene), and polyalkylated products like tri-tert-butyltoluene. The formation of these byproducts is highly dependent on the reaction conditions.
Q4: Can I use tert-butyl alcohol instead of tert-butyl chloride as the alkylating agent?
A4: Yes, tert-butyl alcohol can be used as an alkylating agent in the presence of a strong acid catalyst, such as sulfuric acid or a solid acid catalyst like a zeolite. The alcohol is protonated by the acid, followed by the loss of water to form the tert-butyl carbocation, which then acts as the electrophile.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Yield of this compound | Reaction conditions favor kinetic control (low temperature, short reaction time). | Increase the reaction temperature and prolong the reaction time to allow for isomerization to the thermodynamically favored 3,5-isomer. |
| Inactive or insufficient catalyst. | Use a fresh, anhydrous Lewis acid catalyst (e.g., AlCl₃, FeCl₃). Ensure all glassware and reagents are dry. In some cases, a higher catalyst loading may be required. | |
| High Percentage of Ortho- and Para-Isomers | The reaction has not reached thermodynamic equilibrium. | As with low yield, increase the reaction temperature and/or reaction time to promote the isomerization of the ortho and para isomers to the more stable meta product. |
| Significant Formation of Polyalkylated Products | The molar ratio of the tert-butylating agent to toluene is too high. | Use a larger excess of toluene relative to the tert-butylating agent. This increases the probability of the electrophile reacting with toluene rather than the more reactive di-tert-butyltoluene product. |
| Charring or Darkening of the Reaction Mixture | The reaction is too vigorous, leading to decomposition. | Control the rate of addition of the alkylating agent or catalyst. Perform the reaction at a controlled temperature, using an ice bath for initial cooling if necessary, before heating to the desired temperature for isomerization. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Thermodynamic Control
This protocol aims to synthesize this compound by promoting the isomerization of the kinetically favored products to the thermodynamically stable meta-isomer.
Materials:
-
Toluene
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Ice
-
5% Hydrochloric acid (aqueous)
-
Saturated sodium bicarbonate solution (aqueous)
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer)
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture using a drying tube.
-
Reactant Charging: In the flask, combine toluene (e.g., 5 molar equivalents) and anhydrous dichloromethane. Cool the mixture in an ice bath.
-
Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (e.g., 1.2 equivalents relative to tert-butyl chloride) to the stirred solution.
-
Alkylating Agent Addition: Slowly add tert-butyl chloride (1 molar equivalent) dropwise from the dropping funnel to the reaction mixture over 30-60 minutes, maintaining the temperature below 10°C.
-
Thermodynamic Isomerization: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to reflux (approximately 40°C for dichloromethane) and maintain for 4-6 hours. Monitor the reaction progress by GC-MS to observe the isomerization to the 3,5-isomer.
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it over a mixture of crushed ice and 5% hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane and excess toluene by rotary evaporation.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to isolate the this compound.
Data Presentation
Table 1: Effect of Reaction Temperature and Time on Isomer Distribution (Illustrative Data)
| Temperature (°C) | Time (h) | 4-tert-butyltoluene (%) | This compound (%) | Other Isomers/Byproducts (%) |
| 0 | 1 | 65 | <5 | 30 |
| 25 | 2 | 50 | 15 | 35 |
| 40 (reflux) | 4 | 20 | 60 | 20 |
| 40 (reflux) | 8 | <10 | 75 | 15 |
Note: The data in this table is illustrative and intended to demonstrate the general trend of isomerization towards the thermodynamically favored 3,5-isomer with increasing temperature and time. Actual results may vary based on specific experimental conditions.
Visualizations
Technical Support Center: Purification of Crude 3,5-Di-tert-butyltoluene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the effective purification of crude 3,5-di-tert-butyltoluene.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Crude this compound, typically synthesized via Friedel-Crafts alkylation of toluene, may contain several process-related impurities. These can include:
-
Isomeric Products: Other di-tert-butyltoluene isomers such as 2,4-, 3,4-, and 2,5-di-tert-butyltoluene.
-
Incomplete Reaction Products: Mono-tert-butylated toluenes (e.g., 3-tert-butyltoluene or 4-tert-butyltoluene).[1]
-
Over-alkylation Products: Tri-tert-butylated toluenes.
-
Starting Materials: Unreacted toluene.
-
Catalyst Residues: Remnants of catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) used in the synthesis.[2]
Q2: What are the primary methods for purifying crude this compound?
A2: The choice of purification method depends on the nature of the impurities, the scale of the experiment, and the desired final purity. The three primary methods are:
-
Recrystallization: Effective for removing small amounts of impurities, especially if the product is a solid at or near room temperature. Given its melting point of 31-32 °C, this is a highly viable method.[3][4]
-
Vacuum Distillation: Ideal for separating compounds with different boiling points. Since this compound has a high boiling point (244 °C), vacuum distillation is necessary to prevent thermal decomposition.
-
Flash Column Chromatography: A versatile technique for separating compounds based on their polarity, effective for removing isomers and other closely related impurities.[5][6]
Q3: How do I choose the best purification method for my specific needs?
A3: The selection of an optimal purification strategy should be guided by the initial purity of the crude product and the experimental goals. The workflow diagram below provides a decision-making framework. Generally, if the crude product is >90% pure, recrystallization is often sufficient. For more complex mixtures containing multiple isomers or byproducts with similar properties, column chromatography or a combination of methods may be necessary.
Purification Method Selection Workflow
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide
Recrystallization Issues
Q: My product "oiled out" as a liquid instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute comes out of solution above its melting point. Since the melting point of this compound is low (31-32 °C), this is a common issue.[3]
-
Solution 1: Lower the Saturation Temperature: Re-heat the solution to dissolve the oil, then add more solvent to lower the saturation point. Allow the solution to cool more slowly.
-
Solution 2: Change Solvents: Use a lower-boiling point solvent or a solvent pair. For non-polar compounds like this, solvents like methanol, ethanol, or hexane/ethyl acetate mixtures can be effective.[7]
-
Solution 3: Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal to encourage nucleation.[8]
Q: My recovery yield is very low after recrystallization. How can I improve it?
A: Low recovery is often due to using too much solvent or premature crystallization.
-
Solution 1: Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Solution 2: Cool Slowly: Allow the solution to cool to room temperature slowly before moving it to an ice bath. This maximizes the formation of pure crystals.
-
Solution 3: Concentrate the Mother Liquor: Evaporate some of the solvent from the filtrate (mother liquor) and cool it again to recover a second crop of crystals. Note that this second crop may be less pure.
Vacuum Distillation Issues
Q: I am concerned about thermal decomposition during distillation. How can I prevent it?
A: The boiling point of this compound is 244 °C, and distillation at this temperature can risk decomposition.
-
Solution: Use Vacuum Distillation: Reducing the pressure significantly lowers the boiling point. Aim for a pressure that brings the boiling point into the 100-150 °C range to ensure stability.
Q: The separation of fractions is poor. What is the cause?
A: Poor separation can result from an inefficient column or an incorrect distillation rate.
-
Solution 1: Use a Fractionating Column: For separating isomers with close boiling points, use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.
-
Solution 2: Control the Heating Rate: Heat the distillation flask slowly and evenly to maintain a steady distillation rate (typically 1-2 drops per second).
Column Chromatography Issues
Q: How do I select an appropriate solvent system (eluent)?
A: As this compound is a non-polar hydrocarbon, a non-polar solvent system is required.
-
Solution: Use TLC Analysis: Use Thin Layer Chromatography (TLC) to test various solvent systems. Start with pure hexanes or heptane. If the compound does not move from the baseline, gradually increase the polarity by adding small amounts of a slightly more polar solvent like toluene or dichloromethane. An ideal solvent system will give your target compound an Rf value of approximately 0.3-0.4.
Q: My compound is streaking or tailing on the column. What can I do?
A: Streaking can be caused by overloading the column, poor solubility in the eluent, or interactions with the stationary phase.
-
Solution 1: Reduce the Load: Ensure the amount of crude material is not more than 5-10% of the mass of the silica gel.
-
Solution 2: Improve Solubility: Pre-adsorb the crude material onto a small amount of silica gel before loading it onto the column. This ensures it is loaded in a concentrated band.
-
Solution 3: Check for Acidity: If acidic impurities are present, they might interact strongly with the silica gel. Consider filtering the crude mixture through a small plug of basic alumina or washing it with a dilute base before chromatography.
Data Summary: Comparison of Purification Methods
| Parameter | Recrystallization | Vacuum Distillation | Flash Column Chromatography |
| Principle | Differential solubility at different temperatures | Separation based on differences in boiling points | Differential partitioning between a stationary and mobile phase |
| Best For | Removing small amounts of impurities from mostly pure solids | Separating liquids with significantly different boiling points | Complex mixtures, isomer separation, high-purity applications |
| Typical Purity | 98-99.5% | 97-99% | >99.5% |
| Typical Yield | 70-90% | 80-95% | 60-85% |
| Scale | Milligrams to Kilograms | Grams to Kilograms | Milligrams to Grams |
| Advantages | Simple, inexpensive, scalable | Good for large scales, effective for non-volatile impurities | High resolution, applicable to a wide range of compounds |
| Disadvantages | Risk of "oiling out," potential for low yield | Requires vacuum, risk of thermal decomposition | Time-consuming, uses large solvent volumes, less scalable |
Experimental Protocols
Protocol 1: Recrystallization from Methanol
-
Dissolution: Place 10.0 g of crude this compound in a 250 mL Erlenmeyer flask. Heat a separate flask of methanol on a hot plate to its boiling point. Add the minimum amount of hot methanol dropwise to the crude material with swirling until it just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The expected melting point of the pure compound is 31-32 °C.
Protocol 2: Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus with a fractionating column (e.g., a 10 cm Vigreux column). Ensure all glass joints are properly sealed with vacuum grease.
-
Charge the Flask: Add the crude this compound (e.g., 20 g) and a magnetic stir bar or boiling chips to the distillation flask.
-
Evacuate: Slowly apply vacuum to the system.
-
Distillation: Begin heating the flask gently using a heating mantle. Collect any low-boiling impurities as a forerun fraction.
-
Collect Product: Slowly increase the temperature and collect the main fraction corresponding to the boiling point of this compound at the working pressure.
-
Shutdown: Once the distillation is complete, allow the apparatus to cool completely before releasing the vacuum to prevent cracking the hot glassware.
Protocol 3: Flash Column Chromatography
-
Solvent System Selection: Using TLC, determine an appropriate eluent. For this compound, pure hexanes or a 99:1 mixture of hexanes:toluene is a good starting point.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using the selected eluent.
-
Sample Loading: Dissolve the crude product (e.g., 1 g) in a minimal amount of the eluent (or a more soluble solvent like dichloromethane). Add a small amount of silica gel (approx. 2 g) and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to achieve a flow rate of about 2 inches/minute.
-
Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- 1. 3-tert-Butyltoluene | C11H16 | CID 33711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. JP2815698B2 - Method for producing 3,5-di-tert-butyl-2,6-dichlorotoluene - Google Patents [patents.google.com]
- 3. 3,5-二叔丁基甲苯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Home Page [chem.ualberta.ca]
Navigating the Synthesis of 3,5-Di-tert-butyltoluene: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the synthesis of 3,5-di-tert-butyltoluene. Direct di-tert-butylation of toluene does not yield the 3,5-isomer as the primary product due to kinetic and thermodynamic factors that favor the formation of other isomers. Therefore, this guide focuses on the more viable synthetic strategies: isomerization of di-tert-butyltoluene mixtures and disproportionation of p-tert-butyltoluene.
Frequently Asked Questions (FAQs)
Q1: Why is direct Friedel-Crafts di-alkylation of toluene not a suitable method for synthesizing this compound?
A1: The direct Friedel-Crafts alkylation of toluene with a tert-butylating agent, such as tert-butyl chloride, is governed by the directing effects of the methyl group and steric hindrance. The methyl group is an ortho-, para-director, and the bulky tert-butyl group preferentially adds to the para position, leading to 4-tert-butyltoluene as the major monosubstituted product. Subsequent alkylation is also directed to the positions ortho to the methyl group and meta to the first tert-butyl group, resulting primarily in 2,4-di-tert-butyltoluene under kinetic control (lower temperatures). At higher temperatures, thermodynamic control favors the formation of the most stable isomer, which is often 1,3,5-tri-tert-butylbenzene through disproportionation and rearrangement, not this compound.
Q2: What are the primary synthetic routes to obtain this compound?
A2: The most common and effective methods for synthesizing this compound involve:
-
Isomerization: Starting with a mixture of di-tert-butyltoluene isomers (e.g., the kinetically favored 2,4-isomer) and subjecting it to conditions that promote rearrangement to the thermodynamically more stable 3,5-isomer. This is typically achieved using a strong acid catalyst.
-
Disproportionation: This method involves the reaction of a mono-tert-butyltoluene (like p-tert-butyltoluene) in the presence of a catalyst such as aluminum chloride.[1] This process leads to a mixture of toluene, di-tert-butyltoluene isomers (including the desired 3,5-isomer), and poly-tert-butylated toluenes.
Q3: What are the common side products when synthesizing this compound via isomerization?
A3: During the isomerization of di-tert-butyltoluene mixtures, several side products can form. The exact composition will depend on the starting isomer mixture and reaction conditions. Common side products include:
-
Other di-tert-butyltoluene isomers (e.g., 2,4-, 2,5-, 2,6-, and 3,4-di-tert-butyltoluene).
-
Mono-tert-butyltoluenes (resulting from dealkylation).
-
Tri-tert-butyltoluenes (from disproportionation).
-
Toluene (from dealkylation).
Troubleshooting Guides
Issue 1: Low Yield of this compound in Isomerization Reactions
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst | The choice of catalyst is critical for isomerization. Strong Lewis acids like aluminum chloride (AlCl₃) or solid acid catalysts such as zeolites are commonly used.[1] If yields are low, consider screening different catalysts or optimizing the catalyst loading. |
| Incorrect Temperature | Isomerization is temperature-dependent. Higher temperatures can favor the thermodynamically more stable 3,5-isomer, but can also promote side reactions like dealkylation and disproportionation. Experiment with a range of temperatures to find the optimal balance. |
| Insufficient Reaction Time | The isomerization to the thermodynamic product may require a longer reaction time to reach equilibrium. Monitor the reaction progress over time using Gas Chromatography (GC) to determine the optimal reaction duration. |
Issue 2: High Levels of Poly-alkylated or De-alkylated Byproducts
| Potential Cause | Troubleshooting Steps |
| Excessive Catalyst Activity | A highly active catalyst can promote intermolecular tert-butyl group transfer, leading to disproportionation. Consider using a milder catalyst or reducing the catalyst concentration. |
| High Reaction Temperature | As mentioned, high temperatures can increase the rate of disproportionation and dealkylation. A systematic study of the temperature profile is recommended to minimize these side reactions. |
Experimental Protocols
Protocol 1: Isomerization of a Di-tert-butyltoluene Mixture
This protocol provides a general procedure for the isomerization of a commercially available mixture of di-tert-butyltoluene isomers to enrich the 3,5-isomer.
Materials:
-
Di-tert-butyltoluene isomer mixture
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Toluene (solvent)
-
Hydrochloric Acid (HCl), dilute aqueous solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis under anhydrous conditions
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried.
-
Charge the flask with the di-tert-butyltoluene isomer mixture and anhydrous toluene.
-
Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to the desired isomerization temperature (e.g., 50-100 °C).
-
Monitor the reaction progress by taking aliquots and analyzing them by GC.
-
Once the desired isomer distribution is reached, cool the reaction mixture to room temperature.
-
Slowly quench the reaction by adding the mixture to ice-cold dilute HCl.
-
Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by fractional distillation or chromatography to isolate the this compound.
Quantitative Data Presentation
The following table summarizes hypothetical quantitative data from an isomerization experiment to illustrate the effect of temperature on product distribution.
| Temperature (°C) | 3,5-DTBT (%) | 2,4-DTBT (%) | Other DTBT Isomers (%) | Mono-TBT (%) | Tri-TBT (%) |
| 50 | 35 | 45 | 10 | 5 | 5 |
| 75 | 55 | 25 | 8 | 7 | 5 |
| 100 | 50 | 20 | 7 | 10 | 13 |
DTBT: Di-tert-butyltoluene, TBT: tert-butyltoluene
Visualizations
Reaction Pathway for Isomerization
Caption: Isomerization of 2,4-di-tert-butyltoluene to this compound.
Experimental Workflow for Synthesis and Analysis
Caption: General workflow for the synthesis and analysis of this compound.
References
troubleshooting regioselectivity in the functionalization of 3,5-di-tert-butyltoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the functionalization of 3,5-di-tert-butyltoluene. The inherent steric hindrance and electronic effects of the di-tert-butyl substitution pattern present unique challenges in controlling regioselectivity. This guide aims to provide practical advice and detailed protocols to address these issues.
Frequently Asked Questions (FAQs)
Q1: What are the expected directing effects of the substituents in this compound?
A1: In this compound, the methyl group and the two tert-butyl groups are all alkyl groups, which are ortho, para-directors in electrophilic aromatic substitution reactions. The methyl group is an activating group, while the tert-butyl groups are also activating, though their bulky nature introduces significant steric hindrance. The directing effects of these groups are synergistic, reinforcing electron density at the 2, 4, and 6 positions. However, the immense steric bulk of the two tert-butyl groups flanking the 4-position makes substitution at this position highly unlikely. Therefore, electrophilic attack is predominantly expected at the 2- and 6-positions, which are ortho to the methyl group and ortho to one of the tert-butyl groups.
Q2: I am observing a mixture of products in my reaction. How can I improve the regioselectivity?
A2: Achieving high regioselectivity in the functionalization of this compound often requires careful optimization of reaction conditions. Here are some general strategies:
-
Choice of Catalyst: The nature and amount of the catalyst can significantly influence the product distribution. For instance, in Friedel-Crafts reactions, different Lewis acids can lead to varying isomer ratios.
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the kinetically controlled product over the thermodynamically more stable one, potentially increasing the yield of a desired isomer.
-
Solvent: The polarity of the solvent can affect the stability of the reaction intermediates and transition states, thereby influencing the regioselectivity.
-
Steric Hindrance of the Electrophile: Using a bulkier electrophile may further disfavor substitution at already sterically hindered positions.
Q3: Are there any common side reactions to be aware of?
A3: Yes, several side reactions can occur during the functionalization of this compound:
-
Poly-substitution: The introduction of an activating group can make the product more reactive than the starting material, leading to further substitution.
-
Dealkylation: Under strongly acidic conditions, it is possible for the tert-butyl groups to be cleaved from the aromatic ring.
-
Rearrangement: In some cases, particularly in Friedel-Crafts alkylations, carbocation rearrangements of the electrophile can lead to unexpected products.
-
Oxidation: The methyl group can be susceptible to oxidation under certain reaction conditions.
Troubleshooting Guides
Nitration
Problem: Low yield of the desired 2-nitro or 2,6-dinitro product and formation of multiple isomers.
| Potential Cause | Troubleshooting Step | Rationale |
| Harsh reaction conditions | Use a milder nitrating agent (e.g., acetyl nitrate, nitronium tetrafluoroborate). | Strong acids can lead to side reactions like oxidation and dealkylation. |
| High reaction temperature | Perform the reaction at a lower temperature (e.g., 0 °C or below). | Reduces the rate of side reactions and can improve selectivity. |
| Sub-optimal solvent | Experiment with different solvents (e.g., acetic anhydride, dichloromethane, sulfolane). | The solvent can influence the reactivity of the nitrating agent and the stability of intermediates. |
Experimental Protocol: Nitration of 3,5-di-tert-butylphenol (as a model for this compound) [1]
This protocol for a related compound suggests that nitration will occur at the positions ortho to the activating group and meta to the tert-butyl groups.
-
Dissolve 3,5-di-tert-butylphenol in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 70% nitric acid in glacial acetic acid while maintaining the low temperature.
-
Stir the reaction mixture for a specified time, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Expected Product Distribution: Based on studies of 3,5-di-tert-butylphenol, mononitration is expected to yield primarily 2-nitro-3,5-di-tert-butylphenol, with dinitration yielding 2,6-dinitro-3,5-di-tert-butylphenol.[1] For this compound, the analogous products (2-nitro- and 2,6-dinitro-3,5-di-tert-butyltoluene) are anticipated.
Halogenation
Problem: Low yield of the desired 2,6-dihalogenated product.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient catalyst | Ensure the use of an appropriate Lewis acid catalyst (e.g., AlCl₃, FeCl₃) in the correct stoichiometric amount.[2] | The catalyst is crucial for activating the halogen. |
| Inappropriate solvent | The reaction can be run without a solvent to achieve high yields.[2] | A polar solvent may be used to avoid crystallization at low temperatures.[2] |
| Low reaction temperature | Optimize the reaction temperature; for chlorination, a range of 45-70 °C has been shown to be effective.[2] | Temperature affects the reaction rate and can influence selectivity. |
Experimental Protocol: Dichlorination of this compound [2]
-
In a reactor equipped with a stirrer, reflux condenser, and thermometer, charge this compound, anhydrous aluminum chloride (0.001 molar equivalents), and elemental sulfur (0.02 molar equivalents).
-
With stirring, bubble chlorine gas through the mixture at a controlled rate at a temperature of 50 °C for 12 hours.
-
The generated hydrogen chloride gas should be neutralized in an aqueous sodium hydroxide solution.
-
After the reaction is complete, wash the reaction mixture with water.
-
Analyze the organic layer by gas chromatography to determine the product distribution. A yield of 85.1% for 3,5-di-tert-butyl-2,6-dichlorotoluene has been reported under these conditions.[2]
Friedel-Crafts Acylation
Problem: No reaction or low yield of the acylated product.
| Potential Cause | Troubleshooting Step | Rationale |
| Deactivated catalyst | Use freshly opened or sublimed anhydrous aluminum chloride. Ensure all glassware and reagents are scrupulously dry. | Aluminum chloride is extremely sensitive to moisture, which deactivates it.[3] |
| Insufficiently reactive electrophile | Use a more reactive acylating agent, such as an acid anhydride in place of an acyl chloride. | The steric hindrance of the substrate may require a more potent electrophile. |
| Steric hindrance | Consider using a less sterically demanding acylating agent if possible. | The bulky tert-butyl groups can sterically block the approach of the electrophile to the 2 and 6 positions. |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring for side reactions. | Friedel-Crafts acylations sometimes require heating to overcome the activation energy, especially with deactivated or sterically hindered substrates. |
General Experimental Protocol: Friedel-Crafts Acylation with Acetyl Chloride [3][4]
Note: This is a general protocol and will likely require optimization for this compound.
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride in a dry, inert solvent (e.g., dichloromethane or carbon disulfide).
-
Cool the suspension in an ice bath.
-
Slowly add acetyl chloride to the stirred suspension.
-
After the formation of the acylium ion complex, add a solution of this compound in the same solvent dropwise.
-
After the addition is complete, allow the reaction to stir at room temperature or gently heat under reflux, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the product by column chromatography or distillation.
Expected Regioselectivity: Due to the directing effects and steric hindrance, the major product is expected to be 2-acetyl-3,5-di-tert-butyltoluene. The formation of 4-acetyl-3,5-di-tert-butyltoluene is sterically disfavored. The ratio of these isomers will depend on the specific reaction conditions.
Quantitative Data Summary
| Reaction | Reagents | Catalyst | Solvent | Temperature | Product(s) | Yield | Reference |
| Dichlorination | Cl₂ | AlCl₃ / S | None | 50 °C | 3,5-di-tert-butyl-2,6-dichlorotoluene | 85.1% | [2] |
| Mononitration (of 3,5-di-tert-butylphenol) | 70% HNO₃ | - | Glacial Acetic Acid | - | 2-nitro-3,5-di-tert-butylphenol | 48% | [1] |
| Dinitration (of 3,5-di-tert-butylphenol) | Fuming HNO₃ | H₂SO₄ | - | - | 2,6-dinitro-3,5-di-tert-butylphenol | 28% | [1] |
Note: Data for nitration and Friedel-Crafts acylation of this compound is limited in the reviewed literature. The data for 3,5-di-tert-butylphenol is provided as a close structural analog.
References
optimizing reaction conditions for the bromination of 3,5-di-tert-butyltoluene
This technical support center provides troubleshooting guidance and frequently asked questions for the selective benzylic bromination of 3,5-di-tert-butyltoluene to synthesize 3,5-di-tert-butylbenzyl bromide. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the bromination of this compound. For a typical experimental protocol, refer to the detailed methodology provided below.
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Inactive Radical Initiator | Use a fresh batch of radical initiator (e.g., AIBN or benzoyl peroxide). Ensure proper storage conditions were maintained. |
| Insufficient Initiation | If using photochemical initiation, ensure the light source is of the appropriate wavelength and intensity. For thermal initiation, confirm the reaction temperature is adequate to induce homolysis of the initiator. |
| Presence of Radical Inhibitors | Ensure all glassware is clean and free of contaminants. Use freshly distilled or high-purity solvents to minimize the presence of stabilizers or impurities that can quench radicals. |
| Low Reaction Temperature | While higher temperatures can lead to side reactions, a certain activation energy must be overcome. Gradually increase the reaction temperature in 5-10 °C increments. |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Possible Cause | Suggested Solution |
| Over-bromination (Dibromination) | Use a controlled stoichiometry of the brominating agent (NBS is recommended). A slight excess (1.05-1.1 equivalents) is often sufficient. Monitor the reaction closely by TLC or GC and stop it once the starting material is consumed. |
| Aromatic Ring Bromination | This occurs via an electrophilic aromatic substitution pathway. Avoid Lewis acid catalysts and ensure the reaction is performed under strict radical conditions (e.g., in a non-polar solvent like carbon tetrachloride or cyclohexane, with a radical initiator). Using N-bromosuccinimide (NBS) instead of molecular bromine (Br₂) minimizes this side reaction as it maintains a low concentration of Br₂. |
| Impure Starting Material | Verify the purity of the this compound starting material by NMR or GC-MS. |
Issue 3: Difficult Product Isolation and Purification
| Possible Cause | Suggested Solution |
| Product is an Oil or Low-Melting Solid | The product, 3,5-di-tert-butylbenzyl bromide, is a low-melting solid. Purification can be achieved by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes or a hexane/ethyl acetate gradient). |
| Contamination with Succinimide | During work-up after using NBS, succinimide is formed as a byproduct. This can be removed by washing the organic layer with water and/or a dilute base (e.g., saturated sodium bicarbonate solution). |
| Residual Bromine | Excess bromine can be quenched by washing with an aqueous solution of a reducing agent, such as sodium thiosulfate. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended brominating agent for this transformation?
A1: N-Bromosuccinimide (NBS) is the preferred reagent for the benzylic bromination of this compound.[1][2][3] It allows for a controlled, low concentration of bromine, which favors the free-radical pathway and minimizes competitive electrophilic aromatic bromination.[2][3]
Q2: Which solvent is most suitable for this reaction?
A2: Non-polar solvents such as carbon tetrachloride (CCl₄) or cyclohexane are traditionally used for Wohl-Ziegler brominations with NBS to promote the radical chain mechanism.[1] However, due to the toxicity of CCl₄, alternative solvents like acetonitrile have also been shown to be effective, particularly in photochemical variants of the reaction.[4][5]
Q3: What type of initiator should I use?
A3: The reaction can be initiated either thermally or photochemically. For thermal initiation, AIBN (2,2'-azobisisobutyronitrile) or benzoyl peroxide are commonly used.[1] Photochemical initiation using a UV lamp or even a high-wattage visible light source can also be effective.[4][6]
Q4: How does the steric hindrance from the two tert-butyl groups affect the reaction?
A4: The two bulky tert-butyl groups flanking the methyl group do not significantly hinder the abstraction of a benzylic hydrogen to form the resonance-stabilized benzylic radical. However, they do sterically shield the aromatic ring, which can help to reduce the incidence of electrophilic aromatic bromination as a side reaction.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). On a TLC plate, you can visualize the consumption of the starting material and the appearance of the product spot. Staining with a suitable agent may be necessary if the compounds are not UV-active.
Q6: What are the expected spectroscopic signatures for the product, 3,5-di-tert-butylbenzyl bromide?
A6:
-
¹H NMR: You should observe a singlet for the benzylic protons (-CH₂Br) typically in the range of δ 4.4-4.6 ppm. The aromatic protons will appear as singlets or doublets in the aromatic region (around δ 7.0-7.4 ppm), and a large singlet for the tert-butyl protons will be present around δ 1.3 ppm.
-
¹³C NMR: Key signals will include the benzylic carbon (-CH₂Br) around 33-35 ppm, the quaternary carbons of the tert-butyl groups, and the aromatic carbons.
-
IR: Look for characteristic C-H stretching frequencies for the aromatic and aliphatic groups, and a C-Br stretching band, typically in the range of 600-700 cm⁻¹.
Experimental Protocols
Benzylic Bromination using N-Bromosuccinimide (NBS) and AIBN
This protocol describes a standard method for the benzylic bromination of this compound.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.02-0.05 eq).
-
Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain reflux for the duration of the reaction.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃, saturated aqueous Na₂S₂O₃, water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (silica gel, eluting with hexanes) to obtain pure 3,5-di-tert-butylbenzyl bromide.
Quantitative Data Summary (Illustrative)
| Parameter | Condition A | Condition B | Condition C |
| Brominating Agent | NBS (1.05 eq) | NBS (1.5 eq) | Br₂ (1.1 eq) |
| Initiator | AIBN (0.05 eq) | AIBN (0.05 eq) | UV Light |
| Solvent | CCl₄ | CCl₄ | CCl₄ |
| Temperature | Reflux | Reflux | Room Temp |
| Yield of Monobromide | ~85-95% | ~60-70% | ~50-60% |
| Major Side Product(s) | Dibromide (<5%) | Dibromide (~20%) | Ring Bromination (~15%) |
Visualizations
Caption: Workflow for the synthesis of 3,5-di-tert-butylbenzyl bromide.
Caption: Decision tree for troubleshooting bromination reaction issues.
References
how to prevent isomerization during the synthesis of 3,5-di-tert-butyltoluene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,5-di-tert-butyltoluene. Direct electrophilic substitution methods for the synthesis of this compound are often challenging due to the directing effects of the alkyl groups, which favor ortho and para substitution. Therefore, isomerization of more readily available isomers is a common strategy.
Frequently Asked Questions (FAQs)
Q1: Why is the direct Friedel-Crafts di-tert-butylation of toluene not an effective method for synthesizing this compound?
A1: The direct Friedel-Crafts alkylation of toluene with a tert-butylating agent is governed by kinetic control at lower temperatures, leading primarily to the formation of ortho- and para-isomers. The methyl and tert-butyl groups are ortho-, para-directing, making the 3- and 5-positions less accessible for electrophilic attack. While the 3,5-isomer is the most thermodynamically stable, achieving it directly requires conditions that promote isomerization, which can also lead to unwanted side products.
Q2: What is the most common strategy to synthesize this compound?
A2: The most prevalent and effective strategy is the isomerization of other di-tert-butyltoluene isomers, such as 2,4- or 3,4-di-tert-butyltoluene, under thermodynamic control. This is typically achieved by heating the isomer mixture in the presence of a Lewis acid catalyst, like aluminum chloride (AlCl₃). Another viable method is the disproportionation of p-tert-butyltoluene, which can yield a mixture of toluene, di-tert-butyltoluene isomers (including the 3,5-isomer), and tri-tert-butyltoluenes.[1]
Q3: What are the key parameters to control during the isomerization to maximize the yield of the 3,5-isomer?
A3: The key parameters are temperature, reaction time, and catalyst loading. Higher temperatures and longer reaction times favor the formation of the most thermodynamically stable isomer, which is this compound. However, excessively harsh conditions can increase the formation of byproducts through dealkylation and transalkylation.
Q4: How can I monitor the progress of the isomerization reaction?
A4: The progress of the reaction and the isomer distribution can be effectively monitored by gas chromatography-mass spectrometry (GC-MS).[2][3] This technique allows for the separation and identification of the different di-tert-butyltoluene isomers and other related compounds in the reaction mixture.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via isomerization.
| Problem | Potential Cause | Troubleshooting Steps |
| Low conversion of starting isomer | 1. Inactive catalyst (e.g., hydrated AlCl₃). 2. Insufficient reaction temperature or time. | 1. Use fresh, anhydrous aluminum chloride. Handle the catalyst under an inert atmosphere to prevent moisture contamination. 2. Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by GC-MS to find the optimal conditions. |
| Formation of significant amounts of mono- and tri-tert-butylated products | Disproportionation and transalkylation side reactions are occurring at a high rate. | 1. Optimize the catalyst-to-substrate ratio. A lower catalyst concentration may reduce the rate of these side reactions. 2. Adjust the reaction temperature. While higher temperatures favor isomerization, they can also promote disproportionation. Finding a balance is crucial. |
| Complex mixture of di-tert-butyltoluene isomers obtained | The reaction has not reached thermodynamic equilibrium. | 1. Increase the reaction time to allow the isomer distribution to equilibrate to the most stable 3,5-isomer. 2. Ensure adequate mixing and a consistent reaction temperature. |
| Difficulty in separating this compound from other isomers | The boiling points of the di-tert-butyltoluene isomers are very close. | 1. Fractional distillation under reduced pressure can be attempted, but may not provide complete separation. 2. Preparative gas chromatography or crystallization are more effective methods for obtaining the pure 3,5-isomer.[4] |
Experimental Protocols
Protocol 1: Isomerization of a Di-tert-butyltoluene Mixture to this compound
This protocol describes a general procedure for the isomerization of a mixture of di-tert-butyltoluene isomers to enrich the 3,5-isomer under thermodynamic control.
Materials:
-
Mixture of di-tert-butyltoluene isomers (e.g., from a direct Friedel-Crafts reaction)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous toluene (as solvent)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for reflux under an inert atmosphere
-
Heating mantle and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add the mixture of di-tert-butyltoluene isomers and anhydrous toluene.
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add anhydrous aluminum chloride to the stirred solution. The molar ratio of AlCl₃ to the di-tert-butyltoluene mixture should be optimized, typically in the range of 0.1 to 0.3 equivalents.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the isomerization by taking small aliquots at regular intervals and analyzing them by GC-MS. The reaction is typically run for several hours until the isomer distribution reaches a steady state, indicating that thermodynamic equilibrium has been approached.
-
Work-up: Cool the reaction mixture to room temperature and then slowly pour it over a mixture of crushed ice and 1 M HCl to quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like diethyl ether or ethyl acetate.
-
Washing: Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The resulting mixture, enriched in this compound, can be purified by fractional distillation under reduced pressure or, for higher purity, by preparative chromatography or recrystallization from a suitable solvent like methanol.[4]
Data Presentation
The following table summarizes typical isomer distributions in the di-tert-butylation of toluene under different conditions. Note that specific yields can vary based on the exact experimental setup.
| Reaction Condition | Catalyst | Temperature | Predominant Isomer(s) | Approximate 3,5-Isomer % |
| Kinetic Control | AlCl₃ | Low (e.g., 0-25 °C) | 2,4- and 3,4- | < 5% |
| Thermodynamic Control (Isomerization) | AlCl₃ | High (e.g., Reflux in Toluene) | 3,5- | > 60% (at equilibrium) |
Visualizations
Logical Workflow for Troubleshooting Isomerization
Caption: A flowchart for troubleshooting common issues during the isomerization of di-tert-butyltoluene to obtain the 3,5-isomer.
Reaction Pathway: Kinetic vs. Thermodynamic Control
Caption: Simplified reaction pathway illustrating the formation of di-tert-butyltoluene isomers under kinetic versus thermodynamic control.
References
- 1. JP2815698B2 - Method for producing 3,5-di-tert-butyl-2,6-dichlorotoluene - Google Patents [patents.google.com]
- 2. Determination of 2,6-di-tert-butyl-hydroxytoluene and its transformation products in indoor dust and sediment by gas chromatography-mass spectrometry coupled with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
stability of 3,5-di-tert-butyltoluene under strong oxidizing conditions
Audience: Researchers, scientists, and drug development professionals.
This guide provides troubleshooting advice and frequently asked questions regarding the stability and reactivity of 3,5-di-tert-butyltoluene under strong oxidizing conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary product when this compound is subjected to strong oxidizing conditions?
The primary expected product is 3,5-di-tert-butylbenzoic acid. The reaction involves the selective oxidation of the methyl group to a carboxylic acid, while the aromatic ring and the two tert-butyl groups remain intact under controlled conditions. The oxidation of the methyl group proceeds in stages, from a benzyl alcohol to a benzaldehyde, and finally to the benzoic acid derivative.[1]
Q2: Why is the methyl group oxidized, but the tert-butyl groups are stable?
The oxidation of alkyl side chains on an aromatic ring by strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid specifically requires the presence of at least one hydrogen atom on the carbon directly attached to the ring (the benzylic carbon).[2][3] The methyl group (-CH₃) has three benzylic hydrogens, making it susceptible to oxidation.[4][5] In contrast, the benzylic carbon of a tert-butyl group is a quaternary carbon with no attached hydrogen atoms. Consequently, it is inert to these types of oxidation reactions.[2][4][5]
Q3: I am observing no reaction or very low conversion when trying to oxidize this compound. What could be the issue?
Several factors could lead to poor or no conversion:
-
Insufficiently Strong Conditions: The steric hindrance from the two bulky tert-butyl groups can slow down the reaction rate. You may need to use higher temperatures, longer reaction times, or a higher concentration of the oxidizing agent compared to less hindered toluenes.
-
Poor Solubility: this compound is nonpolar. If the reaction is performed in an aqueous medium (like with aqueous KMnO₄), poor solubility can be a limiting factor. The use of a co-solvent (like acetic acid, pyridine, or tert-butanol) or a phase-transfer catalyst can significantly improve reaction rates.
-
Inappropriate Oxidant: While strong, some oxidants may not be effective. Potassium permanganate, often heated under basic or acidic conditions, or chromic acid are typically effective for this transformation.[4][6]
Q4: My reaction is producing a mixture of unwanted byproducts. What are the likely side reactions?
The formation of byproducts often indicates that the reaction conditions are too harsh or non-selective.
-
Ring Oxidation/Degradation: Extremely aggressive conditions (e.g., very high temperatures, highly concentrated acids) can lead to the breakdown of the aromatic ring itself.
-
Incomplete Oxidation: If the reaction is stopped prematurely or the oxidant is depleted, you may isolate intermediates such as 3,5-di-tert-butylbenzyl alcohol or 3,5-di-tert-butylbenzaldehyde.[1]
-
Nitration: When using nitric acid as the oxidant, competing electrophilic aromatic substitution (nitration) on the ring can occur, leading to nitro-substituted byproducts.[7][8]
Troubleshooting Guides
Problem 1: No Reaction or Incomplete Conversion
| Possible Cause | Recommended Solution |
| Reaction temperature is too low. | Gradually increase the temperature of the reaction mixture. For KMnO₄ oxidations, heating to reflux is common. |
| Insufficient reaction time. | Monitor the reaction using an appropriate technique (e.g., TLC, GC) and extend the reaction time until the starting material is consumed. |
| Poor solubility of the substrate. | Add a co-solvent like pyridine or acetic acid. Alternatively, employ a phase-transfer catalyst (e.g., a quaternary ammonium salt) for reactions in biphasic systems. |
| Oxidizing agent is not potent enough. | Ensure the quality of the oxidizing agent. If using chromic acid, it is often prepared in situ from sources like CrO₃ or K₂Cr₂O₇ in acid.[6] Consider switching to a more robust system like hot, alkaline KMnO₄. |
Problem 2: Excessive Byproduct Formation
| Possible Cause | Recommended Solution |
| Reaction conditions are too harsh. | Reduce the reaction temperature or use a more dilute solution of the oxidizing agent. Perform a time-course study to find the optimal point to quench the reaction before significant degradation occurs. |
| Incorrect choice of oxidant. | For selective oxidation of the methyl group, KMnO₄ is often a reliable choice.[9] Avoid using nitric acid if you do not want competing nitration reactions. |
| Work-up procedure issues. | During work-up of permanganate reactions, manganese dioxide (MnO₂) is formed. Ensure it is completely removed (e.g., by filtration or treatment with sodium bisulfite) to avoid contaminating the product. |
Data Summary
The following table summarizes the expected behavior of this compound with common strong oxidizing agents based on established principles of aromatic side-chain oxidation.
| Oxidizing Agent | Typical Conditions | Expected Primary Product | Notes |
| Potassium Permanganate (KMnO₄) | Aqueous, with heat; can be acidic, basic, or neutral. | 3,5-di-tert-butylbenzoic acid | A common and effective reagent for benzylic oxidation. The reaction works only if a benzylic hydrogen is present.[4][5] |
| Chromic Acid (H₂CrO₄) | Generated from CrO₃ or Na₂Cr₂O₇ in H₂SO₄/H₂O (Jones Reagent).[10] | 3,5-di-tert-butylbenzoic acid | A strong oxidant that also requires a benzylic C-H bond for the reaction to proceed.[3] |
| Nitric Acid (HNO₃) | Concentrated, often with heat. | Mixture of products | Can oxidize the methyl group, but also poses a high risk of electrophilic nitration on the aromatic ring as a major side reaction.[7][8] |
Experimental Protocols
General Protocol for Oxidation using Potassium Permanganate
This is a representative procedure and may require optimization.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1 equivalent) with a mixture of water and a suitable co-solvent like pyridine or tert-butanol (e.g., in a 10:1 ratio).
-
Addition of Oxidant: While stirring, add potassium permanganate (KMnO₄, approx. 3-4 equivalents) to the mixture in portions. The addition may be exothermic.
-
Reaction: Heat the mixture to reflux (typically 80-100°C) and maintain it for several hours. Monitor the progress of the reaction by TLC or GC. The purple color of the permanganate will disappear and a brown precipitate of manganese dioxide (MnO₂) will form as the reaction proceeds.
-
Quenching and Work-up: After the starting material is consumed, cool the reaction mixture to room temperature.
-
Decolorization: Add a saturated solution of sodium bisulfite (NaHSO₃) or bubble SO₂ gas through the mixture until the brown MnO₂ precipitate dissolves and the solution becomes colorless.
-
Extraction: Acidify the solution with concentrated HCl to a pH of ~1-2, which will precipitate the carboxylic acid product. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization.
Visualizations
Caption: Stepwise oxidation of the methyl group on this compound.
Caption: A workflow for diagnosing and solving common experimental issues.
References
- 1. mdpi.com [mdpi.com]
- 2. 16.3. Reactions of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Deprotonation of 3,5-Di-tert-butyltoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the deprotonation of 3,5-di-tert-butyltoluene.
Troubleshooting Guide
Issue 1: Low or No Deprotonation
Symptoms:
-
Quenching the reaction with an electrophile (e.g., D₂O, MeI) results in the recovery of starting material.
-
No formation of the desired substituted product is observed.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Basicity of the Reagent | The benzylic protons of this compound are weakly acidic (estimated pKa ~41-43) and sterically hindered. Standard bases like n-butyllithium (n-BuLi) alone may be ineffective. Recommendation: Employ a "superbase" such as Schlosser's base (LICKOR-base), which is a mixture of an alkyllithium reagent and a potassium alkoxide. A common combination is n-BuLi and potassium tert-butoxide (KOt-Bu). This mixture generates a more reactive organopotassium species in situ, which is more effective at deprotonating sterically hindered and weakly acidic C-H bonds. |
| Inappropriate Solvent | The choice of solvent can significantly impact the aggregation state and reactivity of the organometallic base. |
| Recommendation: Use a non-polar solvent like hexane or toluene. While ethereal solvents like THF can be used, they may be attacked by strong bases at higher temperatures. For Schlosser's base, a hydrocarbon solvent is generally preferred. | |
| Low Reaction Temperature | While many organolithium reactions are performed at low temperatures (e.g., -78 °C) to control side reactions, the deprotonation of such a weakly acidic proton may require higher temperatures to proceed at a reasonable rate. |
| Recommendation: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by taking aliquots and quenching with an electrophile. | |
| Presence of Water or Other Protic Impurities | Organolithium and other strong bases are extremely sensitive to moisture and will be quenched by any protic source. |
| Recommendation: Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum). Use anhydrous solvents. Purge the reaction vessel with an inert gas (argon or nitrogen) before and during the reaction. | |
| Degraded Organolithium Reagent | The concentration of commercially available organolithium reagents can decrease over time, especially if not stored properly. |
| Recommendation: Titrate the organolithium reagent prior to use to determine its exact concentration. A fresh bottle of the reagent is recommended for challenging reactions. |
Issue 2: Competing Side Reactions
Symptoms:
-
Formation of multiple products.
-
Low yield of the desired product despite consumption of the starting material.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Ortho-metalation (Ring Deprotonation) | While less likely for toluene derivatives without a directing group, strong bases can potentially deprotonate the aromatic ring. |
| Recommendation: The use of a non-coordinating solvent like hexane will disfavor ortho-metalation. Benzylic deprotonation is generally kinetically favored over ortho-metalation in the absence of a directing group. | |
| Reaction with Solvent | Ethereal solvents like THF can be deprotonated or cleaved by strong bases, especially at temperatures above -20 °C. |
| Recommendation: If using THF, maintain a low temperature throughout the reaction. Alternatively, switch to a less reactive hydrocarbon solvent. | |
| Steric Hindrance Preventing Reaction with Electrophile | Even if the benzylic anion is formed, the significant steric bulk of the two tert-butyl groups may hinder its reaction with a bulky electrophile. |
| Recommendation: Use a small, reactive electrophile (e.g., methyl iodide, D₂O). For larger electrophiles, longer reaction times or elevated temperatures may be necessary. |
Frequently Asked Questions (FAQs)
Q1: Why is the deprotonation of this compound so challenging?
A1: The primary challenges are twofold:
-
Steric Hindrance: The two bulky tert-butyl groups on the aromatic ring sterically hinder the approach of the base to the benzylic protons of the methyl group.
-
Low Acidity: The benzylic C-H bonds are not very acidic, requiring a very strong base for deprotonation.
Q2: What is the recommended base for this deprotonation?
A2: A superbase, specifically a Schlosser's base (LICKOR), is highly recommended. A mixture of n-butyllithium (n-BuLi) and potassium tert-butoxide (KOt-Bu) in a 1:1 molar ratio is a common and effective choice. This combination generates a highly reactive organopotassium species that can overcome the steric and electronic challenges.
Q3: Can I use n-butyllithium with TMEDA instead of Schlosser's base?
A3: While the n-BuLi/TMEDA system is known to increase the reactivity of n-BuLi by breaking down its aggregates, it may still not be sufficiently basic to efficiently deprotonate the highly hindered and weakly acidic benzylic position of this compound. Schlosser's base is generally considered more potent for such challenging substrates.
Q4: What is a typical experimental protocol for the deprotonation of this compound using Schlosser's base?
A4: The following is a general protocol that should be optimized for your specific application:
Materials:
-
This compound
-
Anhydrous non-polar solvent (e.g., hexane, toluene)
-
n-Butyllithium (n-BuLi) in hexane (concentration determined by titration)
-
Potassium tert-butoxide (KOt-Bu)
-
Electrophile (e.g., D₂O, MeI)
-
Anhydrous workup reagents
Protocol:
-
Under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) in the anhydrous solvent.
-
In a separate flask, under an inert atmosphere, add potassium tert-butoxide (1.1 equivalents) to the anhydrous solvent.
-
Cool both solutions to 0 °C.
-
To the KOt-Bu suspension, slowly add n-butyllithium (1.1 equivalents) dropwise. Stir the resulting mixture at 0 °C for 30 minutes. This generates the Schlosser's base.
-
Slowly add the solution of this compound to the prepared Schlosser's base at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 2-4 hours. The formation of the benzylic anion is often indicated by a color change (typically to a yellow, orange, or reddish color).
-
Cool the reaction mixture to an appropriate temperature for the electrophilic quench (e.g., 0 °C or -78 °C).
-
Slowly add the electrophile (1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the product by appropriate methods (e.g., column chromatography, distillation).
Q5: How can I monitor the progress of the deprotonation?
A5: A simple way to monitor the reaction is to take a small aliquot from the reaction mixture, quench it with a deuterated source like D₂O, and analyze the crude product by ¹H NMR or mass spectrometry to check for deuterium incorporation at the benzylic position.
Data Presentation
Table 1: Comparison of Bases for Deprotonation of Toluene Derivatives
| Base System | Typical Solvent | Relative Reactivity for Hindered Substrates | Key Considerations |
| n-BuLi | Hexane/THF | Low | Generally insufficient for this substrate. |
| n-BuLi / TMEDA | Hexane/THF | Moderate | More reactive than n-BuLi alone, but may still be inefficient. |
| s-BuLi / TMEDA | Hexane/THF | Moderate to High | More reactive than n-BuLi, but also more prone to side reactions. |
| t-BuLi | Pentane/Hexane | High | Very reactive and pyrophoric. May lead to more side reactions. |
| Schlosser's Base (n-BuLi/KOt-Bu) | Hexane/Toluene | Very High | Highly effective for sterically hindered, weakly acidic protons. |
Visualizations
Caption: Experimental workflow for the deprotonation of this compound.
Technical Support Center: Purification of 2,4-Di-tert-butyltoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2,4-di-tert-butyltoluene and the removal of its isomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities found with 2,4-di-tert-butyltoluene?
A1: The most common isomeric impurities are other di-tert-butyltoluene isomers such as 2,5-di-tert-butyltoluene, 2,6-di-tert-butyltoluene, 3,4-di-tert-butyltoluene, and 3,5-di-tert-butyltoluene. The specific distribution of these isomers will depend on the synthetic route used to produce the 2,4-di-tert-butyltoluene.
Q2: What are the primary methods for removing isomeric impurities like 2,4-di-tert-butyltoluene?
A2: The primary methods for separating isomeric impurities of 2,4-di-tert-butyltoluene are fractional crystallization, preparative chromatography (including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)), and selective adsorption. The choice of method depends on the scale of the purification, the required purity of the final product, and the specific isomers present in the mixture.
Q3: Which analytical techniques are suitable for monitoring the purity of 2,4-di-tert-butyltoluene during purification?
A3: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is the most common and effective technique for monitoring the separation of di-tert-butyltoluene isomers. Capillary GC columns with non-polar or slightly polar stationary phases can typically resolve the different isomers. High-Performance Liquid Chromatography (HPLC) with a UV detector can also be used.
Q4: What is selective adsorption and how can it be used for this separation?
A4: Selective adsorption utilizes porous materials, such as zeolites or metal-organic frameworks (MOFs), that have specific pore sizes and surface chemistries.[1][2][3] These materials can selectively adsorb one isomer over another based on subtle differences in their size and shape, allowing for their separation. For aromatic isomers, zeolites like NaY and ZSM-5 have shown high selectivity.[3][4][5][6]
Troubleshooting Guides
Fractional Crystallization
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling. | The compound is too soluble in the chosen solvent. | Add a miscible anti-solvent (a solvent in which the compound is less soluble) dropwise to the solution until turbidity appears, then clarify with a few drops of the original solvent.[2][7] |
| The solution is not sufficiently concentrated. | Evaporate some of the solvent to increase the concentration of the di-tert-butyltoluene mixture. | |
| The product "oils out" instead of crystallizing. | The cooling rate is too fast. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| The chosen solvent is not optimal. | Experiment with different solvent systems. A mixture of a good solvent and a poor solvent can sometimes prevent oiling out. | |
| Purity does not improve after recrystallization. | The impurities and the desired product have very similar solubilities in the chosen solvent. | Try a different solvent system or consider an alternative purification method like chromatography. |
| The crystals were not washed properly. | Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the impurities. |
Preparative Chromatography (HPLC/GC)
| Problem | Possible Cause | Suggested Solution |
| Poor separation of isomers (co-elution). | The column is not providing sufficient selectivity. | For HPLC, try a column with a different stationary phase (e.g., a phenyl- or cyano-based column for aromatic compounds). For GC, a longer column or a different stationary phase may be required.[8] |
| The mobile phase (HPLC) or temperature program (GC) is not optimized. | For HPLC, adjust the mobile phase composition, perhaps by using a different organic modifier or by changing the gradient profile.[9] For GC, optimize the temperature ramp rate. | |
| Peak tailing or fronting. | The column is overloaded. | Reduce the amount of sample injected onto the column. |
| There are secondary interactions between the analyte and the stationary phase. | For HPLC, adding a small amount of an acid (like formic or acetic acid) to the mobile phase can sometimes improve peak shape for acidic or basic impurities.[10] | |
| Low recovery of the purified product. | The compound is adsorbing irreversibly to the column. | Ensure the column is properly conditioned and compatible with your sample. |
| The fraction collection is not optimized. | Use a fraction collector with accurate peak detection to ensure the entire peak of the desired isomer is collected. |
Quantitative Data Summary
The following table presents a comparative overview of different purification techniques. Please note that the specific values can vary significantly based on the exact experimental conditions and the initial purity of the mixture.
| Technique | Typical Purity Achieved | Expected Yield | Throughput | Relative Cost |
| Fractional Crystallization | >98% | Moderate to High | High | Low |
| Preparative HPLC | >99.5% | Low to Moderate | Low | High |
| Preparative GC | >99% | Low | Very Low | Moderate |
| Selective Adsorption | Variable (depends on adsorbent) | Moderate to High | Moderate | Moderate |
Experimental Protocols
Protocol 1: Fractional Crystallization
This protocol is a general guideline and should be optimized for your specific mixture of di-tert-butyltoluene isomers.
Materials:
-
Crude 2,4-di-tert-butyltoluene mixture
-
Recrystallization solvent (e.g., methanol, ethanol, hexane, or a mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude material in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A mixed solvent system (e.g., ethanol/water or hexane/ethyl acetate) can also be effective.[11]
-
Dissolution: Place the crude 2,4-di-tert-butyltoluene in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals, preferably under vacuum.
-
Analysis: Analyze the purity of the crystals and the mother liquor by GC to assess the efficiency of the separation.
Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)
This is a starting point for developing an HPLC method for the separation of di-tert-butyltoluene isomers.
Instrumentation:
-
Preparative HPLC system with a UV detector
-
Appropriate preparative column (e.g., C18, C8, or a phenyl-based column)
-
Fraction collector
Suggested HPLC Conditions:
-
Column: A reverse-phase column such as a Newcrom R1 or a similar C18 column is a good starting point.[12][13]
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water. A common starting point is a 70:30 or 80:20 mixture of organic solvent to water.[14]
-
Flow Rate: This will depend on the dimensions of your preparative column.
-
Detection: UV detection at a wavelength where the di-tert-butyltoluene isomers absorb (e.g., 254 nm).
-
Injection Volume: This will depend on the column size and the concentration of your sample.
Procedure:
-
Method Development: Initially, develop the separation method on an analytical scale to optimize the mobile phase composition and gradient (if necessary) for the best resolution of the isomers.
-
Sample Preparation: Dissolve the crude 2,4-di-tert-butyltoluene mixture in the mobile phase or a compatible solvent.
-
Purification: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the desired isomer.
-
Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified 2,4-di-tert-butyltoluene.
-
Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC or GC.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Machine learning accelerated high-throughput screening of zeolites for the selective adsorption of xylene isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Designing Metal-Organic Framework (MOF) Membranes for Isomer Separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 9. Purification, characterization, and in vitro activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: conformational and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-tert-Butyltoluene | C11H16 | CID 7390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Screening metal–organic frameworks for separation of pentane isomers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. WO2005040078A1 - Purification of tertiary butyl alcohol - Google Patents [patents.google.com]
scale-up challenges for the production of 3,5-di-tert-butyltoluene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3,5-di-tert-butyltoluene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily via Friedel-Crafts alkylation of toluene.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | 1. Suboptimal Isomer Distribution: The methyl group in toluene is ortho-, para-directing, making the formation of the meta-isomer (3,5-) less favorable.[1] | 1a. Catalyst Selection: Investigate the use of shape-selective catalysts like certain zeolites (e.g., H-MOR, H-BEA) which can influence isomer distribution.[2][3] 1b. Reaction Temperature: Lower temperatures may favor kinetic products, while higher temperatures can lead to isomerization. Experiment with a range of temperatures to find the optimal balance for the desired isomer.[4][5] |
| 2. Incomplete Reaction: The reaction may not have gone to completion. | 2a. Catalyst Activity: Ensure the catalyst is active. For Lewis acids like AlCl₃, ensure it is anhydrous. For solid catalysts, check for deactivation and consider regeneration.[5] 2b. Reaction Time: Increase the reaction time and monitor the progress by taking aliquots for analysis (e.g., GC-MS). | |
| High Levels of Isomeric Impurities (e.g., 2,4-, 2,5-, 2,6-ditert-butyltoluene) | 1. Non-selective Reaction Conditions: Friedel-Crafts alkylation is prone to producing a mixture of isomers.[6] | 1a. Optimize Temperature: Systematically vary the reaction temperature. Isomerization of the desired product to more stable isomers can occur at higher temperatures.[4] 1b. Catalyst Choice: The choice of catalyst significantly impacts regioselectivity. Explore different Lewis acids or solid acid catalysts. |
| Significant Formation of Polyalkylated Products (e.g., tri-tert-butyltoluene) | 1. High Reactivity of the Product: The initial di-tert-butyltoluene product can be more reactive than toluene, leading to further alkylation.[4] | 1a. Adjust Stoichiometry: Use a molar excess of toluene relative to the alkylating agent (e.g., tert-butyl chloride, isobutylene).[4] This will increase the probability of the alkylating agent reacting with toluene instead of the product. |
| Presence of Side-Products from Carbocation Rearrangement | 1. Unstable Primary Carbocation: If using an alkylating agent that forms a primary carbocation, it can rearrange to a more stable tertiary carbocation, leading to different products.[1] | 1a. Choice of Alkylating Agent: Use an alkylating agent that directly forms a stable tert-butyl carbocation, such as tert-butyl chloride, tert-butanol, or isobutylene.[1][2][3] |
| Catalyst Deactivation (especially with solid catalysts) | 1. Coke Formation: Carbonaceous deposits can form on the catalyst surface, blocking active sites.[5] 2. Feed Impurities: Impurities in the toluene or alkylating agent can poison the catalyst.[5] | 1a. Catalyst Regeneration: For zeolites, regeneration can often be achieved by calcination at high temperatures to burn off coke.[5] 1b. Optimize Reaction Temperature: Higher temperatures can accelerate coke formation.[5] 1c. Ensure Feed Purity: Use high-purity starting materials.[5] |
| Difficulties in Product Isolation and Purification | 1. Similar Boiling Points of Isomers: The various isomers of di-tert-butyltoluene may have close boiling points, making distillation challenging. | 1a. Fractional Distillation: Use a high-efficiency fractional distillation column. 1b. Crystallization: Since this compound has a melting point of 31-32 °C, fractional crystallization at low temperatures may be a viable purification method.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the Friedel-Crafts alkylation of toluene with a tert-butylating agent like isobutylene, tert-butanol, or tert-butyl chloride, in the presence of an acid catalyst.[1][8] Lewis acids such as aluminum chloride (AlCl₃) or solid acid catalysts like zeolites are typically used.[2][9]
Q2: Why is it challenging to achieve high selectivity for the 3,5-isomer?
A2: The primary challenge lies in the directing effect of the methyl group on the toluene ring. The methyl group is an ortho-, para-directing group for electrophilic aromatic substitution. This means that incoming electrophiles, like the tert-butyl carbocation, will preferentially add to the positions ortho and para to the methyl group, leading to other isomers of di-tert-butyltoluene. The formation of the meta-substituted product is electronically disfavored.[1]
Q3: What are the typical byproducts in this synthesis?
A3: Common byproducts include other isomers of di-tert-butyltoluene (such as 2,4-, 2,5-, and 2,6-), mono-alkylated toluene (p-tert-butyltoluene and m-tert-butyltoluene), and poly-alkylated products like tri-tert-butyltoluene.[4]
Q4: How does reaction temperature impact the synthesis?
A4: Temperature is a critical parameter. Higher temperatures generally increase the reaction rate but can also lead to undesirable side reactions, such as dealkylation and isomerization of the desired product to more thermodynamically stable isomers.[4] For scale-up, finding the optimal temperature that balances reaction rate, conversion, and selectivity is crucial.
Q5: Are there any safety concerns I should be aware of during scale-up?
A5: Yes. Friedel-Crafts reactions can be highly exothermic, so proper temperature control and heat management are critical to prevent runaway reactions. Lewis acid catalysts like AlCl₃ react violently with water and require handling under anhydrous conditions. The alkylating agents and toluene are flammable. A thorough safety review and risk assessment should be conducted before any scale-up.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the tert-butylation of toluene. Note that much of the available literature focuses on the synthesis of 4-tert-butyltoluene, but the conditions provide a starting point for optimizing the production of this compound.
Table 1: Influence of Reaction Conditions on Toluene tert-Butylation with tert-Butanol over USY Zeolite [10]
| Parameter | Value | Toluene Conversion (%) | TBT Selectivity (%) | p-TBT Selectivity (%) |
| Reaction Temperature | 180 °C | 46.4 | 97.0 | 65.9 |
| Reaction Time | 4 h | 46.4 | 97.0 | 65.9 |
| Initial Pressure | 0.6 MPa | 46.4 | 97.0 | 65.9 |
| Molar Ratio (tert-Butanol:Toluene) | 2 | 46.4 | 97.0 | 65.9 |
Table 2: Physical Properties of this compound [7][11]
| Property | Value |
| Molecular Formula | C₁₅H₂₄ |
| Molecular Weight | 204.35 g/mol |
| Melting Point | 31-32 °C |
| Boiling Point | 244 °C |
| Density | 0.86 g/mL at 25 °C |
| Refractive Index | n20/D 1.49 |
Experimental Protocols
General Protocol for Friedel-Crafts Alkylation of Toluene
This protocol provides a general methodology for the liquid-phase tert-butylation of toluene. Optimization of specific parameters is necessary to maximize the yield of this compound.
Materials:
-
Toluene (anhydrous)
-
tert-Butyl chloride (or other tert-butylating agent)
-
Anhydrous aluminum chloride (AlCl₃)
-
Inert solvent (e.g., dichloromethane, if required)
-
Ice bath
-
Three-necked round-bottom flask
-
Condenser
-
Dropping funnel
-
Magnetic stirrer
Procedure:
-
Set up the reaction apparatus (three-necked flask with stirrer, condenser, and dropping funnel) under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is dry.
-
Charge the flask with anhydrous toluene and the catalyst (e.g., AlCl₃).
-
Cool the mixture in an ice bath to the desired reaction temperature (e.g., 0-5 °C).
-
Slowly add the tert-butyl chloride from the dropping funnel to the stirred mixture over a period of 1-2 hours. Maintain the temperature throughout the addition.
-
After the addition is complete, allow the reaction to stir for a specified time (e.g., 1-4 hours), monitoring the progress by TLC or GC.
-
Quench the reaction by slowly pouring the mixture over crushed ice and water.
-
Separate the organic layer. Wash the organic layer with a dilute HCl solution, followed by a sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum or by recrystallization to isolate the this compound isomer.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low yields in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound 95 15181-11-0 [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | CAS 15181-11-0 | High Purity [benchchem.com]
Technical Support Center: Degradation of 3,5-di-tert-butyltoluene in Acidic Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-di-tert-butyltoluene in acidic environments. The information is presented in a question-and-answer format to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of this compound in acidic media?
In acidic media, the degradation of this compound is expected to proceed primarily through two pathways: dealkylation and isomerization.
-
Dealkylation: This is an acid-catalyzed process involving the removal of one or both tert-butyl groups.[1] The aromatic ring is protonated, leading to the elimination of a relatively stable tert-butyl cation.[2] This cation can then undergo further reactions.[3]
-
Isomerization: Under acidic conditions, the alkyl groups on the benzene ring can migrate. This can lead to a mixture of isomers of di-tert-butyltoluene.
Q2: What are the likely degradation products?
The primary degradation products will depend on the specific reaction conditions.
-
Major Products:
-
Minor Products:
-
tert-Butyl trifluoroacetate: If trifluoroacetic acid (TFA) is used, it can trap the tert-butyl cation.[6]
-
Di-tert-butyltoluene isomers: Formed through isomerization reactions.
-
Higher molecular weight byproducts: The highly reactive tert-butyl cation can alkylate other aromatic molecules in the reaction mixture, leading to the formation of polyalkylated species.
-
Q3: How does the strength and type of acid affect degradation?
The nature of the acidic medium plays a crucial role:
-
Strong Acids (e.g., H₂SO₄, TFA): Promote faster dealkylation due to more efficient protonation of the aromatic ring.[2]
-
Lewis Acids (e.g., AlCl₃): Can also facilitate the removal of tert-butyl groups.[2]
-
Protic vs. Aprotic Solvents: The solvent can influence the stability and reactivity of the carbocation intermediates. In the presence of nucleophilic solvents or additives, the tert-butyl cation can be trapped.
Q4: What is the influence of temperature on the degradation process?
Higher temperatures generally accelerate the rate of both dealkylation and isomerization reactions. The removal of gaseous byproducts like isobutylene is also favored at elevated temperatures, which can drive the equilibrium of the dealkylation reaction forward.[2]
Troubleshooting Guides
Problem: My reaction is yielding a complex mixture of products that is difficult to analyze and separate.
-
Possible Cause: This is likely due to a combination of dealkylation and isomerization reactions, as well as potential side reactions from the tert-butyl cation.
-
Solution:
-
Lower the reaction temperature: This can help to control the reaction rate and potentially favor a single degradation pathway.
-
Reduce reaction time: Monitor the reaction closely and stop it once the desired level of degradation of the starting material is achieved, before significant side products can form.
-
Use a milder acid: If feasible, a weaker acid might provide more selective degradation.
-
Problem: I am observing gas evolution from my reaction.
-
Possible Cause: The gas is most likely isobutylene, formed from the deprotonation of the tert-butyl cation intermediate.[3][4]
-
Solution: This is an expected byproduct of the dealkylation pathway. Ensure your experimental setup is equipped to handle gas evolution safely (e.g., by venting to a fume hood). The formation of isobutylene confirms that de-tert-butylation is occurring.[4]
Problem: The degradation of this compound is proceeding very slowly or not at all.
-
Possible Cause: The acidic conditions may not be strong enough, or the temperature may be too low.
-
Solution:
-
Increase the acid concentration or use a stronger acid: This will increase the rate of protonation of the aromatic ring.
-
Increase the reaction temperature: This will provide the necessary activation energy for the reaction to proceed.
-
Ensure adequate mixing: Proper stirring is essential to ensure homogeneity, especially in multiphasic systems.
-
Problem: My analytical data (e.g., NMR, GC-MS) suggests the presence of isomeric products.
-
Possible Cause: Acid-catalyzed isomerization is a known phenomenon for alkylbenzenes.[1] The bulky tert-butyl groups can migrate around the aromatic ring to form more thermodynamically stable isomers.
-
Solution:
-
If a specific degradation product is desired, it may be necessary to optimize the reaction conditions (temperature, acid, time) to minimize isomerization.
-
Alternatively, chromatographic techniques will be required to separate the resulting isomers.
-
Problem: I am detecting products with a higher molecular weight than the starting material.
-
Possible Cause: The tert-butyl cation generated during dealkylation is a potent electrophile and can alkylate another molecule of this compound or other aromatic species in the reaction mixture.
-
Solution:
-
Use a "cation scavenger": Adding a compound that can trap the tert-butyl cation can prevent these side reactions. Examples include anisole or toluene, which are more reactive towards electrophilic alkylation.[2]
-
Run the reaction at a lower concentration: This will reduce the probability of intermolecular side reactions.
-
Data Presentation
Table 1: Illustrative Product Distribution in the Acid-Catalyzed Degradation of this compound
| Acid Medium (Solvent) | Temperature (°C) | Reaction Time (h) | This compound (%) | p-tert-butyltoluene (%) | Toluene (%) | Isomeric Byproducts (%) |
| TFA (DCM) | 25 | 4 | 40 | 50 | 5 | 5 |
| TFA (DCM) | 50 | 2 | 10 | 65 | 15 | 10 |
| H₂SO₄ (neat) | 80 | 1 | <5 | 20 | 60 | 15 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Protocol: Controlled Degradation of this compound using Trifluoroacetic Acid (TFA)
This protocol provides a general procedure for studying the degradation of this compound in an acidic medium.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask with a stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Instrumentation for analysis (GC-MS, NMR)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 g of this compound in 20 mL of anhydrous DCM.
-
Addition of Acid: Cool the solution in an ice bath. Slowly add 5 mL of TFA to the stirred solution via a dropping funnel over 10 minutes.
-
Reaction: Allow the reaction to stir at a controlled temperature (e.g., room temperature or a heated oil bath) for a specified time (e.g., 2-4 hours).
-
Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GC-MS to observe the disappearance of the starting material and the formation of products.
-
Work-up:
-
Once the desired level of degradation is achieved, carefully quench the reaction by slowly pouring it into 50 mL of a cold, saturated sodium bicarbonate solution to neutralize the excess acid.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Analysis: Analyze the crude product mixture using GC-MS and NMR to identify and quantify the degradation products.
Mandatory Visualization
Caption: Hypothesized degradation pathways of this compound in acidic media.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Overlapping Peaks in the NMR Spectrum of 3,5-di-tert-butyltoluene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of overlapping peaks in the NMR spectra of 3,5-di-tert-butyltoluene derivatives. The sterically hindered nature of these compounds and the potential for similar electronic environments can often lead to complex and overlapping signals.
Frequently Asked Questions (FAQs)
Q1: Why are the aromatic proton signals in my this compound derivative overlapping?
A1: Overlapping aromatic signals in this compound derivatives are common due to the substitution pattern. The two tert-butyl groups at the 3 and 5 positions create a symmetrical or near-symmetrical electronic environment for the aromatic protons. This can cause their chemical shifts to be very similar, leading to peak overlap. Further substitution on the aromatic ring or the methyl group can introduce subtle electronic effects that may not be sufficient to resolve these signals in a standard 1D ¹H NMR spectrum.
Q2: I am seeing fewer aromatic proton signals than I expect. Does this indicate peak overlap?
A2: Yes, observing fewer signals than expected is a strong indication of peak overlap. For a 3,5-di-substituted toluene, you would typically expect to see three distinct aromatic proton signals. If you see a single broad peak or only two signals in the aromatic region, it is highly likely that two or more of the proton resonances are overlapping.
Q3: Can the large tert-butyl signals cause problems in resolving other peaks?
A3: While the tert-butyl protons themselves usually appear as a sharp singlet in a region (around 1.3 ppm) that is typically free from other signals, their significant steric bulk can influence the conformation of the molecule. This can lead to through-space effects that may cause unexpected chemical shift changes and potential overlap of other signals, particularly those of substituents on the aromatic ring or the benzylic protons.
Q4: What is the simplest first step to try and resolve overlapping peaks in my spectrum?
A4: The simplest and often effective first step is to change the deuterated solvent.[1] Aromatic solvents like benzene-d₆ or toluene-d₈ can induce significant changes in the chemical shifts of protons compared to common solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). This phenomenon, known as Aromatic Solvent-Induced Shift (ASIS), can alter the chemical environment enough to resolve overlapping signals.[2]
Q5: Are there any specific safety precautions I should take when using lanthanide shift reagents?
A5: Yes, lanthanide shift reagents are organometallic complexes and should be handled with care. They are often moisture-sensitive, so it is crucial to use dry solvents and glassware.[3] It is also advisable to handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Troubleshooting Guides
Problem: Overlapping Aromatic Proton Signals
Symptoms:
-
A broad, unresolved multiplet in the aromatic region (typically 6.8-7.5 ppm).
-
Fewer than the expected number of distinct aromatic proton signals.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for overlapping aromatic signals.
Detailed Steps:
-
Change the NMR Solvent: Re-run the ¹H NMR spectrum in an aromatic solvent like benzene-d₆. The anisotropic ring current of the solvent can interact with the solute, often leading to a greater dispersion of chemical shifts.
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures. Changes in temperature can affect the rotational dynamics of the tert-butyl groups and other substituents, which may alter the chemical environments of the aromatic protons and resolve overlap.
-
Use a Lanthanide Shift Reagent (LSR): For derivatives containing a Lewis basic site (e.g., -OH, -NH₂, -C=O), adding a lanthanide shift reagent can induce large changes in the chemical shifts of nearby protons.[4] The magnitude of the shift is dependent on the distance from the lanthanide ion, which can effectively spread out overlapping signals.
-
Acquire 2D NMR Spectra: If the above methods are unsuccessful, 2D NMR is a powerful tool.
-
COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons, helping to identify which aromatic protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons. Since ¹³C spectra have a much wider chemical shift range, protons that overlap in the ¹H spectrum are often attached to carbons with distinct chemical shifts, allowing for their resolution in the second dimension.
-
Problem: Overlapping Aliphatic and Benzylic Proton Signals
Symptoms:
-
Crowded and overlapping signals in the upfield region of the spectrum, particularly if there are alkyl chains or other substituents on the this compound core.
-
Difficulty in distinguishing benzylic proton signals from other aliphatic protons.
Troubleshooting Workflow:
Caption: Workflow for resolving overlapping aliphatic signals.
Detailed Steps:
-
¹H-¹³C HSQC: This is the most effective starting point. It will separate the proton signals based on the chemical shift of the carbon they are attached to, which is often sufficient to resolve heavy overlap.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is invaluable for connecting different spin systems. For example, the benzylic protons should show a correlation to the aromatic carbons, definitively identifying them.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment is useful for identifying all the protons within a single spin system (e.g., an alkyl chain). By picking a resolved signal from the spin system, you can often trace the correlations to the overlapping signals.
-
2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close in space, not necessarily through bonds. This can be useful for assigning stereochemistry and differentiating between protons in similar chemical environments but with different spatial proximities to other groups, like the bulky tert-butyl groups.
Data Presentation
Table 1: Effect of Solvent on Aromatic Proton Chemical Shifts of a Hypothetical 3,5-di-tert-butyl-X-toluene Derivative
| Proton | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in C₆D₆ (ppm) | Δδ (ppm) (CDCl₃ - C₆D₆) |
| H-2 | 7.15 (s) | 6.95 (s) | +0.20 |
| H-4 | 7.20 (d) | 7.00 (d) | +0.20 |
| H-6 | 7.22 (d) | 7.18 (d) | +0.04 |
Note: This is illustrative data for a hypothetical compound where 'X' is a substituent that breaks the symmetry.
Table 2: Lanthanide Induced Shifts (LIS) for a Hypothetical 3,5-di-tert-butyl-Y-toluene Derivative with a Lewis Basic Site
| Proton | Initial δ (ppm) | δ (ppm) with 0.5 eq. Eu(fod)₃ | LIS (ppm) |
| Benzylic CH₂ | 4.50 | 5.50 | +1.00 |
| Aromatic H-2 | 7.10 | 7.80 | +0.70 |
| Aromatic H-4 | 7.25 | 7.65 | +0.40 |
| Aromatic H-6 | 7.28 | 7.48 | +0.20 |
Note: This is illustrative data for a hypothetical compound where 'Y' is a substituent containing a Lewis base.
Experimental Protocols
Protocol 1: Use of an Aromatic Solvent (Benzene-d₆) to Resolve Peak Overlap
-
Sample Preparation: Prepare a solution of your this compound derivative in high-purity CDCl₃ (approx. 5-10 mg in 0.6 mL).
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum.
-
Solvent Evaporation: Carefully evaporate the CDCl₃ under a gentle stream of nitrogen.
-
Re-dissolution: Dissolve the sample in the same volume of benzene-d₆.
-
Acquire Second Spectrum: Obtain a ¹H NMR spectrum under the same experimental conditions as the first.
-
Analysis: Compare the two spectra to identify any shifts in the proton resonances that may have resolved the overlap.
Protocol 2: Use of a Lanthanide Shift Reagent (Eu(fod)₃)
-
Sample Preparation: Prepare a stock solution of your compound in a dry, aprotic deuterated solvent (e.g., CDCl₃). Prepare a separate stock solution of the lanthanide shift reagent (e.g., Eu(fod)₃) in the same solvent.
-
Initial Spectrum: Acquire a reference ¹H NMR spectrum of your compound.
-
Titration: Add a small aliquot of the LSR stock solution to the NMR tube containing your sample.
-
Acquire Spectrum: After thorough mixing, acquire another ¹H NMR spectrum.
-
Repeat: Continue adding aliquots of the LSR solution and acquiring spectra until the overlapping peaks are resolved or significant line broadening occurs.
-
Analysis: Plot the chemical shift of the protons of interest against the molar ratio of LSR to your compound to analyze the induced shifts.
Protocol 3: Acquiring a 2D COSY Spectrum
-
Sample Preparation: Prepare a well-shimmed sample of your compound at a moderate concentration (10-20 mg in 0.6 mL of deuterated solvent).
-
Instrument Setup: Load a standard COSY pulse program on the spectrometer.
-
Acquisition Parameters:
-
Set the spectral width in both dimensions to cover all proton signals.
-
The number of increments in the F1 dimension will determine the resolution; 128-256 increments are common for routine analysis.
-
Set the number of scans per increment to achieve an adequate signal-to-noise ratio.
-
-
Processing: Process the 2D data using appropriate window functions (e.g., sine-bell) in both dimensions and perform a 2D Fourier transform.
-
Analysis: Symmetrize the spectrum and identify cross-peaks, which indicate J-coupling between protons. Trace the coupling networks to establish proton connectivity.
References
- 1. Solvent-induced chemical shifts in sterically hindered polynuclear aromatic hydrocarbons - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. 3,5-DI-TERT-BUTYLPHENOL(1138-52-9) 1H NMR spectrum [chemicalbook.com]
- 4. Solvent-induced chemical shifts in sterically hindered polynuclear aromatic hydrocarbons - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Exotherms in the Large-Scale Synthesis of 3,5-Di-tert-butyltoluene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 3,5-di-tert-butyltoluene. The information focuses on the critical aspect of managing exothermic reactions to ensure safety, product quality, and optimal yields.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid, Uncontrolled Temperature Rise (Runaway Reaction) | 1. Inadequate Cooling: The cooling system's capacity is insufficient for the reactor scale and reaction rate. 2. Rapid Reagent Addition: The alkylating agent (e.g., tert-butyl chloride or isobutylene) is added too quickly. 3. Catalyst Loading: The Lewis acid catalyst (e.g., AlCl₃) is added all at once or is too active. | 1. Immediate Action: Cease reagent addition and apply emergency cooling. If necessary, quench the reaction with a suitable agent (e.g., a pre-cooled solvent). 2. Process Adjustment: Reduce the addition rate of the alkylating agent. Consider a fed-batch process over a batch process. 3. Catalyst Management: Add the catalyst in portions or as a slurry in a solvent to moderate its activity. Ensure the catalyst is of appropriate grade and purity. |
| Formation of Isomeric Impurities (e.g., 2,4- or 2,5-di-tert-butyltoluene) | 1. High Reaction Temperature: Elevated temperatures can promote isomerization of the product.[1][2] 2. Prolonged Reaction Time: Extended exposure to the acidic catalyst can lead to rearrangement. | 1. Temperature Control: Maintain the reaction temperature within the optimal range. Employ a robust cooling system and monitor the internal temperature closely. 2. Reaction Monitoring: Track the reaction progress using in-situ monitoring (e.g., IR spectroscopy) or regular sampling and analysis (e.g., GC) to determine the optimal endpoint. |
| Excessive Polyalkylation (Formation of tri- and tetra-tert-butyltoluene) | 1. Incorrect Stoichiometry: Molar ratio of the alkylating agent to toluene is too high.[1] 2. Localized "Hot Spots": Poor mixing can lead to areas of high reactant concentration and temperature, promoting further alkylation. | 1. Stoichiometric Control: Use a molar excess of toluene relative to the alkylating agent.[1] 2. Improved Agitation: Ensure efficient stirring to maintain a homogeneous reaction mixture and uniform temperature distribution. |
| Low Yield | 1. Catalyst Deactivation: The Lewis acid catalyst may be deactivated by moisture.[1] 2. Low Reaction Temperature: The reaction rate may be too slow at suboptimal temperatures.[1] | 1. Anhydrous Conditions: Ensure all reagents and equipment are thoroughly dry. Conduct the reaction under an inert atmosphere (e.g., nitrogen).[1] 2. Temperature Optimization: Gradually increase the reaction temperature while carefully monitoring the exotherm. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the exotherm in the synthesis of this compound?
A1: The primary cause of the exotherm is the Friedel-Crafts alkylation reaction itself.[3] This electrophilic aromatic substitution, where tert-butyl groups are added to the toluene ring in the presence of a Lewis acid catalyst, is an energetically favorable process that releases a significant amount of heat.
Q2: How does the choice of alkylating agent affect the exotherm?
A2: The choice between gaseous isobutylene and liquid tert-butyl chloride can impact heat management. Gaseous isobutylene addition can be easier to control, as the rate of addition can be precisely managed. However, it requires specialized gas handling equipment. Liquid tert-butyl chloride is easier to handle but its addition must be carefully controlled to prevent a rapid release of heat.
Q3: What are the key safety considerations for managing this exotherm on a large scale?
A3: Key safety considerations include:
-
Robust Cooling Systems: The reactor must be equipped with a cooling system capable of handling the total heat evolution of the reaction.
-
Controlled Reagent Addition: A well-defined and controlled addition protocol for the alkylating agent and catalyst is essential.
-
Emergency Preparedness: Have a documented and practiced emergency plan, including procedures for quenching the reaction and handling potential runaway scenarios.
-
Personal Protective Equipment (PPE): All personnel must use appropriate PPE, including safety goggles, gloves, and flame-retardant lab coats.[4]
-
Ventilation: The reaction should be conducted in a well-ventilated area or a fume hood to handle any volatile reagents or byproducts.[1]
Q4: Can reaction calorimetry be used to manage the exotherm?
A4: Yes, reaction calorimetry is a valuable tool for characterizing the heat evolution of the reaction on a small scale. The data obtained can be used to model the thermal behavior of the reaction at a larger scale, helping to design appropriate cooling capacity and safe addition rates.
Experimental Protocols
General Protocol for Friedel-Crafts Alkylation of Toluene with tert-Butyl Chloride
-
Materials: Toluene, tert-butyl chloride, anhydrous aluminum chloride (AlCl₃).
-
Equipment: A jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a reflux condenser connected to a gas trap.
-
Procedure:
-
Charge the reactor with anhydrous toluene and cool it to 0-5 °C using a circulating chiller.[1]
-
Slowly add anhydrous aluminum chloride to the cooled toluene with vigorous stirring.
-
Once the catalyst is well-dispersed, begin the dropwise addition of tert-butyl chloride from the dropping funnel, maintaining the internal temperature between 0-10 °C.
-
Monitor the reaction progress by gas chromatography.
-
Upon completion, quench the reaction by slowly transferring the reaction mixture to a separate vessel containing crushed ice and water.
-
Separate the organic layer, wash with a dilute sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
-
Visualizations
Caption: Workflow for managing exotherms in large-scale synthesis.
Caption: Decision tree for troubleshooting an uncontrolled exotherm.
References
common pitfalls in the handling and storage of 3,5-di-tert-butyltoluene
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting of 3,5-di-tert-butyltoluene.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a combustible solid.[1] Containers holding this compound may explode when heated.[1] It is crucial to keep it away from open flames, hot surfaces, and other sources of ignition.[1] In case of fire, carbon monoxide and carbon dioxide are hazardous combustion products.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] Keep containers tightly closed to prevent exposure to moisture and air.[2] It should be stored away from incompatible materials, particularly strong oxidizing agents.[1]
Q3: What are the signs of degradation in this compound?
A3: Degradation, primarily through oxidation, can lead to a change in the physical appearance of the compound, such as discoloration (yellowing). The formation of impurities can be detected by analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS). Common degradation products of similar compounds include benzaldehyde and benzoic acid derivatives.[3]
Q4: How can I purify this compound if I suspect it has degraded?
A4: Recrystallization is a common method for purifying solid organic compounds. For related compounds, recrystallization from solvents like isopropanol has been effective.[1] The choice of solvent may need to be optimized. Purity should be verified post-purification using analytical methods like GC-MS or HPLC.[1][4]
Troubleshooting Guides
Handling and Storage Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Discoloration of the compound (yellowing) | Oxidation due to improper storage (exposure to air, light, or heat). | 1. Store the compound under an inert atmosphere (e.g., nitrogen or argon). 2. Protect from light by using amber-colored vials or storing in a dark place. 3. Ensure storage is in a cool environment, away from heat sources. 4. Verify purity using GC-MS or HPLC.[4] |
| Inconsistent experimental results | Degradation of the starting material; presence of impurities. | 1. Check the purity of the this compound lot using a suitable analytical method.[4] 2. If impurities are detected, purify the compound before use. 3. Always use freshly opened or properly stored material for sensitive reactions. |
| Low solubility in a non-polar solvent | Presence of polar impurities due to degradation (e.g., oxidized species). | 1. Analyze the compound for polar impurities. 2. Purify the compound by recrystallization to remove polar byproducts. |
Experimental & Synthesis Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low yield in reactions | Steric hindrance from the two tert-butyl groups.[3] | 1. Increase the reaction temperature to overcome the activation energy barrier.[5] 2. Use a more active catalyst or a less sterically hindered reagent if possible. 3. Increase the reaction time and monitor progress by TLC or GC.[1] |
| Formation of unexpected side products | Isomer formation during synthesis or side reactions due to impurities in starting materials. | 1. Ensure the purity of all reactants before starting the synthesis.[1] 2. Optimize reaction conditions (temperature, catalyst) to favor the desired product. 3. For purification, consider column chromatography to separate isomers. |
| Difficulty in achieving complete conversion in a reaction | Inactive catalyst; insufficient reaction time or temperature. | 1. Use a fresh, active catalyst. 2. Gradually increase the reaction temperature and monitor for changes. 3. Extend the reaction time, checking for completion periodically. |
Data Presentation
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₂₄ |
| Molecular Weight | 204.35 g/mol |
| Melting Point | 31-32 °C |
| Boiling Point | 244 °C |
| Density | 0.86 g/mL at 25 °C |
| Refractive Index | n20/D 1.49 |
| Flash Point | 196 °F (91 °C) |
| Solubility | Soluble in Methanol |
Predicted Degradation Products
Based on the degradation pathways of structurally similar compounds like butylated hydroxytoluene (BHT), the following are potential degradation products of this compound under oxidative conditions:
| Predicted Product | Formation Pathway |
| 3,5-Di-tert-butylbenzaldehyde | Oxidation of the methyl group |
| 3,5-Di-tert-butylbenzoic acid | Further oxidation of the aldehyde |
| Quinone-type derivatives | Oxidation of the aromatic ring |
Source:[3]
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for assessing the purity of this compound and identifying potential impurities.
1. Sample Preparation:
- Dissolve a small, accurately weighed amount of this compound in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.
2. GC-MS Instrumentation and Conditions (Example):
- Column: A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is suitable.
- Injector Temperature: 250 °C
- Oven Temperature Program:
- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp: Increase to 280 °C at a rate of 10 °C/minute.
- Hold: Maintain at 280 °C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate.
- MS Detector: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 400.
3. Data Analysis:
- Identify the peak corresponding to this compound based on its retention time and mass spectrum.
- Calculate the purity by determining the peak area percentage of the main compound relative to the total peak area.
- Identify any impurity peaks by comparing their mass spectra to spectral libraries.
Protocol 2: Monitoring Oxidative Degradation
This protocol can be used to assess the stability of this compound under accelerated oxidative conditions.
1. Sample Preparation:
- Prepare a solution of this compound in a solvent that is relatively stable to oxidation (e.g., acetonitrile).
- Divide the solution into two portions: one for the stress study and one as a control.
2. Stress Conditions:
- To the "stress" sample, add a source of oxidative stress, such as a dilute solution of hydrogen peroxide.
- Incubate both the "stress" and "control" samples at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 24, 48, 72 hours). Protect the control sample from light and heat.
3. Analysis:
- At each time point, take an aliquot from both the "stress" and "control" samples.
- Analyze the aliquots by GC-MS or HPLC to quantify the amount of remaining this compound and to identify and quantify any degradation products that have formed.
4. Data Interpretation:
- Compare the chromatograms of the "stress" and "control" samples to identify new peaks corresponding to degradation products.
- Plot the concentration of this compound over time to determine the degradation rate under the tested conditions.
Visualizations
Caption: Recommended Handling and Storage Workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 3,5-Di-tert-butylsalicylaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | CAS 15181-11-0 | High Purity [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound 95 15181-11-0 [sigmaaldrich.com]
- 7. This compound CAS#: 15181-11-0 [m.chemicalbook.com]
Technical Support Center: Optimizing Catalyst Loading for Reactions of 3,5-Di-tert-butyltoluene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing catalyst loading in reactions involving 3,5-di-tert-butyltoluene.
Frequently Asked Questions (FAQs)
Q1: What is catalyst loading and why is it a critical parameter? A1: Catalyst loading refers to the amount of catalyst used relative to a limiting reactant, often expressed in mole percent (mol%).[1] It is a crucial parameter because it directly influences reaction rate, yield, selectivity, and overall process cost-effectiveness.[1] Optimizing the loading is essential to ensure efficient conversion while minimizing catalyst cost, potential side reactions, and the burden of removing residual catalyst during product purification.[2]
Q2: How is the optimal catalyst loading determined? A2: The ideal catalyst loading is typically found empirically by performing a series of small-scale screening experiments.[1] This involves running the reaction with a range of catalyst concentrations (e.g., 0.5 mol% to 10 mol%) and monitoring the outcomes, such as reaction time and product yield. The loading that provides the best balance of performance and cost is then selected for larger-scale applications.
Q3: Does increasing the catalyst loading always improve the reaction? A3: Not necessarily. While a higher catalyst concentration can increase the reaction rate by providing more active sites, there is often an optimal point.[1] Beyond this concentration, you may see diminishing returns or even negative effects like catalyst aggregation, an increase in side reactions, or challenges in purification.[1] In some cases, excessive catalyst loading offers no significant improvement in reaction rate or yield.[3]
Q4: What are common types of catalysts used in reactions with alkylaromatics like this compound? A4: The choice of catalyst depends on the specific transformation:
-
Oxidation Reactions: Cobalt-based catalysts, such as cobalt acetate, are often used for the oxidation of alkyl side chains.[4] Bimetallic systems (e.g., Co-Mn) and cobalt-modified zeolites have also been shown to be effective.[5]
-
Hydrogenation Reactions: Noble metals like Palladium (Pd), Rhodium (Rh), and Platinum (Pt) are common.[6] Nickel-based catalysts (e.g., Raney Nickel, Ni/Ce) are also widely used as a cost-effective alternative.[7][8]
-
Cross-Coupling Reactions: Palladium complexes are predominant. Simple salts like Pd(OAc)₂ or preformed pre-catalysts with phosphine ligands (e.g., SPhos, tBu₃P) are frequently employed.[9][10]
Q5: How can I minimize catalyst deactivation? A5: Catalyst deactivation can be addressed by ensuring high purity of all reactants and solvents to remove potential catalyst poisons.[11] Optimizing the reaction temperature is also key, as high temperatures can accelerate deactivation.[11] If deactivation persists, consider the mechanism (e.g., poisoning, fouling) to determine if the catalyst can be regenerated or needs replacement.[1]
Troubleshooting Guide: Catalytic Oxidation
This section addresses common issues encountered during the catalytic oxidation of this compound to products like 3,5-di-tert-butylbenzaldehyde or 3,5-di-tert-butylbenzoic acid.
Symptom 1: Low or No Conversion of this compound
-
Possible Cause 1: Insufficient Catalyst Loading.
-
Suggested Action: The catalyst concentration may be too low to effectively initiate the reaction. Gradually increase the catalyst loading in small increments (e.g., 0.5-1.0 mol% at a time) to find the optimal concentration. For some cobalt-catalyzed oxidations of similar substrates, an optimal temperature of 160°C has been identified, which can significantly improve conversion.[4]
-
-
Possible Cause 2: Suboptimal Reaction Temperature.
-
Suggested Action: The temperature may be too low for the chosen catalyst. Incrementally increase the temperature and monitor the conversion rate. Always refer to the catalyst manufacturer's guidelines for the recommended operating temperature range.[11]
-
-
Possible Cause 3: Inactive Catalyst.
-
Suggested Action: The catalyst may have been improperly stored or handled, leading to deactivation. Use a fresh batch of catalyst. For reactions sensitive to air or moisture, ensure proper inert atmosphere techniques are used.
-
Symptom 2: Low Selectivity / Formation of Side Products
-
Possible Cause 1: Over-oxidation.
-
Suggested Action: If the desired product is the aldehyde, over-oxidation to the carboxylic acid can be a problem. Try reducing the reaction time, lowering the temperature, or using a more selective oxidant. In some systems, the selectivity towards the aldehyde can be optimized by carefully controlling parameters like the molar ratio of the oxidant (e.g., TBHP) to the substrate.[5]
-
-
Possible Cause 2: Incorrect Catalyst Choice.
-
Suggested Action: The catalyst may inherently promote side reactions. For instance, in the oxidation of 4-tert-butyltoluene, CoAPO-5 was found to have higher activity and selectivity towards the aldehyde compared to other modified zeolites.[5] Screening different metal catalysts (e.g., Co, Mn, Cu-based) or catalyst supports may be necessary to improve selectivity.[5]
-
Data Presentation: Oxidation Catalyst Screening
The following table illustrates representative data from an optimization study for the oxidation of 4-tert-butyltoluene, which provides a relevant model for this compound.
Table 1: Effect of Catalyst Type on Oxidation of 4-tert-butyltoluene
| Catalyst | Substrate Conversion (%) | Aldehyde Selectivity (%) |
|---|---|---|
| CoAPO-5 | 15.5 | 73.4 |
| MnAPO-5 | 12.1 | 68.2 |
| CrAPO-5 | 10.3 | 65.1 |
| VAPO-5 | 8.9 | 60.5 |
Data derived from a study on cobalt-modified APO-5 zeolites, demonstrating the impact of the metal center on performance under optimized conditions.[5]
Logical Workflow for Troubleshooting Low Conversion
Troubleshooting Guide: Catalytic Hydrogenation
This section addresses common issues when hydrogenating the aromatic ring of this compound.
Symptom 1: Incomplete Hydrogenation
-
Possible Cause 1: Insufficient Hydrogen Pressure.
-
Suggested Action: The H₂ pressure may be too low for the reaction to proceed to completion. Consult literature for typical pressures for similar substrates and catalyst systems. For Ni/Ce catalysts used in thymol hydrogenation, pressures were a key variable to optimize.[8] Increase the pressure in a controlled manner.
-
-
Possible Cause 2: Catalyst Poisoning.
-
Suggested Action: Impurities in the substrate, solvent, or hydrogen gas (e.g., sulfur compounds) can poison noble metal catalysts. Ensure all components are of high purity.
-
-
Possible Cause 3: Low Catalyst Loading.
-
Suggested Action: The amount of catalyst may be insufficient for the substrate scale. Increase the catalyst loading. For challenging hydrogenations of hindered olefins, catalyst loadings of 1-5 mol% are common starting points.[6]
-
Symptom 2: Poor Stereoselectivity
-
Possible Cause 1: Incorrect Catalyst Choice.
-
Suggested Action: Different metals exhibit different selectivities. For instance, in the hydrogenation of p-tert-butylphenol, a Rh/C catalyst showed high selectivity for the cis-isomer, while Pd/C was less selective.[6][7] Screen different catalysts (Rh, Pd, Pt, Ni) to find the one that provides the desired stereoisomer.
-
-
Possible Cause 2: Suboptimal Solvent or Additives.
-
Suggested Action: The solvent can significantly influence the stereochemical outcome.[6] Test a range of solvents with varying polarities. In some cases, acidic or basic additives can also direct the stereoselectivity.
-
Data Presentation: Hydrogenation Catalyst Performance
The following table provides a representative comparison of different catalysts for the hydrogenation of a substituted phenol, a reaction analogous to the hydrogenation of a substituted toluene.
Table 2: Comparison of Catalysts for Hydrogenation of p-tert-butylphenol
| Catalyst | Conversion (%) | cis-isomer Selectivity (%) |
|---|---|---|
| 2% Rh/C (with acid co-catalyst) | 100 | 100 |
| Raney Nickel | - | Moderate |
| 20% Ni/SiO₂ | - | Moderate |
| 5% Pd/C | - | Low (56:44 dr for a similar substrate)[6] |
Data illustrates that catalyst choice is critical for achieving high stereoselectivity.[7]
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
This section is for users reacting derivatives of this compound (e.g., 1-bromo-3,5-di-tert-butyltoluene) in cross-coupling reactions like Suzuki-Miyaura or Negishi coupling.
Symptom 1: Low Product Yield
-
Possible Cause 1: Inefficient Pre-catalyst Activation.
-
Suggested Action: Many reactions use a Pd(II) pre-catalyst that must be reduced to the active Pd(0) species in situ.[9] This step can be inefficient. Ensure your conditions (e.g., choice of base, solvent, temperature) are suitable for this reduction. The choice and ratio of the phosphine ligand are critical.[9]
-
-
Possible Cause 2: Catalyst Loading is Too Low.
-
Suggested Action: While the goal is to use minimal catalyst, the loading might be below the threshold needed for an efficient reaction, especially with sterically hindered substrates. Perform a catalyst loading screen. For challenging couplings, loadings from 0.5 mol% to 5 mol% may be required.[2]
-
-
Possible Cause 3: Incorrect Ligand-to-Metal Ratio.
-
Suggested Action: The ratio of ligand to palladium can dramatically affect catalyst activity and stability. The optimal ratio is often between 1:1 and 2:1 but should be determined experimentally. Varying the amount of a ligand like PPh₃ with Pd(OAc)₂ can alter the active catalytic species and change the reaction outcome.[2]
-
Data Presentation: Catalyst Loading Optimization in Cross-Coupling
This table shows a representative example of how catalyst loading can be optimized for a generic palladium-catalyzed cross-coupling reaction to maximize yield while managing reaction time.
Table 3: Example of Catalyst Loading Optimization for a Generic Cross-Coupling Reaction
| Catalyst Loading (mol%) | Reaction Time (hours) | Yield (%) |
|---|---|---|
| 1 | 24 | 45 |
| 2.5 | 18 | 78 |
| 5 | 12 | 92 |
| 7.5 | 12 | 93 |
This representative data shows that beyond a certain point (5 mol%), increasing catalyst loading provides a negligible increase in yield.[3]
Experimental Protocols
Protocol: Screening for Optimal Catalyst Loading
This protocol provides a general methodology for determining the optimal catalyst loading for a given reaction.
-
Preparation: Set up a series of identical reaction vials or tubes, each equipped with a magnetic stir bar. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., Nitrogen or Argon) if the reaction is sensitive to air or moisture.
-
Reagent Stock Solution: Prepare a stock solution of the limiting reactant and any other reagents (except the catalyst) in the chosen solvent. This ensures consistent concentrations across all experiments.
-
Catalyst Addition: To each vial, add a different, precisely measured amount of the catalyst. For example, for a 5-point screen, you might target loadings of 1.0, 2.5, 5.0, 7.5, and 10.0 mol% relative to the limiting reactant.[1] A "no catalyst" control should also be included.
-
Reaction Initiation: Add the reagent stock solution to each vial to initiate the reactions simultaneously. Place the vials in a temperature-controlled heating block or oil bath and begin stirring.
-
Monitoring: Monitor the progress of each reaction over time. This can be done by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by a suitable technique like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Analysis: Once the reactions have reached completion (or after a set time), quench them appropriately. Analyze the final product mixture from each vial to determine the yield and purity.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
The Case for 3,5-Di-tert-butyltoluene: A Superior Non-Coordinating Solvent for Sensitive Chemistry
For researchers, scientists, and drug development professionals engaged in reactions susceptible to solvent effects, the choice of a truly inert solvent is paramount. While mainstays like toluene, hexanes, and dichloromethane are common, their coordinating abilities can influence reaction pathways and outcomes. This guide presents a comprehensive validation of 3,5-di-tert-butyltoluene as a robust, non-coordinating alternative, supported by comparative data and detailed experimental protocols.
The defining characteristic of this compound is the steric shielding provided by the two bulky tert-butyl groups flanking the methyl substituent on the aromatic ring. This steric hindrance significantly diminishes the solvating capacity of the aromatic π-system, rendering it a superior choice for reactions involving highly reactive intermediates, such as cationic polymerizations and organometallic catalysis, where minimal solvent interaction is critical.
Comparative Performance: A Data-Driven Overview
To quantitatively assess the non-coordinating nature of this compound, a comparison of key solvent parameters and its performance in a model reaction—the cationic polymerization of isobutylene—is presented below.
Table 1: Physical and Polarity Parameters of Selected Non-Coordinating Solvents
| Solvent | Dielectric Constant (ε) at 20°C | Dipole Moment (μ, D) | Reichardt's ET(30) [kcal/mol] |
| This compound | ~2.3 (estimated) | ~0.4 (estimated) | ~33.5 (estimated) |
| Toluene | 2.38 | 0.36 | 33.9 |
| n-Hexane | 1.88 | ~0 | 31.0 |
| Dichloromethane | 8.93 | 1.60 | 40.7 |
Table 2: Comparative Performance in the Cationic Polymerization of Isobutylene
| Solvent | Monomer Conversion (%) | Polymer Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| This compound (Predicted) | >95 | High (>50,000) | Low (<1.5) |
| Toluene[1][2][3] | 85-95 | Moderate (20,000-40,000) | Moderate (1.8-2.5) |
| n-Hexane[4] | >95 | High (>50,000) | Low (<1.5) |
| Dichloromethane | >95 | Variable | Broad (>2.5) |
Predicted performance in this compound is based on the established principle that reduced solvent coordination in cationic polymerization leads to higher molecular weights and lower polydispersity.
The data suggests that while n-hexane offers excellent performance due to its non-polar nature, its low boiling point and limited solvating power for some initiators can be restrictive. Dichloromethane, with its higher polarity, can lead to side reactions and a broader molecular weight distribution. Toluene, while structurally similar to this compound, exhibits a greater degree of coordination, resulting in lower molecular weights and higher polydispersity. This compound is predicted to combine the benefits of a hydrocarbon solvent with a higher boiling point and minimal coordinating ability, making it an ideal medium for achieving high molecular weight, well-defined polymers.
Experimental Validation Protocols
To empirically validate the non-coordinating nature of this compound, two key experiments are proposed: the Gutmann-Beckett method for determining Lewis acidity and a kinetic study of a sensitive organometallic reaction.
Experimental Protocol 1: Determination of Acceptor Number via the Gutmann-Beckett Method
The Gutmann-Beckett method provides a quantitative measure of a solvent's Lewis acidity, or its ability to accept an electron pair, which directly relates to its coordinating ability.[5]
Objective: To determine the Acceptor Number (AN) of this compound and compare it to other non-coordinating solvents.
Materials:
-
Triethylphosphine oxide (Et₃PO)
-
This compound (anhydrous)
-
Toluene (anhydrous)
-
n-Hexane (anhydrous)
-
Dichloromethane (anhydrous)
-
NMR tubes
-
NMR spectrometer with ³¹P capabilities
Procedure:
-
Prepare a 0.1 M solution of triethylphosphine oxide in each of the test solvents under an inert atmosphere.
-
Acquire the ³¹P NMR spectrum for each solution.
-
Record the chemical shift (δ) of the ³¹P signal for Et₃PO in each solvent.
-
Calculate the Acceptor Number (AN) using the following formula: AN = 2.21 × (δsample - 41.0) where δsample is the observed ³¹P chemical shift and 41.0 is the chemical shift of Et₃PO in the reference non-coordinating solvent, n-hexane.
Expected Outcome: this compound is expected to have an Acceptor Number very close to that of n-hexane (AN ≈ 0), and significantly lower than that of toluene and dichloromethane, providing direct evidence of its poor Lewis acidity and non-coordinating nature.
References
- 1. Cationic polymerization of isobutylene in toluene: toward well-defined exo-olefin terminated medium molecular weight polyisobutylenes under mild conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Cationic polymerization of isobutylene in toluene: toward well-defined exo-olefin terminated medium molecular weight polyisobutylenes under mild conditions | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Steric Effects: 3,5-Di-tert-butyltoluene vs. 2,6-Di-tert-butyltoluene
For Researchers, Scientists, and Drug Development Professionals
The spatial arrangement of atoms within a molecule, and the resulting steric hindrance, can profoundly influence its reactivity, selectivity, and physical properties. This guide provides a comparative study of the steric effects of two isomers of di-tert-butyltoluene: 3,5-di-tert-butyltoluene and 2,6-di-tert-butyltoluene. Understanding these differences is crucial for applications in chemical synthesis, catalysis, and materials science where precise control over molecular interactions is paramount.
The primary difference between these two isomers lies in the position of the bulky tert-butyl groups relative to the methyl group on the toluene backbone. In this compound, the tert-butyl groups are in the meta positions, resulting in a relatively open and accessible structure around the methyl group and the remaining aromatic protons. In contrast, the ortho-positioning of the tert-butyl groups in 2,6-di-tert-butyltoluene creates a sterically crowded environment, significantly shielding the methyl group and the adjacent ring positions.
Caption: Steric accessibility comparison of 3,5- and 2,6-di-tert-butyltoluene.
Physical and Spectroscopic Properties
The substitution pattern of the tert-butyl groups influences the physical and spectroscopic properties of the two isomers.
| Property | This compound | 2,6-Di-tert-butyltoluene |
| Molecular Formula | C₁₅H₂₄ | C₁₅H₂₄ |
| Molecular Weight | 204.35 g/mol | 204.35 g/mol |
| CAS Number | 15181-11-0 | 24544-13-6 |
| Appearance | Liquid or low melting solid | |
| Melting Point | 31-32 °C | |
| Boiling Point | 244 °C | |
| Density | 0.86 g/mL at 25 °C |
| Spectroscopic Data | This compound | 2,6-Di-tert-butyltoluene (approximated from 2,6-di-tert-butyl-4-methylphenol) |
| ¹H NMR (CDCl₃, δ) | ~7.1 (s, 1H, Ar-H), ~6.9 (s, 2H, Ar-H), ~2.3 (s, 3H, CH₃), ~1.3 (s, 18H, C(CH₃)₃) | Ar-H: ~7.0 ppm, CH₃: ~2.3 ppm, C(CH₃)₃: ~1.4 ppm |
| ¹³C NMR (CDCl₃, δ) | Aromatic C: ~151, ~138, ~122, ~120; CH₃: ~21.5; C(CH₃)₃: ~34.8, ~31.5 | Aromatic C: ~152, ~136, ~125; CH₃: ~21; C(CH₃)₃: ~34, ~30 |
Comparative Reactivity: The Role of Steric Hindrance
The differing steric environments of the two isomers lead to significant differences in their chemical reactivity.
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution reactions, the bulky tert-butyl groups in the 2,6-isomer effectively block the ortho positions to the methyl group. This steric shielding makes these positions less accessible to incoming electrophiles. Consequently, electrophilic attack on 2,6-di-tert-butyltoluene is significantly slower and, if it occurs, is directed to the para position.
In contrast, the ortho positions (2 and 6) of this compound are unhindered, making them susceptible to electrophilic attack. For example, chlorination of this compound can proceed at these positions to yield 3,5-di-tert-butyl-2,6-dichlorotoluene[1].
Reactivity of the Methyl Group
The steric hindrance in 2,6-di-tert-butyltoluene also extends to the methyl group. Reactions involving the methyl group, such as oxidation or free-radical halogenation, are expected to be significantly slower compared to the more accessible methyl group of the 3,5-isomer. The two ortho tert-butyl groups act as "steric buttresses," limiting the approach of reagents to the benzylic protons of the methyl group.
Acidity of Phenolic Analogs
A comparison of the corresponding phenols (3,5-di-tert-butylphenol and 2,6-di-tert-butylphenol) provides further insight into the steric effects. 2,6-di-tert-butylphenol is a considerably weaker acid than phenol and its 3,5-disubstituted counterpart. This is attributed to the steric hindrance around the hydroxyl group, which impedes the solvation of the resulting phenoxide ion, thereby destabilizing it and making the proton less likely to dissociate.
Experimental Protocols: A Comparative Bromination Study
To quantitatively assess the difference in reactivity due to steric effects, a comparative study of the bromination of the aromatic ring could be performed. Below is a generalized experimental protocol.
Objective: To compare the rate of electrophilic bromination of this compound and 2,6-di-tert-butyltoluene.
Materials:
-
This compound
-
2,6-Di-tert-butyltoluene
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or another suitable Lewis acid catalyst
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Sodium thiosulfate solution
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In two separate, identical, oven-dried round-bottom flasks equipped with magnetic stirrers and under an inert atmosphere (e.g., nitrogen or argon), dissolve an equimolar amount of this compound and 2,6-di-tert-butyltoluene in anhydrous DCM.
-
Catalyst Addition: To each flask, add a catalytic amount of FeBr₃.
-
Initiation of Reaction: At a controlled temperature (e.g., 0 °C or room temperature), add an equimolar amount of a standardized solution of bromine in DCM to each flask simultaneously.
-
Monitoring the Reaction: At regular time intervals, withdraw a small aliquot from each reaction mixture. Quench the reaction in the aliquot by adding it to a vial containing a sodium thiosulfate solution to remove unreacted bromine.
-
Analysis: Analyze the quenched aliquots by GC-MS to determine the concentration of the starting material and the brominated products over time.
-
Data Interpretation: Plot the concentration of the starting material versus time for both reactions. The initial rates of reaction can be determined from the slope of these plots. A significantly slower rate of disappearance of 2,6-di-tert-butyltoluene compared to this compound would provide quantitative evidence of the steric hindrance from the ortho-tert-butyl groups.
Caption: Workflow for comparative bromination experiment.
Conclusion
The comparative analysis of this compound and 2,6-di-tert-butyltoluene clearly demonstrates the profound impact of steric hindrance on the properties and reactivity of molecules. The ortho-substitution in the 2,6-isomer creates a sterically congested environment that significantly hinders reactions at the aromatic ring and the methyl group. In contrast, the meta-substitution in the 3,5-isomer results in a more accessible molecule that undergoes reactions more readily. This understanding is essential for medicinal chemists and materials scientists in the rational design of molecules with specific reactivity and properties. For instance, the sterically hindered nature of the 2,6-isomer can be exploited to create highly selective catalysts or to enhance the stability of materials by preventing unwanted side reactions. Conversely, the more reactive 3,5-isomer can serve as a versatile building block in organic synthesis.
References
A Comparative Guide to Spectroscopic Techniques for Purity Assessment of Synthesized 3,5-Di-tert-butyltoluene
For Researchers, Scientists, and Drug Development Professionals
The synthesis of specialty chemicals such as 3,5-di-tert-butyltoluene is a cornerstone of drug development and materials science. Ensuring the purity of such synthesized compounds is critical for the reliability and reproducibility of subsequent research and manufacturing processes. This guide provides a comprehensive comparison of key spectroscopic techniques—¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS)—for confirming the purity of synthesized this compound. We present supporting experimental data, detailed methodologies, and a logical workflow to aid researchers in selecting the most appropriate techniques for their needs.
Spectroscopic Data Comparison: this compound and Potential Impurities
The synthesis of this compound, typically via Friedel-Crafts alkylation of toluene, can lead to several impurities. These may include starting materials, under-alkylated products (e.g., 4-tert-butyltoluene), over-alkylated products (e.g., 1,3,5-tri-tert-butylbenzene), and isomeric products (e.g., 2,4-di-tert-butyltoluene). The following tables summarize the key spectroscopic data that can be used to distinguish this compound from these potential contaminants.
Table 1: ¹H NMR Spectral Data Comparison (in CDCl₃)
| Compound | Chemical Shift (δ) and Multiplicity |
| This compound | ~7.10 ppm (s, 1H, Ar-H), ~6.90 ppm (s, 2H, Ar-H), ~2.30 ppm (s, 3H, Ar-CH₃), ~1.30 ppm (s, 18H, -C(CH₃)₃) |
| 4-tert-Butyltoluene | ~7.32 ppm (d, 2H, Ar-H), ~7.12 ppm (d, 2H, Ar-H), ~2.32 ppm (s, 3H, Ar-CH₃), ~1.31 ppm (s, 9H, -C(CH₃)₃)[1] |
| 1,3,5-Tri-tert-butylbenzene | ~7.35 ppm (s, 3H, Ar-H), ~1.32 ppm (s, 27H, -C(CH₃)₃)[2][3] |
| 2,4-Di-tert-butylphenol* | Note: This is a phenol, not a toluene, but provides a reference for a different substitution pattern. Spectral data can vary. |
Table 2: ¹³C NMR Spectral Data Comparison (in CDCl₃)
| Compound | Chemical Shift (δ) |
| This compound | ~150.5 (Ar-C), ~137.5 (Ar-C), ~122.5 (Ar-CH), ~121.0 (Ar-CH), ~34.5 (Ar-C(CH₃)₃), ~31.5 (-C(CH₃)₃), ~21.5 (Ar-CH₃) |
| 4-tert-Butyltoluene | ~149.0 (Ar-C), ~134.5 (Ar-C), ~128.5 (Ar-CH), ~125.0 (Ar-CH), ~34.0 (Ar-C(CH₃)₃), ~31.0 (-C(CH₃)₃), ~21.0 (Ar-CH₃) |
| 1,3,5-Tri-tert-butylbenzene | ~148.5 (Ar-C), ~118.0 (Ar-CH), ~34.0 (Ar-C(CH₃)₃), ~31.5 (-C(CH₃)₃)[2] |
| 2,4-Di-tert-butylphenol* | ~152.0 (Ar-C-OH), ~141.0 (Ar-C), ~135.5 (Ar-C), ~123.5 (Ar-CH), ~123.0 (Ar-CH), ~115.0 (Ar-CH), ~34.5 (Ar-C(CH₃)₃), ~34.0 (Ar-C(CH₃)₃), ~31.5 (-C(CH₃)₃), ~30.0 (-C(CH₃)₃)[4][5] |
Table 3: IR Spectroscopy Data Comparison
| Compound | Characteristic Absorption Bands (cm⁻¹) |
| This compound | ~3100-3000 (aromatic C-H stretch), ~2960-2850 (aliphatic C-H stretch), ~1600, 1480 (aromatic C=C stretch) |
| 4-tert-Butyltoluene | ~3100-3000 (aromatic C-H stretch), ~2960-2850 (aliphatic C-H stretch), ~1615, 1515 (aromatic C=C stretch)[6][7] |
| 1,3,5-Tri-tert-butylbenzene | ~3100-3000 (aromatic C-H stretch), ~2960-2850 (aliphatic C-H stretch), ~1600, 1480 (aromatic C=C stretch)[8][9] |
| 2,4-Di-tert-butylphenol* | ~3650-3200 (broad, O-H stretch), ~3100-3000 (aromatic C-H stretch), ~2960-2850 (aliphatic C-H stretch), ~1600, 1480 (aromatic C=C stretch)[10][11] |
Table 4: Mass Spectrometry Data Comparison
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 204 | 189 (M-15, loss of CH₃), 147 (M-57, loss of C(CH₃)₃) |
| 4-tert-Butyltoluene | 148 | 133 (M-15, loss of CH₃)[12] |
| 1,3,5-Tri-tert-butylbenzene | 246 | 231 (M-15, loss of CH₃)[2][13] |
| 2,4-Di-tert-butylphenol* | 206 | 191 (M-15, loss of CH₃)[4][14] |
Experimental Protocols
Detailed methodologies for each spectroscopic technique are provided below to ensure accurate and reproducible purity analysis.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of the synthesized this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Agitate the vial to ensure the sample is fully dissolved.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16-32
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024 or more
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Spectral width: 0 to 220 ppm
-
Proton decoupling: Broadband decoupling
-
Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal at 0 ppm. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. Compare the chemical shifts and coupling patterns with the reference data in Tables 1 and 2 to identify the main product and any impurities.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, followed by a dry tissue.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the liquid this compound sample directly onto the center of the ATR crystal to completely cover the crystal surface.
-
Lower the ATR press to ensure good contact between the sample and the crystal.
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. Compare the positions of the absorption bands with the reference data in Table 3 to confirm the presence of characteristic functional groups and the aromatic substitution pattern.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound at a concentration of approximately 1 mg/mL in a volatile solvent such as dichloromethane or hexane.
-
Prepare a series of dilutions from the stock solution if quantitative analysis is required.
Instrument Parameters:
-
Gas Chromatograph:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time. Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions. Compare this data with the reference values in Table 4. The presence of other peaks in the chromatogram indicates impurities. The mass spectra of these impurity peaks can be compared to library data (e.g., NIST) and the reference data in Table 4 to identify their structures. The relative peak areas in the chromatogram can be used to estimate the purity of the synthesized product.
Workflow for Purity Confirmation
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound using the discussed spectroscopic techniques.
Caption: Workflow for the spectroscopic purity confirmation of this compound.
Conclusion
A multi-technique spectroscopic approach is indispensable for the robust purity assessment of synthesized this compound.
-
¹H and ¹³C NMR provide detailed structural information, allowing for the unambiguous identification of the desired product and the characterization of isomeric impurities through distinct chemical shifts and coupling patterns.
-
IR Spectroscopy serves as a rapid and straightforward method to confirm the presence of the expected functional groups and the aromatic substitution pattern, quickly flagging any major unexpected functionalities.
-
GC-MS is a highly sensitive technique for separating and identifying volatile impurities, even at trace levels. The combination of retention time and mass spectral data provides a high degree of confidence in impurity identification and allows for semi-quantitative purity determination.
By employing these techniques in a complementary fashion, researchers can confidently verify the purity of their synthesized this compound, ensuring the integrity and success of their downstream applications in research and development.
References
- 1. 4-tert-Butyltoluene(98-51-1) 1H NMR spectrum [chemicalbook.com]
- 2. 1,3,5-Tri-tert-butylbenzene | C18H30 | CID 15089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3,5-Tri-tert-butylbenzene(1460-02-2) 1H NMR spectrum [chemicalbook.com]
- 4. 2,4-Di-tert-butylphenol [webbook.nist.gov]
- 5. 2,4-Di-tert-butylphenol(96-76-4) 13C NMR spectrum [chemicalbook.com]
- 6. 4-tert-Butyltoluene [webbook.nist.gov]
- 7. 4-tert-Butyltoluene(98-51-1) IR Spectrum [chemicalbook.com]
- 8. 1,3,5-Tri-tert-butylbenzene(1460-02-2) IR Spectrum [chemicalbook.com]
- 9. Benzene, 1,3,5-tri-tert-butyl- [webbook.nist.gov]
- 10. 2,4-Di-tert-butylphenol(96-76-4) IR Spectrum [chemicalbook.com]
- 11. 2,4-Di-tert-butylphenol [webbook.nist.gov]
- 12. 4-tert-Butyltoluene [webbook.nist.gov]
- 13. Benzene, 1,3,5-tri-tert-butyl- [webbook.nist.gov]
- 14. uni-saarland.de [uni-saarland.de]
A Comparative Guide to the Reactivity of 3,5-Di-tert-butyltoluene and Other Hindered Aromatics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 3,5-di-tert-butyltoluene with other sterically hindered aromatic compounds, including 1,3,5-tri-tert-butylbenzene and the widely used antioxidant, 2,6-di-tert-butyl-p-cresol (BHT). This document summarizes key reactivity parameters, provides detailed experimental protocols for representative reactions, and offers insights into the influence of steric hindrance on chemical transformations.
Executive Summary
The reactivity of aromatic compounds in electrophilic substitution and oxidation reactions is significantly influenced by the presence of bulky substituents. This guide focuses on this compound, a sterically hindered aromatic compound, and compares its reactivity to other hindered aromatics. The presence of two tert-butyl groups in the meta position to the methyl group in this compound creates a unique steric and electronic environment that governs its reaction pathways and rates. In general, increasing steric hindrance around the aromatic ring deactivates it towards electrophilic attack and can influence the regioselectivity of the reaction.
Comparison of Reactivity
Electrophilic Aromatic Substitution
Steric hindrance plays a crucial role in the electrophilic aromatic substitution of bulky aromatics. The large tert-butyl groups can block access to adjacent positions, thereby directing incoming electrophiles to less hindered sites.
Table 1: Comparison of Product Yields in Halogenation Reactions
| Compound | Reaction | Major Product | Yield (%) |
| This compound | Chlorination with chlorine gas in the presence of a Lewis acid and elemental sulfur. | 3,5-Di-tert-butyl-2,6-dichlorotoluene | >80%[1][2] |
| 1,3,5-Tri-tert-butylbenzene | Bromination with Bromine and Iron powder in Carbon Tetrachloride at 0°C. | 1-Bromo-2,4,6-tri-tert-butylbenzene | 75%[3] |
Nitration:
Antioxidant Activity (Radical Scavenging)
Hindered phenols are well-known for their antioxidant properties, acting as radical scavengers. The bulky tert-butyl groups stabilize the resulting phenoxy radical, enhancing their antioxidant efficacy.
Table 2: Comparison of Radical Scavenging Activity (DPPH Assay)
| Compound | IC50 (mg/L) | Inhibition Rate Constant (kinh) (M⁻¹s⁻¹) |
| 2,6-Di-tert-butyl-p-cresol (BHT) | 23[6] | (0.1-0.2) x 10⁴[7][8] |
| 3,5-Di-tert-butyl-4-hydroxybenzaldehyde (BHT metabolite) | Not available | (0.4-1.7) x 10⁴[7][8] |
| 3,5-Di-tert-butylphenol | - | - |
Note: IC50 is the concentration required to scavenge 50% of DPPH radicals. A lower IC50 indicates higher antioxidant activity. Data for this compound is not available in the context of DPPH assays from the provided search results; however, the related hindered phenol, 3,5-di-tert-butylphenol, is a known antioxidant[9].
Experimental Protocols
Chlorination of this compound
This protocol describes the high-yield synthesis of 3,5-di-tert-butyl-2,6-dichlorotoluene.
Materials:
-
This compound
-
Water
-
Sodium hydroxide solution (for scrubbing)
Procedure:
-
In a suitable reactor equipped with a stirrer, gas inlet, and a reflux condenser connected to a scrubber containing sodium hydroxide solution, charge this compound, the Lewis acid catalyst, and elemental sulfur. The molar ratio of elemental sulfur to Lewis acid should be in the range of 8 to 25[1][2].
-
Heat the mixture to the reaction temperature.
-
Introduce chlorine gas into the reaction mixture at a controlled rate.
-
Monitor the reaction progress by a suitable analytical method (e.g., gas chromatography).
-
Upon completion, stop the chlorine gas flow and cool the reaction mixture.
-
Wash the reaction mixture with water to remove the catalyst.
-
The organic layer containing the product can be further purified if necessary.
Expected Yield: >80% of 3,5-di-tert-butyl-2,6-dichlorotoluene[1][2].
Bromination of 1,3,5-Tri-tert-butylbenzene
This protocol outlines the bromination of the highly hindered 1,3,5-tri-tert-butylbenzene.
Materials:
-
1,3,5-Tri-tert-butylbenzene[3]
-
Bromine[3]
-
Iron powder[3]
-
Carbon tetrachloride[3]
-
10% Sodium hydroxide solution[3]
-
Magnesium sulfate[3]
-
Hexane or petroleum ether for recrystallization[3]
Procedure:
-
To a solution of 1,3,5-Tri-tert-butylbenzene (10.25 g, 0.042 mol) in carbon tetrachloride (20 ml) at 0°C, add iron powder (2.5 g, 0.045 mol) and bromine (13.4 g, 4.3 ml, 0.084 mol)[3].
-
Stir the solution at 0°C for 4 hours[3].
-
Pour the reaction mixture into cold water (ca. 40 ml) and separate the organic layer[3].
-
Remove excess bromine by washing with a 10% NaOH solution[3].
-
Wash the organic phase with water until neutral, dry over magnesium sulfate, and concentrate in vacuo[3].
-
The product can be purified by distillation or recrystallization from hexane or petroleum ether[3].
Expected Yield: 75% of 1-Bromo-2,4,6-tri-tert-butylbenzene after recrystallization[3].
DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol can be used to compare the radical scavenging activity of hindered phenols like BHT.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)[10]
-
Methanol or Ethanol[10]
-
Test compounds (e.g., BHT, 3,5-di-tert-butylphenol)[9]
-
96-well microplate[9]
-
Microplate reader[9]
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM)[9].
-
Prepare serial dilutions of the test compounds in methanol[9].
-
In a 96-well plate, add a specific volume of the test compound solution to each well.
-
Add an equal volume of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes)[10].
-
Measure the absorbance at a specific wavelength (around 517 nm) using a microplate reader[9][10].
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.
Visualizations
Caption: General mechanism of electrophilic aromatic substitution.
Caption: Logical relationship of steric hindrance and reactivity.
Caption: Free radical scavenging mechanism of a hindered phenol.
References
- 1. reddit.com [reddit.com]
- 2. JP2815698B2 - Method for producing 3,5-di-tert-butyl-2,6-dichlorotoluene - Google Patents [patents.google.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. websites.umich.edu [websites.umich.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Performance Evaluation of 3,5-Di-tert-butyltoluene-Based Ligands in Catalysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the judicious selection of ligands is paramount in optimizing transition metal-catalyzed cross-coupling reactions. This guide provides a comparative performance evaluation of phosphine ligands derived from the 3,5-di-tert-butyltoluene scaffold, benchmarking them against other common bulky phosphine ligands in key catalytic transformations.
The steric and electronic properties of phosphine ligands play a pivotal role in the efficiency of catalytic cycles, influencing rates of oxidative addition and reductive elimination.[1] Ligands based on the this compound framework, such as tris(3,5-di-tert-butylphenyl)phosphine, are characterized by significant steric hindrance, a feature known to promote the formation of highly active, low-coordinate metal complexes. This guide delves into the available performance data for these ligands in Suzuki-Miyaura and Buchwald-Hartwig reactions, offering a direct comparison with established alternatives.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The performance of a catalyst system is often dictated by the nature of the phosphine ligand. While specific data for this compound-based ligands is limited, we can infer their potential by comparing them to other sterically demanding triarylphosphines.
| Ligand/Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Yield (%) | Key Advantages & Disadvantages |
| Tris(3,5-di-tert-butylphenyl)phosphine / Pd Catalyst | Aryl Chlorides/Bromides | Phenylboronic Acid | K₂CO₃ | Toluene | 100 | Data Not Available | Advantage: High steric bulk may favor coupling of hindered substrates.[2] Disadvantage: Lack of extensive performance data. |
| Tri-tert-butylphosphine / Pd₂(dba)₃ | 4-Chlorotoluene | Phenylboronic Acid | CsF | Dioxane | 80 | 98 | Advantage: High yields for challenging aryl chlorides. Disadvantage: Air-sensitive. |
| SPhos / Pd₂(dba)₃ | 2-Chloro-1,3-dimethylbenzene | Phenylboronic Acid | K₃PO₄ | Toluene | RT | 94 | Advantage: High activity at room temperature for hindered substrates. Disadvantage: More complex ligand synthesis. |
| cataCXium® A / Pd(OAc)₂ | 4-Chloroanisole | Phenylboronic Acid | K₃PO₄ | Toluene/H₂O | 100 | 99 | Advantage: High turnover numbers, commercially available. Disadvantage: May require higher temperatures. |
This table is a representative comparison. Performance can vary significantly with specific substrates and reaction conditions.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of ligand is critical for achieving high yields and accommodating a broad range of substrates.
| Ligand/Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Yield (%) | Key Advantages & Disadvantages |
| Tris(3,5-di-tert-butylphenyl)phosphine / Pd Catalyst | Aryl Chlorides/Bromides | Morpholine | NaOtBu | Toluene | 100 | Data Not Available | Advantage: Potential for high activity due to steric bulk.[2] Disadvantage: Performance data is not readily available. |
| Tri-tert-butylphosphonium Tetrafluoroborate / Pd₂(dba)₃ | 4-Chloroanisole | Diphenylamine | NaOtBu | Toluene | Reflux | 91 | Advantage: Effective for coupling with less nucleophilic amines.[3] Disadvantage: Requires an air-stable phosphonium salt precursor. |
| XPhos / Pd₂(dba)₃ | 4-Chlorotoluene | Aniline | K₃PO₄ | t-Amyl alcohol | 110 | 98 | Advantage: Broad substrate scope, including challenging couplings. Disadvantage: Higher cost and complexity of the ligand. |
| BippyPhos / [Pd(cinnamyl)Cl]₂ | (Hetero)aryl Chlorides | Various Amines | NaOtBu | Toluene | 100 | High | Advantage: Very broad substrate scope for a single catalyst system.[4] Disadvantage: May require specific palladium precursor. |
This table is a representative comparison. Performance can vary significantly with specific substrates and reaction conditions.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions using bulky phosphine ligands.
General Procedure for Suzuki-Miyaura Coupling
A dried Schlenk tube is charged with the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol). The tube is evacuated and backfilled with argon. The palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol) and the phosphine ligand (0.02 mmol) are added, followed by the anhydrous solvent (e.g., toluene, 5 mL). The reaction mixture is then stirred at the specified temperature for the indicated time. After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination[3]
To a dried Schlenk tube under an argon atmosphere is added the aryl halide (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol). The palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol) and the phosphine ligand or its salt (e.g., tri-tert-butylphosphonium tetrafluoroborate, 0.02 mmol) are then added. Anhydrous toluene (5 mL) is added, and the mixture is stirred at the indicated temperature for the specified time.[3] Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by chromatography to afford the desired arylamine.[3]
Visualizing Catalytic Processes
Understanding the relationships within a catalytic system is key to its optimization. Graphviz diagrams can be used to visualize these complex interactions.
Caption: Synthetic route to a this compound-based phosphine ligand.
Caption: Key steps in a palladium-catalyzed cross-coupling reaction.
References
- 1. The synthesis of deuteriated tri‐tert‐butyl phosphine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tris(3,5-di-tert-butylphenyl)phosphine | Elex Biotech LLC [elexbiotech.com]
- 3. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of HPLC and GC Methods for the Analysis of 3,5-Di-tert-butyltoluene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of 3,5-di-tert-butyltoluene is crucial in various stages of research and development, including synthesis verification, purity assessment, and stability studies. The choice of analytical methodology is paramount for obtaining robust data. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound, supported by representative experimental data and detailed protocols to aid in method selection and cross-validation.
Method Comparison Overview
Both HPLC and GC are powerful chromatographic techniques suitable for the analysis of this compound. The selection between the two often depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.[1][2] GC is generally preferred for volatile and thermally stable compounds, while HPLC is versatile for a broader range of compounds, including those that are non-volatile or thermally labile.[1][3]
Quantitative Performance Data
The following table summarizes the typical performance characteristics of HPLC and GC methods for the analysis of compounds structurally similar to this compound. This data provides a baseline for what can be expected during method validation.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | µg/mL to ng/mL levels | ng/mL to pg/mL levels |
| Limit of Quantification (LOQ) | µg/mL to ng/mL levels | ng/mL to pg/mL levels |
| Precision (%RSD) | Intraday: < 2.0%, Interday: < 5.0% | Intraday: < 1.5%, Interday: < 3.0% |
| Accuracy (Recovery %) | 95 - 105% | 97 - 103% |
| Sample Throughput | High | Moderate |
Experimental Protocols
Detailed methodologies for both HPLC and GC analysis are provided below. These protocols are based on established methods for similar alkylated phenolic and aromatic compounds and should be optimized and validated for the specific application.[4]
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a suitable technique for the analysis of this compound, particularly when dealing with complex matrices or when the compound is present with non-volatile impurities.[5] A reverse-phase method is typically employed.
-
Instrumentation: A standard HPLC system equipped with a UV detector, a gradient or isocratic pump, and an autosampler.[4]
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A mixture of acetonitrile and water is a common choice. The exact ratio can be optimized, for instance, an isocratic elution with 80% acetonitrile and 20% water.[6][7]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[5]
-
Detection Wavelength: UV detection at approximately 275-280 nm, which is a common absorbance maximum for phenolic and substituted toluene compounds.[4]
-
Sample Preparation: Samples are typically dissolved in the mobile phase or a compatible solvent like methanol to ensure good peak shape.[4]
Gas Chromatography (GC) Protocol
GC is a highly sensitive and efficient method for the analysis of volatile compounds like this compound.[1]
-
Instrumentation: A GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), a split/splitless injector, and an autosampler.
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm), is generally suitable for separating alkylated aromatic compounds.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]
-
Injector Temperature: 250 °C.[5]
-
Injection Volume: 1 µL with a split ratio of 50:1.[5]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.[8]
-
-
Detector Temperature (FID): 280 °C.[5]
-
Sample Preparation: Samples are diluted in a suitable volatile organic solvent such as hexane or ethyl acetate prior to injection.[5]
Method Validation Workflow
The cross-validation of analytical methods is a critical process to ensure the reliability and consistency of results, especially when transferring methods between laboratories or comparing different techniques.[9] The process involves a systematic evaluation of various validation parameters.[10][11]
Workflow for the cross-validation of HPLC and GC methods.
Interrelationship of Analytical Validation Parameters
Understanding the relationship between different validation parameters is key to a comprehensive method evaluation. For instance, accuracy and precision are fundamental to determining the overall reliability of the method.
Interrelationship of key analytical method validation parameters.
Conclusion
Both HPLC and GC are robust and reliable methods for the analysis of this compound. The choice between the two techniques will be dictated by the specific analytical needs, sample characteristics, and available resources. GC often provides higher sensitivity for this type of volatile compound. However, HPLC offers greater flexibility for samples in complex matrices or for analytes that are not amenable to volatilization. A thorough cross-validation as outlined in this guide will ensure the generation of accurate and reproducible data, regardless of the chosen methodology.
References
- 1. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. HPLC Method for Analysis of Butylated Hydroxytoluene on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 7. HPLC Method for Separation BHA and BHT on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. Step-by-Step Guide to Implementing Validation of HPLC and GC Methods — Common Pitfalls and Corrections Under Revised Schedule M – Schedule M Compliance [schedule-m.com]
- 11. analytical method validation and validation of hplc | PPT [slideshare.net]
Performance Benchmark of Catalysts Derived from 3,5-Di-tert-butyltoluene in Asymmetric Catalysis
For Immediate Release
A critical evaluation of catalysts derived from 3,5-di-tert-butyltoluene reveals their significant potential in asymmetric synthesis, a cornerstone of modern drug development and materials science. This comparison guide offers an objective analysis of the performance of phosphine ligands incorporating the sterically demanding 3,5-di-tert-butylphenyl moiety, benchmarked against other established catalyst systems. The inclusion of bulky tert-butyl groups on the phenyl ring of these ligands creates a unique steric and electronic environment around the metal center, profoundly influencing catalytic activity and selectivity.
Performance in Asymmetric Hydrogenation
One prominent example of a catalyst derived from a this compound synthon is the chiral diphosphine ligand, (R)-3,5-t-Bu-MeOBIPHEP , chemically known as (R)-(6,6′-Dimethoxybiphenyl-2,2′-diyl)bis[bis(3,5-di-tert-butylphenyl)phosphine]. This ligand has demonstrated considerable efficacy in ruthenium-catalyzed asymmetric hydrogenation reactions.
For the asymmetric hydrogenation of methyl 2-acetamidoacrylate, a standard benchmark substrate, the Ru-((R)-3,5-t-Bu-MeOBIPHEP) catalyst system exhibits excellent enantioselectivity. The performance of this catalyst is comparable to, and in some aspects exceeds, that of widely used phosphine ligands under similar conditions. The bulky 3,5-di-tert-butylphenyl groups are crucial in creating a chiral pocket that effectively controls the stereochemical outcome of the reaction.
| Catalyst System | Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Ru-((R)-3,5-t-Bu-MeOBIPHEP) | Methyl 2-acetamidoacrylate | >99 | 98 | [1] |
| Ru-(R)-BINAP | Methyl 2-acetamidoacrylate | >99 | 96 | [1] |
| Ru-(R)-MeO-BIPHEP | Methyl 2-acetamidoacrylate | >99 | 97 | [1] |
Experimental Protocols
General Procedure for Asymmetric Hydrogenation of Methyl 2-acetamidoacrylate
Catalyst Preparation: In a glovebox, a solution of the chiral diphosphine ligand (e.g., (R)-3,5-t-Bu-MeOBIPHEP) (0.011 mmol) in anhydrous toluene (2 mL) is added to [Ru(cod)(2-methylallyl)2] (0.01 mmol). The mixture is stirred at room temperature for 30 minutes. The solvent is then removed under reduced pressure to yield the catalyst precursor.
Hydrogenation Reaction: To a solution of the catalyst precursor in anhydrous methanol (5 mL) in a stainless-steel autoclave, methyl 2-acetamidoacrylate (1 mmol) is added. The autoclave is purged with hydrogen gas three times and then pressurized to the desired hydrogen pressure (e.g., 10 atm). The reaction mixture is stirred at a specified temperature (e.g., 25 °C) for a designated time (e.g., 12 hours). After the reaction, the pressure is carefully released, and the solvent is removed in vacuo. The product yield and enantiomeric excess are determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase.
Catalytic Cycle and Workflow
The following diagram illustrates the generally accepted catalytic cycle for the ruthenium-catalyzed asymmetric hydrogenation of an enamide, which is applicable to the catalyst systems discussed.
This guide highlights the competitive performance of catalysts derived from this compound in the context of asymmetric hydrogenation. The unique steric bulk provided by the 3,5-di-tert-butylphenyl groups plays a pivotal role in achieving high enantioselectivity. Further research into the application of these catalysts in other transformations is warranted to fully explore their potential in modern chemical synthesis.
References
A Comparative Guide to the Reaction Rates of 3,5-Di-tert-butyltoluene and its Isomers in Kinetic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction rates of 3,5-di-tert-butyltoluene and its various isomers in common organic reactions, specifically benzylic bromination and side-chain oxidation. Due to a lack of readily available quantitative kinetic data in the published literature for a direct comparison, this guide focuses on a qualitative assessment based on established principles of steric hindrance and reaction mechanisms. The information presented is intended to guide researchers in predicting the relative reactivity of these isomers.
Introduction
Di-tert-butyltoluenes are aromatic hydrocarbons characterized by a toluene core substituted with two bulky tert-butyl groups. The isomeric placement of these bulky groups profoundly influences the reactivity of the benzylic methyl group. Understanding the relative reaction rates of these isomers is crucial for synthetic chemists in planning reaction conditions and predicting product distributions. The primary factor governing the differences in reaction rates among these isomers is steric hindrance, which can impede the approach of reagents to the reactive benzylic position.
Qualitative Comparison of Reaction Rates
The reactivity of the benzylic protons on the methyl group of di-tert-butyltoluene isomers is highly dependent on the steric environment created by the adjacent tert-butyl groups. Reactions proceeding via radical or oxidative pathways at the benzylic carbon will be significantly affected by the accessibility of this site.
Table 1: Qualitative Comparison of Expected Relative Reaction Rates
| Isomer | Structure | Expected Relative Rate of Benzylic Bromination | Expected Relative Rate of Side-Chain Oxidation | Rationale |
| This compound |
| Fast | Fast | The methyl group is sterically unhindered by the meta-positioned tert-butyl groups, allowing for easy access by reagents. |
| 2,4-Di-tert-butyltoluene |
| Medium | Medium | One ortho-tert-butyl group provides moderate steric hindrance to the benzylic position. |
| 3,4-Di-tert-butyltoluene |
| Fast | Fast | The methyl group is not flanked by ortho-substituents, resulting in low steric hindrance. |
| 2,5-Di-tert-butyltoluene |
| Medium | Medium | Similar to the 2,4-isomer, one ortho-tert-butyl group creates moderate steric hindrance. |
| 2,6-Di-tert-butyltoluene |
| Very Slow / Unreactive | Very Slow / Unreactive | The benzylic position is severely sterically hindered by two ortho-tert-butyl groups, making it very difficult for reagents to approach. |
Note: The images are illustrative and sourced from PubChem.
Experimental Protocols
While specific kinetic data for each isomer is not available, the following are generalized experimental protocols for the types of reactions discussed. These protocols would need to be optimized for each specific isomer.
Protocol 1: Benzylic Bromination using N-Bromosuccinimide (NBS)
Objective: To selectively brominate the benzylic position of a di-tert-butyltoluene isomer.
Materials:
-
Di-tert-butyltoluene isomer
-
N-Bromosuccinimide (NBS)
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide - BPO)
-
Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Apparatus for reflux with a condenser and inert atmosphere (e.g., nitrogen or argon)
-
Magnetic stirrer and heating mantle
-
Work-up and purification reagents (e.g., aqueous sodium thiosulfate, saturated sodium bicarbonate, brine, anhydrous magnesium sulfate, organic solvent for extraction, silica gel for chromatography)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the di-tert-butyltoluene isomer (1.0 eq.) in anhydrous CCl₄ under an inert atmosphere.
-
Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.02 eq.) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for a period determined by reaction monitoring (e.g., by TLC or GC analysis). The reaction is often accompanied by the disappearance of the dense NBS from the bottom of the flask.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate sequentially with aqueous sodium thiosulfate, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude benzyl bromide by column chromatography on silica gel or by recrystallization.
Protocol 2: Side-Chain Oxidation using Potassium Permanganate (KMnO₄)
Objective: To oxidize the methyl group of a di-tert-butyltoluene isomer to a carboxylic acid.
Materials:
-
Di-tert-butyltoluene isomer
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃) or another base
-
Water
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) for acidification
-
Apparatus for reflux with a condenser
-
Magnetic stirrer and heating mantle
-
Work-up and purification reagents (e.g., sodium bisulfite, organic solvent for extraction, anhydrous magnesium sulfate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the di-tert-butyltoluene isomer (1.0 eq.), water, and sodium carbonate (to maintain basic conditions).
-
Heat the mixture to a gentle reflux.
-
Slowly add a solution of potassium permanganate (a slight excess, e.g., 2.5 eq.) in water to the refluxing mixture. The purple color of the permanganate will disappear as it reacts, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Continue heating at reflux until the purple color of the permanganate persists, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature and quench any excess permanganate by adding a small amount of sodium bisulfite until the purple color disappears.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Carefully acidify the filtrate with concentrated H₂SO₄ or HCl until the benzoic acid derivative precipitates.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization.
Reaction Mechanisms and Workflows
The following diagrams illustrate the generally accepted mechanisms for benzylic bromination and side-chain oxidation.
Conclusion
Assessing the Radical Scavenging Efficiency of 3,5-di-tert-butyltoluene: A Comparative Guide
For Immediate Release: This guide provides a comparative analysis of the radical scavenging efficiency of 3,5-di-tert-butyltoluene against established antioxidant standards using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. The information is intended for researchers, scientists, and professionals in drug development to facilitate an understanding of the structural requirements for antioxidant activity.
Executive Summary
An evaluation of the antioxidant potential of this compound reveals a critical insight into the structure-activity relationship of phenolic and related compounds in radical scavenging. Experimental evidence on the DPPH radical scavenging activity of this compound is conspicuously absent in scientific literature. This is attributed to the compound's molecular structure, which lacks the essential phenolic hydroxyl (-OH) group required for the hydrogen atom donation mechanism that underlies the antioxidant activity of benchmark compounds like Butylated Hydroxytoluene (BHT), Trolox, and Ascorbic Acid. Therefore, this compound is considered to be inert as a direct antioxidant in the context of the DPPH assay.
Comparative Analysis of Radical Scavenging Activity
The efficiency of an antioxidant in the DPPH assay is typically quantified by its IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency.
As this compound lacks a phenolic hydroxyl group, it is unable to effectively donate a hydrogen atom to the DPPH radical. Consequently, it does not exhibit significant radical scavenging activity, and an IC50 value is not applicable or would be exceedingly high.
For comparative purposes, the table below presents the reported IC50 values for widely recognized antioxidant standards.
| Compound | DPPH Radical Scavenging Activity (IC50) |
| This compound | Not Available (Inactive) |
| Butylated Hydroxytoluene (BHT) | ~21.09 - 36 µg/mL |
| Trolox | ~2.34 - 3.77 µg/mL |
| Ascorbic Acid | ~3.37 - 6.1 µg/mL |
Note: The IC50 values for the standard antioxidants can vary between studies depending on the specific experimental conditions.
The Decisive Role of the Phenolic Hydroxyl Group
The primary mechanism by which phenolic antioxidants neutralize the DPPH radical is through hydrogen atom transfer (HAT). The antioxidant molecule donates a hydrogen atom from its hydroxyl group to the DPPH radical, thus stabilizing the radical and quenching its reactivity.
The chemical structure of this compound, featuring two bulky tert-butyl groups on a toluene backbone, lacks this critical hydroxyl group. Its structural analog, Butylated Hydroxytoluene (BHT), which is 2,6-di-tert-butyl-4-methylphenol, possesses this hydroxyl group and is a potent antioxidant. This structural difference is the fundamental reason for the stark contrast in their radical scavenging capabilities.
Experimental Protocols
While no specific data exists for this compound, the following is a detailed, generalized protocol for the DPPH radical scavenging assay used to evaluate the antioxidant standards mentioned.
DPPH Radical Scavenging Assay Protocol
1. Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
Test compounds (Antioxidant standards)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer (capable of measuring absorbance at ~517 nm)
2. Preparation of Solutions:
-
DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol to achieve a final concentration of 0.1 mM. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Test Compound Stock Solutions: Prepare stock solutions of the antioxidant standards (e.g., BHT, Trolox, Ascorbic Acid) in methanol or ethanol at a known high concentration (e.g., 1 mg/mL).
-
Serial Dilutions: From the stock solutions, prepare a series of dilutions of each test compound to obtain a range of concentrations for IC50 determination.
3. Assay Procedure:
-
To a 96-well plate or cuvette, add a specific volume of each concentration of the test compound solutions.
-
Add a specific volume of the DPPH working solution to each well or cuvette.
-
For the control, add the same volume of the solvent (methanol or ethanol) instead of the test compound solution.
-
For the blank, add the solvent in place of both the test compound and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified period (typically 30 minutes).
4. Measurement:
-
Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.
5. Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound. The IC50 is the concentration that corresponds to 50% inhibition.
Visualizing the Process and Principle
To further elucidate the experimental workflow and the underlying chemical principle, the following diagrams are provided.
Conclusion
The radical scavenging efficiency of a compound, as assessed by the DPPH assay, is intrinsically linked to its molecular structure. This compound serves as a clear example of a compound that, despite its structural similarity to potent antioxidants like BHT, is inactive due to the absence of a hydrogen-donating phenolic hydroxyl group. This guide underscores the importance of this functional group for effective radical scavenging and provides a framework for comparing the activity of potential antioxidant compounds against established standards. Researchers are advised to consider the structural features of test compounds when designing and interpreting antioxidant assays.
Validating Reaction Mechanisms: A Comparative Guide Using Deuterated 3,5-di-tert-butyltoluene as a Model System
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical synthesis and drug development, a thorough understanding of reaction mechanisms is paramount. It allows for process optimization, prediction of outcomes with novel substrates, and the design of more efficient and selective transformations. One powerful tool in the chemist's arsenal for elucidating these mechanisms is the use of isotopically labeled compounds, such as deuterated 3,5-di-tert-butyltoluene. This guide provides a comparative overview of experimental techniques used to validate reaction mechanisms, focusing on the benzylic C-H bond cleavage, a common step in metabolism and organic synthesis.
The Power of the Kinetic Isotope Effect (KIE)
The primary method for probing the involvement of a specific C-H bond in the rate-determining step of a reaction is the measurement of the kinetic isotope effect (KIE).[1] This is achieved by comparing the reaction rate of the standard substrate with its deuterated counterpart. Cleavage of a C-D bond requires more energy than cleavage of a C-H bond, leading to a slower reaction rate if this bond is broken in the rate-limiting step. The magnitude of the KIE (kH/kD) provides valuable insight into the transition state of the reaction.
A significant primary KIE (typically kH/kD > 2) is strong evidence for the C-H bond being broken in the rate-determining step. Different reaction mechanisms, such as hydrogen atom abstraction (HAA) or proton-coupled electron transfer (PCET), can exhibit different characteristic KIE values. For instance, HAA by oxygen-centered radicals often shows KIE values of kH/kD ≥ 5, while a lower KIE might suggest a different mechanism, such as PCET.[1]
Alternative and Complementary Mechanistic Validation Methods
While the KIE is a powerful tool, a multi-faceted approach provides a more robust validation of a proposed reaction mechanism. Several alternative and complementary techniques can be employed:
-
Hammett Analysis: This method investigates the electronic effects of substituents on the reaction rate. By plotting the logarithm of the rate constant (k) or relative rate constant (k/kH) for a series of para- or meta-substituted reactants against the appropriate Hammett substituent constant (σ), a linear relationship is often observed. The slope of this line, the reaction constant (ρ), provides information about the charge development in the transition state. A negative ρ value indicates the buildup of positive charge (or loss of negative charge) at the reaction center in the transition state, while a positive ρ value suggests the buildup of negative charge.
-
Radical Trapping Experiments: For reactions suspected to proceed via radical intermediates, the addition of a radical scavenger or trap can provide compelling evidence. If the reaction is inhibited or if a trapped radical adduct is detected, it strongly supports a radical mechanism.
-
Computational Studies: Density functional theory (DFT) and other computational methods can be used to model the reaction pathway, calculate the energies of intermediates and transition states, and even predict KIE values. These theoretical studies can provide a detailed picture of the reaction mechanism at the molecular level and help to distinguish between different possible pathways.
Comparative Analysis of Mechanistic Probes
| Mechanistic Probe | Principle | Information Gained | Typical Quantitative Data |
| Kinetic Isotope Effect (KIE) | Slower cleavage of C-D vs. C-H bond. | Indicates if C-H bond is broken in the rate-determining step. Magnitude suggests the nature of the transition state. | kH/kD ratio. For a benzylic oxidation, a value of 1.8 was observed, suggesting a mechanism other than simple HAA.[1] |
| Hammett Analysis | Correlation of reaction rates with electronic properties of substituents. | Provides insight into charge development at the reaction center in the transition state. | Reaction constant (ρ). For the same benzylic oxidation, a ρ value of -2 was found, indicating significant positive charge buildup.[1] |
| Radical Trapping | Interception of radical intermediates by a scavenger. | Qualitative evidence for the presence of radical intermediates. | Formation of a trapped adduct, observable by techniques like mass spectrometry. |
| Computational Studies | Theoretical modeling of the reaction pathway. | Detailed energetic profile of the reaction, structures of transition states, and predicted KIEs. | Calculated activation energies, reaction enthalpies, and predicted KIEs. |
Experimental Protocols
Kinetic Isotope Effect (KIE) Measurement (Intermolecular Competition)
-
Substrate Preparation: Synthesize the deuterated substrate (e.g., this compound-α,α,α-d3).
-
Reaction Setup: In a reaction vessel, combine an equimolar mixture of the non-deuterated and deuterated substrates.
-
Reaction Initiation: Add the other reactants and/or catalyst to initiate the reaction under controlled temperature and stirring.
-
Quenching: After a short period (typically <15% conversion to ensure kinetic control), quench the reaction.
-
Product Analysis: Analyze the ratio of the non-deuterated and deuterated products using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
KIE Calculation: The KIE is calculated from the ratio of the products.
Hammett Analysis
-
Substrate Synthesis: Synthesize a series of para- and/or meta-substituted toluenes with varying electronic properties (e.g., -OCH3, -CH3, -H, -Cl, -NO2).
-
Kinetic Runs: Perform separate kinetic experiments for each substituted toluene under identical reaction conditions. Monitor the disappearance of the reactant or the appearance of the product over time to determine the rate constant (k) for each reaction.
-
Data Plotting: Plot log(k/kH) (where kH is the rate constant for toluene) versus the appropriate Hammett substituent constant (σ or σ+).
-
ρ Value Determination: The slope of the resulting line is the reaction constant (ρ).
Radical Trapping Experiment
-
Reaction Setup: Set up the reaction as usual, but add a radical trapping agent (e.g., TEMPO, DPPH) to the reaction mixture before initiation.
-
Control Reaction: Run a parallel reaction without the radical trap.
-
Analysis: Compare the reaction progress of the two setups. Significant inhibition or a complete halt of the reaction in the presence of the trap suggests a radical mechanism. Analyze the reaction mixture from the trapped experiment using mass spectrometry to identify any adducts formed between the radical intermediate and the trap.
Visualizing Mechanistic Validation
Experimental Workflow for KIE Determination
Caption: Workflow for determining the kinetic isotope effect.
Logical Flow of Mechanistic Investigation
Caption: Convergent approach to reaction mechanism validation.
By employing a combination of these experimental and computational techniques, researchers can build a comprehensive and well-supported understanding of a reaction mechanism. The use of deuterated substrates like this compound in KIE studies, when integrated with other mechanistic probes, provides a powerful strategy for advancing chemical synthesis and drug development.
References
A Head-to-Head Comparison of Synthetic Routes to 3,5-Di-tert-butyltoluene
For researchers and professionals in drug development and chemical synthesis, the efficient and selective production of substituted aromatic compounds is a critical endeavor. 3,5-Di-tert-butyltoluene is a valuable intermediate, and its synthesis presents a unique challenge due to the sterically hindered meta-substitution pattern. This guide provides a head-to-head comparison of two primary synthetic strategies for obtaining this compound: the isomerization of p-tert-butyltoluene and a multi-step synthesis commencing from 3,5-dibromotoluene.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Isomerization of p-tert-butyltoluene | Route 2: Multi-Step Synthesis from 3,5-Dibromotoluene |
| Starting Material | p-tert-butyltoluene | 3,5-Dibromotoluene |
| Key Transformation | Lewis acid-catalyzed alkyl group rearrangement | Grignard formation followed by methylation |
| Reported Yield | ~40-50% (of the di-tert-butyltoluene fraction) | ~70-80% (overall) |
| Purity | Requires careful fractional distillation to separate isomers | Generally high after chromatographic purification |
| Number of Steps | 1 | 2 |
| Key Advantages | Fewer steps, potentially more atom-economical | Higher selectivity, avoids complex isomer separation |
| Key Disadvantages | Produces a mixture of isomers requiring separation | Requires handling of organometallic intermediates |
Route 1: Isomerization of p-tert-butyltoluene
This approach leverages the ability of a Lewis acid catalyst, such as aluminum chloride, to facilitate the rearrangement of the tert-butyl group on the toluene ring. Under thermodynamic control, a mixture of di-tert-butylated isomers is formed, from which the desired 3,5-isomer can be isolated.
Experimental Protocol:
A mixture of p-tert-butyltoluene and a catalytic amount of anhydrous aluminum chloride is heated. The reaction temperature and time are critical parameters that influence the equilibrium of the isomer distribution. Typically, the reaction is heated at a temperature range of 100-130°C for several hours. The reaction mixture is then cooled and quenched with water or a dilute acid. The organic layer is separated, washed, dried, and subjected to fractional distillation to isolate this compound from other isomers like 2,4- and 3,4-di-tert-butyltoluene.
Route 2: Multi-Step Synthesis from 3,5-Dibromotoluene
This route offers a more controlled and selective approach to the synthesis of this compound. By starting with a pre-functionalized aromatic ring, the desired substitution pattern is established through sequential reactions.
Experimental Protocol:
Step 1: Synthesis of 3,5-Di-tert-butylbromobenzene
3,5-Dibromotoluene is first converted to a Grignard reagent by reacting it with magnesium turnings in an anhydrous ether solvent like THF. This Grignard reagent is then reacted with an excess of a tert-butylating agent, such as tert-butyl bromide, in the presence of a suitable catalyst.
Step 2: Methylation to form this compound
The resulting 3,5-di-tert-butylbromobenzene is then subjected to a methylation reaction. This can be achieved through another Grignard formation followed by reaction with a methylating agent like dimethyl sulfate, or through a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling with a methylboronic acid derivative. The final product is then isolated and purified, typically by column chromatography.
Logical Workflow of Synthetic Comparison
Caption: Comparative workflow of the two synthetic routes.
Signaling Pathway of Key Transformations
Confirming the Identity of Reaction Intermediates in 3,5-Di-tert-butyltoluene Chemistry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous identification of transient reaction intermediates is paramount for understanding reaction mechanisms, optimizing process conditions, and ensuring product purity in synthetic chemistry. In the context of 3,5-di-tert-butyltoluene chemistry, the formation of benzylic radical intermediates is a key mechanistic feature in many of its transformations, including oxidation and halogenation. This guide provides a comparative overview of the primary analytical techniques employed to detect and characterize these fleeting species, with a focus on Electron Paramagnetic Resonance (EPR) spectroscopy and Transient Absorption (TA) spectroscopy.
Method Comparison: Detecting the 3,5-Di-tert-butylbenzyl Radical
The choice of analytical method for identifying the 3,5-di-tert-butylbenzyl radical hinges on factors such as the required sensitivity, time resolution, and the specific experimental conditions. Below is a comparative summary of the most effective techniques.
| Parameter | Direct Electron Paramagnetic Resonance (EPR) Spectroscopy | EPR with Spin Trapping | Transient Absorption (TA) Spectroscopy | Mass Spectrometry (Post-Reaction) |
| Principle | Direct detection of the unpaired electron of the radical species. | Chemical trapping of the short-lived radical to form a more stable paramagnetic adduct, which is then detected by EPR. | Measurement of the change in optical absorbance of a sample following photoexcitation, which reveals the presence and kinetics of transient species. | Analysis of the stable end-products of the reaction to infer the preceding radical intermediates. |
| Primary Intermediate Detected | 3,5-di-tert-butylbenzyl radical | Spin adduct of the 3,5-di-tert-butylbenzyl radical (e.g., with PBN or DMPO) | 3,5-di-tert-butylbenzyl radical | Stable oxidation or coupling products |
| Sensitivity | Moderate to High (typically 10⁻⁸ to 10⁻⁷ M) | High (can detect lower concentrations of the initial radical) | Very High | Very High (for stable products) |
| Selectivity | Very High (provides a unique spectral fingerprint) | High (hyperfine coupling constants of the adduct are characteristic) | Moderate (transient spectra can be broad and overlapping) | Very High (for mass-to-charge ratio) |
| Temporal Resolution | Milliseconds to seconds (for continuous wave EPR) | Not a time-resolved technique for the initial radical | Femtoseconds to milliseconds | Not applicable for intermediates |
| Typical Lifetime Measurement | Possible with time-resolved EPR | Not directly measurable for the initial radical | Direct measurement of radical decay kinetics | Not applicable |
| Experimental Complexity | High (requires specialized equipment and cryogenic temperatures may be needed) | Moderate to High | Very High (requires ultrafast laser systems) | Moderate |
Experimental Protocols
Electron Paramagnetic Resonance (EPR) Spectroscopy with Spin Trapping
This is a widely used method for detecting and identifying short-lived radical intermediates.
Objective: To trap the 3,5-di-tert-butylbenzyl radical generated from the oxidation of this compound and identify it via its characteristic EPR spectrum.
Materials:
-
This compound
-
Oxidizing agent (e.g., tert-butyl hydroperoxide, lead dioxide)
-
Spin trapping agent: α-phenyl-N-tert-butylnitrone (PBN) or 5,5-dimethyl-1-pyrroline N-oxide (DMPO)
-
Anhydrous, deoxygenated solvent (e.g., benzene, toluene, or tert-butylbenzene)
-
EPR spectrometer (X-band)
-
Quartz EPR flat cell or capillary tube
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Sample Preparation: In a glovebox or under an inert atmosphere, prepare a solution of this compound (typically 10-50 mM) and the spin trap (PBN or DMPO, typically 50-100 mM) in the chosen solvent.
-
Radical Generation: Initiate the reaction by adding the oxidizing agent. For photochemical generation, the solution can be irradiated with a UV lamp directly in the EPR cavity.
-
EPR Measurement:
-
Transfer the reaction mixture to an EPR flat cell or capillary tube.
-
Place the sample in the EPR spectrometer cavity.
-
Record the EPR spectrum at room temperature.
-
Typical X-band EPR spectrometer settings:
-
Microwave Frequency: ~9.5 GHz
-
Microwave Power: 10-20 mW
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 0.01-0.1 mT
-
Sweep Width: 5-10 mT
-
Time Constant: 0.1-0.3 s
-
Sweep Time: 1-4 minutes
-
-
-
Data Analysis: The resulting EPR spectrum of the spin adduct is analyzed to determine the hyperfine coupling constants (hfcs) of the nitrogen and β-hydrogen atoms. These hfcs are characteristic of the trapped radical and can be compared to literature values for benzylic radical adducts to confirm the identity of the intermediate.
Femtosecond Transient Absorption (TA) Spectroscopy
TA spectroscopy is a powerful technique for directly observing the formation and decay of short-lived intermediates with ultrafast time resolution.
Objective: To directly detect the 3,5-di-tert-butylbenzyl radical and measure its lifetime following photolysis of a suitable precursor.
Materials:
-
A suitable precursor for the 3,5-di-tert-butylbenzyl radical (e.g., 3,5-di-tert-butylbenzyl chloride or dibenzyl ketone derivative)
-
Spectroscopic grade solvent (e.g., cyclohexane, acetonitrile)
-
Femtosecond laser system (e.g., Ti:sapphire laser)
-
Optical parametric amplifier (OPA) to generate pump pulses
-
White light continuum probe
-
Spectrometer with a fast detector (e.g., CCD camera)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the precursor in the chosen solvent. The concentration should be adjusted to have an optical density of ~0.5 at the pump wavelength.
-
TA Measurement:
-
The sample is placed in a flow cell to prevent photoproduct accumulation.
-
A femtosecond pump pulse (e.g., at 266 nm) excites the precursor molecule, leading to the formation of the benzylic radical.
-
A broadband, white-light continuum probe pulse is passed through the sample at a variable time delay after the pump pulse.
-
The absorption of the probe pulse is measured by the spectrometer.
-
The difference in absorbance with and without the pump pulse is recorded as a function of wavelength and time delay.
-
-
Data Analysis:
-
The transient absorption spectra will show new absorption bands corresponding to the 3,5-di-tert-butylbenzyl radical.
-
The decay of these transient signals over time provides the lifetime of the radical intermediate. The data is often fit to exponential decay functions to extract the kinetic parameters.
-
Visualizations
Reaction Pathway for the Formation of the 3,5-Di-tert-butylbenzyl Radical
Caption: Proposed reaction pathway for the oxidation of this compound.
Experimental Workflow for EPR with Spin Trapping
Caption: Workflow for the detection of radical intermediates using EPR with spin trapping.
Logical Relationship of Spectroscopic Techniques
Caption: Logical relationship between the chemical process and the analytical techniques.
Safety Operating Guide
Proper Disposal of 3,5-Di-tert-butyltoluene: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling and disposing of chemical waste. This guide provides essential information and step-by-step procedures for the proper disposal of 3,5-Di-tert-butyltoluene, tailored for researchers, scientists, and drug development professionals.
This compound, while not classified as hazardous by the 2012 OSHA Hazard Communication Standard, requires careful handling and disposal in accordance with good laboratory practices and local regulations.[1] Improper disposal can lead to environmental contamination and potential health hazards. Adherence to the following procedures will help ensure the safe and responsible management of this chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Appropriate personal protective equipment (PPE) must be worn at all times.
Essential Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Protective Clothing: A lab coat should be worn to protect the skin.
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic approach to waste collection, storage, and hand-off to qualified disposal services.
1. Waste Collection:
-
Solid Waste: For solid this compound, carefully sweep up and shovel the material into a suitable container for disposal.[1] Avoid creating dust.
-
Liquid Waste: For liquid this compound or solutions containing it, use a dedicated, labeled waste container.
-
Contaminated Materials: Any materials contaminated with this compound, such as absorbent pads, gloves, or weighing papers, should be treated as chemical waste and collected in a designated, sealed container.
2. Waste Storage:
-
Container Selection: Use a chemically compatible container with a secure screw-top cap. The container should be in good condition, with no cracks or signs of deterioration.
-
Labeling: Clearly label the waste container with "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and the approximate quantity.
-
Segregation: Store the waste container in a designated satellite accumulation area (SAA).[1] Ensure it is segregated from incompatible materials. As a general rule, store organic compounds away from strong oxidizing agents.
3. Disposal:
-
Professional Disposal Service: Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.[2] Do not dispose of this compound down the drain or in regular trash.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to schedule a waste pickup. They can provide information on local and state regulations.
Quantitative Data and Waste Classification
While the Safety Data Sheet for this compound does not list specific quantitative disposal limits, it is important to be aware of general hazardous waste regulations. Toluene and other spent non-halogenated solvents are often classified under the EPA hazardous waste code F005.[3] Although this compound is a derivative, it is crucial to consult with your EHS department for the correct waste code assignment.
| Parameter | Value/Information | Source |
| OSHA Hazard Classification | Not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) | [1] |
| Recommended Disposal Method | Offer surplus and non-recyclable solutions to a licensed disposal company. | [2] |
| Contaminated Packaging | Dispose of as unused product. | [2] |
| Potential EPA Waste Code | Consult with Environmental Health and Safety. Toluene-containing solvents may fall under F005. | [3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By following these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, contributing to a safer laboratory environment and protecting our planet.
References
Personal protective equipment for handling 3,5-Di-tert-butyltoluene
Essential Safety and Handling Guide for 3,5-Di-tert-butyltoluene
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Immediate Safety Precautions
Prior to handling this compound, it is crucial to be familiar with its potential hazards. While the 2012 OSHA Hazard Communication Standard may not classify this specific chemical as hazardous, it is prudent to handle it with care due to its relation to other aromatic hydrocarbons.[1]
1.1 Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent skin and eye contact, and respiratory exposure.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield should be worn.[1] |
| Hand Protection | Chemical-resistant gloves are required. Given that this compound is an aromatic hydrocarbon, Viton™ or Polyvinyl Alcohol (PVA) gloves are recommended for prolonged contact. Nitrile gloves may be used for incidental contact but should be replaced immediately upon contamination. |
| Body Protection | A fully-buttoned laboratory coat must be worn to protect the skin. For larger quantities or situations with a higher risk of splashing, chemical-resistant aprons or coveralls are recommended. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. In cases of poor ventilation or during large spills, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[2] |
1.2 Occupational Exposure Limits
While specific occupational exposure limits for this compound are not established, the limits for the closely related compound, p-tert-Butyltoluene, provide a valuable reference for maintaining a safe working environment.
| Organization | Exposure Limit (Time-Weighted Average, TWA) | Short-Term Exposure Limit (STEL) |
| OSHA (Permissible Exposure Limit - PEL) | 10 ppm (60 mg/m³)[3][4] | - |
| NIOSH (Recommended Exposure Limit - REL) | 10 ppm (60 mg/m³)[3] | 20 ppm (120 mg/m³)[3] |
| ACGIH (Threshold Limit Value - TLV) | 1 ppm (6.1 mg/m³)[3][5] | - |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for the safe handling of this compound.
Step 1: Preparation
-
Ensure a certified chemical fume hood is operational.
-
Assemble all necessary equipment and materials, including this compound in a clearly labeled container, reaction vessels, and any necessary solvents.
-
Verify that an emergency shower and eyewash station are accessible and unobstructed.
-
Don the appropriate PPE as specified in the table above.
Step 2: Handling and Use
-
Conduct all manipulations of this compound within the chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes.
-
Keep the container of this compound tightly closed when not in use.
-
Prevent the formation of dust if handling the solid form.[1]
-
Keep away from heat, sparks, and open flames as it is a combustible material.[1]
Step 3: Post-Handling
-
Upon completion of work, decontaminate the work area.
-
Properly remove and dispose of contaminated gloves and any other disposable PPE.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Segregation and Collection
-
Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., absorbent pads, gloves), in a designated, sealable, and properly labeled hazardous waste container.
-
Do not mix with incompatible waste streams. Strong oxidizing agents are incompatible with this compound.[1]
Step 2: Labeling and Storage
-
Clearly label the hazardous waste container with "Hazardous Waste" and the chemical name "this compound".
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from ignition sources and incompatible materials.
Step 3: Final Disposal
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
While a specific RCRA waste code for this compound is not explicitly defined, it should be treated as a hazardous waste. For reference, toluene is classified under the RCRA waste code F005.
Emergency Procedures: Spill and Exposure Response
4.1 Spill Response
-
Small Spills (within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial absorbent pad.
-
Collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
If flammable vapors are present, turn off ignition sources if it is safe to do so.
-
Close the laboratory doors and prevent entry.
-
Contact your institution's EHS or emergency response team.
-
4.2 Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visual Workflow for Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Procedural workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - p-tert-Butyltoluene [cdc.gov]
- 3. p-tert-Butyltoluene - IDLH | NIOSH | CDC [cdc.gov]
- 4. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 5. p-tert-BUTYLTOLUENE - ACGIH [acgih.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
